VINYLTRI-T-BUTOXYSILANE
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethenyl-tris[(2-methylpropan-2-yl)oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRPSOKLSZSNAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968327 | |
| Record name | Tri-tert-butoxy(ethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5356-88-7 | |
| Record name | Tris(1,1-dimethylethoxy)ethenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silyl peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tri-tert-butoxy(ethenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(tert-butoxy)vinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Unique Profile of a Sterically Hindered Silane
An In-Depth Technical Guide to Vinyltri-t-butoxysilane: Properties, Reactivity, and Applications
This compound (VTBS) is an organosilicon compound distinguished by a unique molecular architecture that offers a finely tuned balance of reactivity and stability.[1] Its structure features a central silicon atom bonded to a reactive vinyl group (-CH=CH₂) and three bulky tert-butoxy groups (-O-C(CH₃)₃).[1] This combination is not accidental; it is precisely this design that imparts the specific properties leveraged in advanced materials science. The vinyl group serves as a polymerizable handle, allowing VTBS to be integrated into organic polymer networks.[1] Concurrently, the three sterically imposing tert-butoxy groups significantly moderate the reactivity of the silicon center, particularly towards hydrolysis.[1] Unlike more common alkoxysilanes, such as those with methoxy or ethoxy groups that react rapidly with ambient moisture, VTBS exhibits a controlled, slower hydrolysis rate.[1] This reduced sensitivity allows for longer shelf-life in formulations and more controlled processing, making it a valuable component in high-performance coatings, adhesives, and organic-inorganic hybrid materials.[1] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of VTBS for researchers and professionals in materials science and chemical synthesis.
Physicochemical Properties
The physical characteristics of this compound are a direct consequence of its molecular structure. The bulky tert-butoxy groups influence its physical state, boiling point, and density.
| Property | Value | Source(s) |
| CAS Number | 5356-88-7 | [1][2] |
| Molecular Formula | C₁₄H₃₀O₃Si | [1][2][3] |
| Molecular Weight | 274.47 g/mol | [1][2][3] |
| Boiling Point | 54 °C at 2 mmHg266.5 ± 9.0 °C at 760 mmHg | [1][2][3] |
| Density | 0.869 g/cm³ | [1][2] |
| Flash Point | 79 °C (174 °F) | [1][2] |
| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [2] |
| InChI Key | BQRPSOKLSZSNAR-UHFFFAOYSA-N | [1] |
Chemical Reactivity and Mechanistic Insights
The chemistry of VTBS is dominated by two key functionalities: the Si-O-C bonds of the tert-butoxy groups and the C=C double bond of the vinyl group.
Hydrolysis: A Controlled Pathway to Silanols
The hydrolysis of the tert-butoxy groups to form silanol (Si-OH) groups is a critical first step in many of its applications, particularly as a coupling agent or crosslinker.[1] The kinetics of this reaction are highly dependent on pH and temperature.[1]
-
Mechanism: The process is catalyzed by both acids and bases.[1]
-
Under acidic conditions , a proton attacks the oxygen of the tert-butoxy group, making it a better leaving group (tert-butanol).
-
Under basic conditions , a hydroxide ion directly attacks the electrophilic silicon atom.[1]
-
-
Steric Hindrance: The defining feature of VTBS hydrolysis is the rate-limiting effect of the bulky tert-butoxy groups. This steric hindrance significantly slows the reaction compared to less hindered alkoxysilanes, providing a wider processing window.[1] Increasing the temperature provides the necessary activation energy to overcome this barrier and accelerates the hydrolysis rate.[1]
The subsequent condensation of the newly formed silanol groups with each other or with hydroxyl groups on an inorganic substrate (like silica or metal oxides) leads to the formation of stable siloxane (Si-O-Si) bonds.
Caption: Nucleophilic substitution synthesis of VTBS.
Experimental Protocol: Synthesis via Nucleophilic Substitution
-
Setup: A dry, multi-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The flask is charged with a solution of potassium tert-butoxide in a dry, inert solvent like tetrahydrofuran (THF).
-
Reaction: Trichlorovinylsilane is added dropwise to the stirred tert-butoxide solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Workup: After the addition is complete, the reaction mixture is typically stirred for several hours to ensure completion. The precipitated potassium chloride (KCl) salt is removed by filtration.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound. [1][2]
Alkoxysilylation
An alternative route is the reaction of a vinyl-containing halosilane with tert-butanol, often in the presence of a base like triethylamine to act as a hydrogen halide scavenger. [1]This base neutralizes the HCl formed during the reaction, driving the equilibrium toward the product. [1]
Advanced Analytical Characterization
A suite of spectroscopic techniques is essential for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the chemical environments of the hydrogen, carbon, and silicon nuclei.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Source |
| ¹H | Vinyl (-CH=CH₂) | 5.8 - 6.2 (complex multiplet) | [1] |
| ¹H | tert-Butoxy (-C(CH₃)₃) | ~1.3 (sharp singlet) | [1] |
| ¹³C | Vinyl (-C H=) | ~138 | [1] |
| ¹³C | Vinyl (=C H₂) | ~132 | [1] |
| ¹³C | tert-Butoxy (-C (CH₃)₃) | ~73 | [1] |
| ¹³C | tert-Butoxy (-C(C H₃)₃) | ~31 | [1] |
| ²⁹Si | Si(O-t-Bu)₃(Vinyl) | -80 to -90 | [1] |
Vibrational Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Source |
| C-H Stretch | Vinyl, tert-Butoxy | 2900 - 3100 | [1] |
| C=C Stretch | Vinyl | 1590 - 1610 | [1] |
| Si-O-C Stretch | Alkoxysilane | 1050 - 1100 | [1] |
| C-H Bend | Vinyl, tert-Butoxy | 1300 - 1500 | [1] |
Applications in Materials Science
The dual functionality of VTBS makes it a versatile molecule in several fields.
-
Adhesion Promoter and Coupling Agent: Its primary application is to enhance the bond between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. [1]The alkoxysilane end hydrolyzes and bonds to the inorganic surface, while the vinyl group polymerizes with the organic matrix, forming a covalent bridge across the interface.
-
Crosslinking Agent: VTBS can be incorporated into polymers to create crosslinked networks, improving properties like hardness, solvent resistance, and thermal stability. [1]* Surface Modification: It is used to modify the surfaces of materials like silica and metal oxides to make them more compatible with organic media or to introduce new functionality. [1]* Precursor for Thin Films: In the semiconductor industry, VTBS can serve as a precursor in chemical vapor deposition (CVD) processes to create silicon-containing thin films with specific dielectric properties. [1]
Caption: VTBS acting as a coupling agent.
Safety and Handling
This compound is a chemical that must be handled with appropriate safety precautions.
-
Hazards: It is associated with skin, eye, and respiratory irritation. [2]* Handling:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. [4] * Keep away from sources of ignition as vapors may form explosive mixtures with air at elevated temperatures. * Store in a tightly closed container in a cool, dry place. [5]* First Aid:
-
Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water. * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [2][4] * Inhalation: Move the person to fresh air. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.
-
References
Sources
VINYLTRI-T-BUTOXYSILANE synthesis from vinyltrichlorosilane and tert-butanol
An In-Depth Technical Guide to the Synthesis of Vinyltri-t-butoxysilane
This guide provides a comprehensive overview of the synthesis of this compound, a versatile organosilicon compound, through the reaction of vinyltrichlorosilane and tert-butanol. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical principles, a detailed experimental protocol, critical safety considerations, and analytical validation methods. The content is structured to offer not just a procedure, but a foundational understanding of the synthesis, empowering researchers to optimize and troubleshoot the process effectively.
Introduction: The Significance of this compound
This compound is a valuable silane coupling agent and an intermediate in organic and materials synthesis. Its unique structure, featuring a reactive vinyl group and bulky tert-butoxy groups, imparts specific properties that are leveraged in various applications. The vinyl group allows for participation in polymerization reactions (e.g., as a comonomer or crosslinking agent), while the tert-butoxy groups can be hydrolyzed to form reactive silanol groups. This dual functionality makes it a key component in the formulation of adhesives, sealants, coatings, and as a surface modifier for inorganic materials to improve their compatibility with organic polymers. The synthesis from vinyltrichlorosilane and tert-butanol is a common and scalable laboratory method.
Foundational Chemistry: Reaction Mechanism
The synthesis of this compound from vinyltrichlorosilane and tert-butanol is a classic nucleophilic substitution reaction at a silicon center. The silicon atom in vinyltrichlorosilane is highly electrophilic due to the three electron-withdrawing chlorine atoms, making it susceptible to attack by nucleophiles.
The core transformation involves three key steps:
-
Nucleophilic Attack: The oxygen atom of tert-butanol, acting as a nucleophile, attacks the electrophilic silicon atom of vinyltrichlorosilane.
-
Leaving Group Departure: A chloride ion is displaced. This step is repeated three times to replace all chlorine atoms with tert-butoxy groups.
-
Byproduct Neutralization: Each substitution step produces one equivalent of hydrogen chloride (HCl).[1] This acidic byproduct can catalyze undesirable side reactions, such as the hydrolysis of the silane if moisture is present. To drive the reaction to completion and prevent these side reactions, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used as an HCl scavenger.[1] The base reacts with HCl to form a stable and easily removable ammonium salt (e.g., triethylammonium chloride), shifting the equilibrium towards the product.[1]
The bulky nature of the tert-butanol nucleophile introduces significant steric hindrance. This steric crowding around the silicon atom makes each successive substitution slower than the last. Careful control of reaction conditions is therefore essential to ensure complete substitution and achieve a high yield of the desired trisubstituted product.[1]
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis. All operations must be conducted in a well-ventilated fume hood, and anhydrous conditions must be maintained throughout the reaction.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Vinyltrichlorosilane (VTCS) | 161.5 g (1.0 mol) | Silicon electrophile |
| tert-Butanol | 244.6 g (3.3 mol, 1.1 eq. per Cl) | Nucleophile |
| Triethylamine (Et₃N) | 334.0 g (3.3 mol) | HCl scavenger |
| Anhydrous Toluene | 1.5 L | Reaction solvent |
| 3-Neck Round Bottom Flask | 3 L, oven-dried | Reaction vessel |
| Addition Funnel | 500 mL, oven-dried | Controlled addition of reagents |
| Mechanical Stirrer | - | Efficient mixing |
| Condenser with Drying Tube | - | Prevent moisture entry, control reflux |
| Thermometer | - | Monitor reaction temperature |
| Heating Mantle/Ice Bath | - | Temperature control |
| Inert Gas Supply (N₂ or Ar) | - | Maintain anhydrous/inert atmosphere |
| Filtration Apparatus | Buchner funnel, filter flask | Removal of triethylammonium chloride salt |
| Rotary Evaporator | - | Solvent removal |
| Fractional Distillation Setup | - | Purification of the final product |
Step-by-Step Synthesis Workflow
-
System Preparation: Assemble the 3-neck flask with the mechanical stirrer, condenser (fitted with a drying tube), and addition funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) to remove any adsorbed moisture. Allow the system to cool to room temperature under a positive pressure of inert gas.
-
Reagent Charging: Charge the flask with vinyltrichlorosilane (1.0 mol) and anhydrous toluene (1.0 L). Begin stirring and cool the solution to 0-5 °C using an ice bath.
-
Reagent Addition: In a separate dry flask, prepare a solution of tert-butanol (3.3 mol) and triethylamine (3.3 mol) in anhydrous toluene (500 mL). Transfer this solution to the addition funnel.
-
Reaction Execution: Add the tert-butanol/triethylamine solution dropwise to the stirred vinyltrichlorosilane solution over 2-3 hours. It is critical to maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and minimize side product formation. A white precipitate of triethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir at room temperature for an additional 12-16 hours to ensure the reaction goes to completion.
-
Work-up - Salt Removal: Filter the reaction mixture under an inert atmosphere (to prevent moisture ingress) to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.
-
Work-up - Solvent Removal: Combine the filtrate and the washings. Remove the toluene and any excess triethylamine using a rotary evaporator.
-
Purification: The crude liquid residue is purified by fractional distillation under reduced pressure.[1] This is necessary to separate the desired product from any partially substituted silanes or other impurities. The boiling point of this compound is approximately 54 °C at 2 mmHg.[2]
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization and Analysis
Post-synthesis, it is crucial to verify the identity and purity of the this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is a primary tool for structural confirmation.[1] Expect to see a characteristic multiplet for the vinyl group protons (CH=CH₂) typically in the range of 5.8-6.2 ppm. A sharp singlet corresponding to the 27 protons of the three tert-butoxy groups ((CH₃)₃C-O-) will be prominent around 1.3 ppm. The disappearance of the tert-butanol hydroxyl proton signal confirms reaction completion.
-
¹³C NMR: Will show signals for the vinyl carbons and the quaternary and methyl carbons of the tert-butoxy groups.
-
²⁹Si NMR: Provides information about the silicon environment. A single peak will confirm the presence of a single silicon species.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands to look for include Si-O-C stretching (~1070 cm⁻¹), C=C stretching of the vinyl group (~1600 cm⁻¹), and C-H stretching bands. The absence of a broad O-H stretch (~3300 cm⁻¹) indicates the removal of unreacted tert-butanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight of 274.47 g/mol .[2]
Critical Safety and Handling Protocols
The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is mandatory.
-
Vinyltrichlorosilane (VTCS):
-
Hazards: Highly flammable liquid and vapor.[3] It is corrosive and reacts violently with water, moisture, or alcohols to produce large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[4] Inhalation can cause severe respiratory irritation.[4]
-
Handling: Always handle in a chemical fume hood.[5] Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[3] All equipment must be properly grounded to prevent static discharge, which can ignite vapors.[4][6] Store under an inert atmosphere, away from moisture and sources of ignition.[5]
-
-
tert-Butanol:
-
Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Handling: Wear appropriate PPE, including gloves and eye protection. Keep away from heat and open flames.
-
-
Triethylamine:
-
Hazards: Flammable, corrosive, and toxic.
-
Handling: Handle in a fume hood with appropriate PPE.
-
-
Spill & Emergency Procedures:
-
In case of a VTCS spill, evacuate the area and eliminate all ignition sources.[4] Contain the spill with a non-combustible absorbent material like sand or earth. Do NOT use water or water-based absorbents.[3][4] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] Ensure emergency eye wash stations and safety showers are readily accessible.[3][5]
-
Troubleshooting and Optimization Strategies
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Moisture contamination. 3. Loss during work-up. | 1. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial stirring. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. Maintain a positive inert gas pressure. 3. Ensure efficient transfer and washing during filtration. |
| Product Contamination | 1. Incomplete substitution (presence of di- or mono-substituted silanes). 2. Hydrolysis of VTCS or product. | 1. Use a slight excess of the tert-butanol/triethylamine solution (e.g., 1.1 equivalents per chlorine atom) to drive the reaction to completion.[1] 2. Maintain strict anhydrous conditions throughout the synthesis and work-up. |
| Difficult Filtration | The triethylammonium chloride salt is very fine and can clog the filter paper. | Place a layer of Celite or diatomaceous earth over the filter paper to create a filter aid bed. This improves filtration speed and efficiency. |
References
-
Gelest, Inc. (2015). VINYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
-
TMP Chem. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Hydrolysis Kinetics of Vinyltri-t-butoxysilane Under Acidic and Basic Conditions
Abstract
Vinyltri-t-butoxysilane (VTBS) is a unique organosilane coupling agent characterized by a reactive vinyl group and three sterically bulky tert-butoxy groups. This combination imparts a significantly reduced rate of hydrolysis compared to conventional methoxy- or ethoxy-substituted silanes, offering advantages in controlled surface modification and formulation stability.[1] This technical guide provides a comprehensive examination of the hydrolysis kinetics of VTBS under both acidic and basic conditions. We will explore the underlying reaction mechanisms, the profound influence of steric hindrance, and present detailed, field-proven methodologies for the kinetic analysis of this slow-hydrolyzing silane. This document is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface functionalization, nanoparticle modification, or the development of advanced materials.
Introduction: The Significance of Steric Hindrance in Silane Chemistry
Alkoxysilanes are foundational to materials science, serving as molecular bridges between inorganic substrates and organic polymers. The initial and often rate-determining step in their application is the hydrolysis of the alkoxy groups to form reactive silanol (Si-OH) groups.[2] The rate of this hydrolysis is paramount; rapid, uncontrolled hydrolysis can lead to premature self-condensation and a heterogeneous surface treatment.
This compound is distinguished by its three tert-butoxy groups, which are substantially larger than the methoxy or ethoxy groups found in more common silanes.[1] This steric bulk around the central silicon atom dramatically slows the rate of hydrolysis, providing a wider processing window and enhanced shelf-life for formulations.[1] Understanding the kinetics of VTBS hydrolysis is therefore critical for optimizing reaction conditions and achieving reproducible, high-quality surface modifications.
Reaction Mechanisms: A Tale of Two Catalysts
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction being slowest near a neutral pH.[1][2] The mechanisms, however, differ significantly.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of VTBS proceeds via a mechanism that involves the protonation of an oxygen atom on one of the tert-butoxy groups.[1][2] This protonation makes the tert-butanol a much better leaving group. Subsequently, a water molecule attacks the more electrophilic silicon atom. This process is generally considered to be a bimolecular displacement reaction.[2]
The key steps are:
-
Protonation: A proton from the acidic medium rapidly and reversibly protonates the oxygen of a tert-butoxy group.
-
Nucleophilic Attack: A water molecule attacks the silicon center, leading to a five-coordinate transition state.
-
Leaving Group Departure: The protonated tert-butoxy group departs as tert-butanol, a stable molecule.
-
Deprotonation: The resulting silanol is deprotonated to regenerate the acid catalyst.
Due to the significant steric hindrance from the t-butoxy groups, the backside attack by water is impeded, which is a major contributing factor to the slow reaction rate.
Base-Catalyzed Hydrolysis
In a basic medium, the mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻).[1][2] This forms a pentacoordinate, negatively charged intermediate (a silicate). The departure of the tert-butoxide anion is then facilitated, which subsequently abstracts a proton from a water molecule to form tert-butanol and regenerate the hydroxide catalyst.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is typically the rate-determining step.
-
Intermediate Formation: A pentacoordinate silicon intermediate with a negative charge is formed.
-
Leaving Group Departure: A tert-butoxide anion (tBuO⁻) is expelled.
-
Protonation: The highly basic tert-butoxide anion rapidly abstracts a proton from water to form tert-butanol and regenerate the hydroxide ion.
The significant steric bulk of the three t-butoxy groups presents a formidable barrier to the incoming hydroxide ion, making this step energetically unfavorable and thus extremely slow.
Quantitative Analysis of Hydrolysis Kinetics
Due to the slow reaction kinetics of VTBS, in-situ monitoring over extended periods is necessary. ¹H NMR spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) are two robust methods for this purpose.
Illustrative Kinetic Data
While specific kinetic data for VTBS is not widely published, the following table provides illustrative pseudo-first-order rate constants (k') that reflect the expected behavior based on data from other sterically hindered alkoxysilanes. These values underscore the dramatic influence of pH and the inherently slow nature of the reaction.
| Condition (pH) | Catalyst | Temperature (°C) | Illustrative k' (s⁻¹) | Relative Rate |
| 2.0 | HCl | 50 | 5.0 x 10⁻⁶ | ~500x |
| 4.0 | Acetate Buffer | 50 | 8.0 x 10⁻⁸ | ~8x |
| 7.0 | None (Water) | 50 | 1.0 x 10⁻⁸ | 1x (Baseline) |
| 10.0 | NH₄OH | 50 | 2.5 x 10⁻⁷ | ~25x |
| 12.0 | NaOH | 50 | 9.0 x 10⁻⁷ | ~90x |
Note: This data is hypothetical and for illustrative purposes to demonstrate expected kinetic trends.
Experimental Protocol: ¹H NMR Spectroscopy
¹H NMR is a powerful tool for monitoring the hydrolysis of VTBS by tracking the disappearance of the t-butoxy protons and the appearance of the t-butanol protons.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of VTBS in a deuterated, water-miscible solvent (e.g., Acetone-d₆ or Acetonitrile-d₃).
-
Prepare aqueous solutions of the desired pH using appropriate buffers or dilute acid/base in D₂O to minimize the residual H₂O peak.
-
-
Reaction Initiation:
-
In a clean NMR tube, add a precise volume of the VTBS stock solution.
-
Add an internal standard (e.g., mesitylene or 1,4-dioxane) of known concentration. The standard must be inert under the reaction conditions.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).
-
Inject a precise volume of the temperature-equilibrated aqueous solution to initiate the hydrolysis.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at predetermined time intervals. For a slow reaction like VTBS hydrolysis, intervals could range from 30 minutes to several hours.
-
Ensure consistent acquisition parameters (e.g., relaxation delay D1 of at least 5 times the longest T1) for quantitative accuracy.
-
-
Data Analysis:
-
Integrate the signal for the t-butoxy protons of VTBS (around 1.3 ppm) and the signal of the internal standard.
-
Calculate the concentration of VTBS at each time point relative to the constant concentration of the internal standard.
-
Plot ln([VTBS]t/[VTBS]₀) versus time. The slope of this line will be -k', the pseudo-first-order rate constant.
-
Experimental Protocol: Gas Chromatography (GC-FID)
GC-FID offers an alternative method by quantifying the byproduct of the hydrolysis, tert-butanol.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a sealed, temperature-controlled reaction vessel, combine VTBS, a suitable solvent (e.g., dioxane or acetonitrile), and an internal standard (e.g., n-dodecane).
-
Initiate the reaction by adding the aqueous acid or base catalyst.
-
-
Sampling:
-
At specified time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a drying agent (e.g., anhydrous sodium sulfate) and a derivatizing agent if necessary, although t-butanol is readily analyzable.
-
-
GC-FID Analysis:
-
Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-FID.
-
Use a suitable capillary column (e.g., a DB-5 or equivalent) that can resolve the solvent, internal standard, VTBS, and tert-butanol.
-
Develop a temperature program that provides good separation of all components.
-
-
Calibration and Analysis:
-
Create a calibration curve by analyzing standard solutions of known tert-butanol concentration with a fixed concentration of the internal standard.
-
From the chromatograms of the reaction aliquots, determine the concentration of tert-butanol at each time point using the calibration curve.
-
The rate of VTBS hydrolysis can be inferred from the rate of tert-butanol formation.
-
Conclusion and Field Insights
The hydrolysis of this compound is a process fundamentally governed by the immense steric hindrance of its tert-butoxy groups. This results in reaction kinetics that are orders of magnitude slower than those of traditional alkoxysilanes, a feature that can be exploited for controlled, reproducible surface functionalization. Both acid and base catalysis significantly accelerate the reaction compared to neutral conditions, with distinct mechanisms for each.
For professionals in drug development and materials science, the slow kinetics of VTBS allow for the preparation of stable, pre-hydrolyzed solutions that can be applied with greater precision. The choice of an analytical method for kinetic studies depends on available instrumentation; ¹H NMR offers a direct, non-invasive measurement of the reactant, while GC-FID provides a robust method for quantifying a key byproduct. By carefully controlling pH, temperature, and reactant concentrations, researchers can harness the unique properties of VTBS to create advanced and reliable materials.
References
-
Issa, A. A., Elazazy, M. S., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]
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Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 1(1), 31-56. [Link]
-
Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents, Volume 2. CRC Press. [Link]
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A Technical Guide to the Steric Influence of Tert-Butoxy Groups in Vinyltri-t-butoxysilane: Mechanisms, Reactivity, and Applications
Abstract
Vinyltri-t-butoxysilane (VTBS) is an organosilicon compound distinguished by its dual functionality: a polymerizable vinyl group and three sterically demanding tert-butoxy groups attached to the silicon center.[1] This guide provides an in-depth analysis of the pivotal role played by the bulky tert-butoxy substituents in dictating the molecule's reactivity through steric hindrance. We will explore how this steric shield modulates reaction kinetics, particularly in hydrolysis and condensation, thereby offering controlled processing and enhanced stability compared to less hindered analogues like methoxy or ethoxy silanes.[1] Furthermore, this guide will detail the implications of this controlled reactivity in advanced material applications, provide validated experimental protocols for analysis, and present a comprehensive framework for researchers and professionals in drug development and material science.
Introduction to this compound (VTBS) and Steric Hindrance
This compound, with the chemical formula C14H30O3Si, is a unique hybrid molecule.[1] It possesses a vinyl group (-CH=CH2) that serves as a reactive site for polymerization and other addition reactions, enabling its integration into organic polymer chains.[1] Simultaneously, its three tert-butoxy groups (-O-C(CH₃)₃) anchor it to the inorganic world of silicon chemistry.[1]
The defining characteristic of VTBS is the profound steric hindrance imparted by the three tert-butoxy groups.[1] A tert-butyl group is exceptionally bulky and is often utilized in organic chemistry to provide kinetic stabilization.[2][3] In VTBS, these groups form a congested shield around the central silicon atom, physically obstructing the approach of reactants. This "steric shield" is the primary determinant of the molecule's unique reactivity profile, distinguishing it from other common vinylalkoxysilanes.
Caption: Molecular structure of this compound (VTBS).
The Steric Effect on Reactivity at the Silicon Center
The most significant consequence of the tert-butoxy groups' steric bulk is the moderation of hydrolysis and condensation rates, which are fundamental reactions for alkoxysilanes.
Hydrolysis: A Controlled Reaction
Hydrolysis is the initial step where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Mechanism: A proton attacks the oxygen of the tert-butoxy group, making it a better leaving group.
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the silicon atom.[1]
In both scenarios, the bulky tert-butoxy groups hinder the approach of water or hydroxide ions to the electrophilic silicon center.[1] This steric hindrance dramatically slows the rate of hydrolysis compared to less hindered silanes like vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES).[1][4] The general trend for hydrolysis rates based on the steric bulk of the alkoxy group is: Methoxy > Ethoxy > t-Butoxy.[4] This reduced hydrolytic sensitivity is a key advantage, allowing for more controlled processing, longer shelf-life of formulations, and preventing premature, uncontrolled crosslinking upon exposure to ambient moisture.[1]
Caption: Steric hindrance in the hydrolysis of VTBS vs. VTMS.
Quantitative Comparison of Hydrolysis Rates
| Alkoxysilane | Alkoxy Group | Relative Steric Bulk | Typical Relative Hydrolysis Rate |
| Vinyltrimethoxysilane (VTMS) | Methoxy (-OCH₃) | Low | Fast |
| Vinyltriethoxysilane (VTES) | Ethoxy (-OCH₂CH₃) | Moderate | Moderate (6-10x slower than VTMS)[4] |
| This compound (VTBS) | tert-Butoxy (-OC(CH₃)₃) | Very High | Very Slow [1] |
| Caption: Comparative data on alkoxysilane hydrolysis rates. |
Influence on the Vinyl Group and Polymerization
While the primary steric effect is centered on the silicon atom, the bulky tert-butoxy groups also influence the reactivity of the vinyl group. This moiety allows VTBS to participate in polymerization reactions, typically through free-radical mechanisms, incorporating the silane into various polymer backbones.[1] The steric congestion can affect the approach of monomers and initiators to the vinyl double bond, potentially influencing polymerization kinetics and the microstructure of the resulting polymer. This can be advantageous in creating polymers with tailored properties such as improved thermal stability and low dielectric constants due to the bulky side chains.
Practical Applications Stemming from Steric Control
The controlled reactivity endowed by the tert-butoxy groups makes VTBS a valuable component in specialized, high-performance applications.
-
Crosslinking Agent: It is used as a crosslinking agent in coatings and composites where a longer working time and controlled curing process are essential.[1]
-
Surface Modification: VTBS can act as a surface modifying agent or coupling agent, bridging organic polymers and inorganic substrates.[1][5] Its slow hydrolysis allows for more uniform and controlled application to surfaces before condensation and bonding occur.
-
Organic-Inorganic Hybrids: It plays a crucial role in creating advanced organic-inorganic hybrid materials and nanocomposites with tailored properties.[1]
Experimental Protocols: A Self-Validating Approach
To quantitatively assess the impact of steric hindrance, a comparative analysis is the most effective method.
Protocol: Comparative Hydrolysis Rate Analysis by ¹H NMR Spectroscopy
This protocol provides a method to monitor the hydrolysis of VTBS against a less hindered silane like VTES. The rationale is to track the disappearance of the alkoxy protons and the appearance of the corresponding alcohol protons over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of VTBS (e.g., 0.1 M) in a deuterated solvent that is miscible with water (e.g., Acetone-d6).
-
Prepare a similar stock solution of VTES.
-
Prepare a water/catalyst solution (e.g., D₂O with a small amount of acetic acid for acid catalysis).
-
-
Reaction Initiation:
-
In an NMR tube at a controlled temperature (e.g., 25°C), mix a known volume of the silane stock solution with a known volume of the D₂O/catalyst solution.
-
Causality Check: Using deuterated water (D₂O) prevents a large, interfering H₂O peak in the ¹H NMR spectrum.
-
-
NMR Data Acquisition:
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire spectra at regular intervals (e.g., every 15 minutes for VTES, every hour for VTBS) for a set duration.
-
Self-Validation: The appearance of a new signal corresponding to tert-butanol (for VTBS) or ethanol (for VTES) confirms that hydrolysis is occurring. The integration of these peaks relative to the starting material's peaks will quantify the reaction progress.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the alkoxy groups of the reactant silane and the corresponding alcohol product.
-
Plot the concentration of the reactant silane versus time to determine the rate of hydrolysis.
-
A pseudo-first-order rate constant (k') can be calculated from the slope of the line when plotting ln[Silane] vs. time.
-
Caption: Workflow for comparative hydrolysis rate analysis.
Conclusion
The three tert-butoxy groups of this compound are not merely passive substituents; they are active directors of the molecule's chemical behavior. Through significant steric hindrance, they create a sterically shielded silicon center, leading to markedly reduced rates of hydrolysis and condensation. This "taming" of reactivity is a critical feature, transforming VTBS from a simple vinylalkoxysilane into a specialty monomer for applications demanding controlled processing, stability, and high performance. Understanding the causal relationship between the steric structure of the tert-butoxy groups and the resulting reaction kinetics is fundamental for any scientist or researcher aiming to leverage this unique molecule in the development of advanced materials.
References
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-
ResearchGate. (2023). SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]
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ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. Retrieved from [Link]
-
ResearchGate. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Retrieved from [Link]
-
Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks. Retrieved from [Link]
-
ResearchGate. (n.d.). tert‐Butoxysilanols as model compounds for labile key intermediates of the sol–gel process: crystal and molecular structures of (t‐BuO)3SiOH and HO[(t‐BuO)2SiO]2H. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2015). Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. Retrieved from [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]
-
PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
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mnt509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]
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LSU Scholarly Repository. (n.d.). The roles of silanes as coupling reagents and in deoxygenative alkylations. Retrieved from [Link]
-
ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Retrieved from [Link]
-
Gelest, Inc. (n.d.). VINYLTRIETHOXYSILANE. Retrieved from [Link]
-
Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Retrieved from [Link]
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Walsh Medical Media. (2016). Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. Retrieved from [Link]
-
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VINYLTRI-T-BUTOXYSILANE shelf-life and stability in formulations
An In-Depth Technical Guide to the Shelf-Life and Formulation Stability of Vinyltri-t-butoxysilane
Authored by: A Senior Application Scientist
Abstract
This compound (VTBS) is a versatile organosilicon compound prized for its unique combination of a reactive vinyl group and sterically hindered tert-butoxy groups. This structure provides a balance of reactivity and stability, making it a valuable component in advanced materials, composites, and pharmaceutical formulations. However, its long-term efficacy is critically dependent on its stability, both in storage and within complex formulations. This guide provides a detailed examination of the factors governing the shelf-life of VTBS and offers robust protocols for evaluating its stability. We will explore the fundamental degradation pathways, the influence of environmental and formulation variables, and present validated analytical methodologies for quantitative assessment.
The Molecular Architecture of this compound: A Foundation of Stability
This compound (CAS No: 5356-88-7) possesses a central silicon atom bonded to a vinyl group (-CH=CH2) and three tert-butoxy groups (-O-C(CH₃)₃).[1] This specific architecture is the key to its functional profile.
-
Vinyl Group: Provides a reactive site for polymerization and addition reactions, enabling its integration into polymer matrices as a coupling agent or crosslinker.[1]
-
Tert-Butoxy Groups: These are the hydrolyzable functionalities. Compared to smaller alkoxy groups like methoxy or ethoxy, the bulky tert-butoxy groups create significant steric hindrance around the silicon atom.[1][2] This steric shield is the primary reason for VTBS's reduced sensitivity to ambient moisture and, consequently, its enhanced shelf-life compared to other common alkoxysilanes.[1] The rate of hydrolysis for alkoxysilanes is generally related to their steric bulk, following the trend: Methoxy > Ethoxy > t-Butoxy.[2][3]
This inherent stability allows for more controlled processing and a longer working life in formulations where premature hydrolysis and condensation are undesirable.[1]
The Primary Degradation Pathway: Hydrolysis and Condensation
The principal mechanism governing the stability and shelf-life of VTBS is its reaction with water. This is a two-step process:
-
Hydrolysis: The Si-O-C bond of the tert-butoxy group is cleaved by water to form a reactive silanol (Si-OH) group and tert-butanol as a byproduct. This reaction can proceed stepwise for all three alkoxy groups.
-
Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol. This process leads to the formation of oligomers and eventually a crosslinked polysiloxane network.
This entire cascade is foundational to how silane coupling agents function, but it is also the primary degradation pathway during storage and in formulations if not properly controlled.[3][4]
Critical Factors Influencing VTBS Stability
The rate of hydrolysis and subsequent condensation is not constant; it is highly sensitive to several factors that must be meticulously controlled.
| Factor | Impact on Stability | Causality and Rationale |
| Moisture | High Impact | Water is the primary reactant for hydrolysis. The presence of even trace amounts of water can initiate the degradation cascade.[1] Therefore, maintaining anhydrous conditions is the single most critical factor for ensuring long shelf-life. |
| pH | High Impact | Hydrolysis is catalyzed by both acids and bases. The reaction rate is slowest near a neutral pH of 7.[1][3] Acidic conditions protonate the oxygen of the alkoxy group, making it a better leaving group, while basic conditions promote nucleophilic attack on the silicon atom.[3] |
| Temperature | Medium Impact | Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including hydrolysis and condensation. Storage at elevated temperatures will significantly shorten shelf-life. |
| Formulation Solvents | Variable Impact | Protic solvents (e.g., alcohols, water) can participate in or facilitate hydrolysis. Aprotic solvents are generally preferred. The purity of the solvent, especially its water content, is paramount. |
| Other Components | Variable Impact | Fillers with surface hydroxyl groups (e.g., silica, alumina) can react with VTBS.[5] Other additives may alter the pH of the formulation or contain trace moisture, inadvertently accelerating degradation. |
Recommended Storage and Handling Protocols
To maximize the shelf-life of neat VTBS and maintain its stability in formulations, the following procedures are essential:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to displace moisture and oxygen.
-
Container Integrity: Use tightly sealed containers specifically designed for moisture-sensitive materials. Containers should be flushed with an inert gas before sealing.
-
Controlled Environment: Store in a cool, dry place away from direct sunlight and sources of heat.[6][7] Refrigeration is often recommended, but the product should be brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Handling: All handling should be performed in a controlled environment, such as a glove box or under a positive pressure of inert gas. Use dry, clean equipment. Avoid cross-contamination with acidic or basic materials.
Experimental Design for Stability Assessment
A robust stability study is crucial for determining the shelf-life of VTBS and predicting its performance in a final formulation. An accelerated stability study, based on ICH Harmonised Tripartite Guidelines, is the industry-standard approach.[8]
Objective: To quantify the degradation of VTBS over time under stressed conditions (elevated temperature and humidity) to predict its long-term stability under recommended storage conditions.
Detailed Experimental Protocols
A. Initial Sample Characterization (Time Zero)
-
Water Content (Karl Fischer Titration):
-
Rationale: To establish the initial moisture level, which is a critical variable.
-
Protocol: Accurately weigh a sample of VTBS or its formulation into the titration vessel containing a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent). Titrate with a standardized Karl Fischer reagent to the endpoint. The result is expressed in parts per million (ppm) or weight percent.
-
-
Purity and Degradation Products (Gas Chromatography - GC)
-
Rationale: To quantify the initial purity of VTBS and identify any pre-existing degradation products like tert-butanol or siloxane oligomers.
-
Protocol:
-
Prepare a standard solution of VTBS and potential byproducts (e.g., tert-butanol) in a dry, aprotic solvent (e.g., hexane or toluene).
-
Inject the sample into a GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Use a non-polar capillary column suitable for separating silanes.
-
Develop a temperature program that effectively separates the solvent, byproducts, and the parent VTBS compound.
-
Quantify the purity by comparing the peak area of VTBS to the total peak area (area percent) or against a calibrated standard curve.
-
-
-
Structural Integrity (NMR and FTIR Spectroscopy)
-
Rationale: To obtain a structural "fingerprint" of the initial material.
-
¹H NMR: Provides quantitative information on the ratio of vinyl protons to tert-butoxy protons. A decrease in the integral of the tert-butoxy signal over time indicates hydrolysis.
-
FTIR: Monitor characteristic peaks. Key bands to observe include the Si-O-C stretch (around 1070-1100 cm⁻¹) and the C-H bonds of the vinyl group. The appearance and growth of a broad peak around 3200-3700 cm⁻¹ would indicate the formation of Si-OH groups.
-
B. Accelerated Aging
-
Storage: Place hermetically sealed vials of the samples into a calibrated stability chamber set to standard accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).[8]
-
Time Points: Designate specific pull points for analysis, such as 1 month, 3 months, and 6 months.
C. Time-Point Analysis and Data Interpretation
-
At each time point, remove the designated samples from the chamber and allow them to equilibrate to room temperature before opening.
-
Repeat the full suite of analytical tests (Karl Fischer, GC, NMR, FTIR) as performed at time zero.
-
Data Comparison: Carefully compare the results to the baseline data.
| Analytical Method | Parameter to Monitor | Indication of Instability |
| GC | Purity of VTBS (%) | A decrease in the main VTBS peak area. |
| GC | tert-Butanol Peak | Appearance and increase in the peak area for tert-butanol. |
| Karl Fischer | Water Content (ppm) | An increase in water content, suggesting package seal failure or water as a reaction product from condensation. |
| ¹H NMR | Integral Ratio (t-butoxy:vinyl) | A decrease in the relative integral of the tert-butoxy protons. |
| FTIR | Si-OH band (3200-3700 cm⁻¹) | Appearance and growth of a broad hydroxyl peak. |
By plotting the degradation (e.g., loss of VTBS purity) versus time, a degradation rate can be established. This data can then be used in kinetic models, such as the Arrhenius equation, to extrapolate a predicted shelf-life under normal storage conditions (e.g., 25°C / 60% RH).
Conclusion
The stability of this compound is governed primarily by its susceptibility to hydrolysis, a reaction significantly mitigated by the steric hindrance of its tert-butoxy groups. This inherent characteristic provides VTBS with a superior shelf-life compared to less hindered alkoxysilanes. However, its long-term stability in storage and within formulations is critically dependent on the stringent exclusion of moisture and the control of pH and temperature. By implementing rigorous storage and handling protocols and employing a systematic analytical approach to stability testing, researchers and drug development professionals can ensure the integrity and efficacy of this versatile silane, leading to more robust and reliable final products.
References
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
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Chemsrc. (n.d.). tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7. Retrieved from [Link]
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Gelest, Inc. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Retrieved from [Link]
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Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes. Retrieved from [Link]
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Silsource Inc. (n.d.). VINYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]
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Oostendorp, D. J., Bertrand, G. L., et al. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. Retrieved from [Link]
-
Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Precautions for Using Silane Coupling Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis and condensation of alkoxysilanes. Retrieved from [Link]
-
Silicone Surfactant. (2021, December 24). The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on analysis method for reaction of silane coupling agent on inorganic materials. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]
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Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Vinylsilanes. Retrieved from [Link]
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ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
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ResearchGate. (n.d.). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Retrieved from [Link]
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Gelest, Inc. (n.d.). VINYLTRIMETHOXYSILANE. Retrieved from [Link]
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ACS Publications. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: VINYLTRI-T-BUTOXYSILANE as a Crosslinking Agent in Polymers
Abstract
Vinyltri-t-butoxysilane (VTBS) is a bifunctional organosilane that serves as a highly effective crosslinking agent for a variety of polymeric systems. Its unique molecular architecture, featuring a reactive vinyl group and three bulky tert-butoxy groups, offers a distinct advantage in polymer modification.[1] The steric hindrance provided by the tert-butoxy groups imparts a controlled reactivity, significantly slowing the rate of hydrolysis compared to methoxy or ethoxy-based silanes.[1] This characteristic allows for a longer shelf-life in formulations and prevents premature crosslinking during processing, providing greater manufacturing flexibility.[1] These application notes provide a comprehensive overview of the mechanisms, protocols, and best practices for utilizing VTBS to enhance the thermal, mechanical, and chemical properties of polymers.
Introduction: The Unique Profile of this compound (VTBS)
Organofunctional silanes are indispensable tools in materials science, acting as molecular bridges to couple organic polymers with inorganic materials or to create robust, crosslinked polymer networks.[2] this compound (VTBS), or tris(tert-butoxy)vinylsilane, stands out within this class due to its balanced reactivity.
-
Vinyl Functionality: The vinyl group (-CH=CH2) provides a reactive site for incorporation into a polymer backbone via free-radical reactions, such as grafting or copolymerization.[1]
-
Tert-Butoxy Groups: The three sterically bulky tert-butoxy (-O-C(CH3)3) groups are the key to VTBS's controlled performance. Unlike smaller alkoxy groups (e.g., methoxy, ethoxy) that hydrolyze rapidly in the presence of ambient moisture, the tert-butoxy groups offer significant steric hindrance.[1] This slows down the hydrolysis reaction, which is the first step of the moisture-cure crosslinking process.[1]
This controlled hydrolysis is highly desirable in industrial applications, as it allows for the polymer to be compounded and shaped (e.g., via extrusion) before the crosslinking reaction is initiated, a flexibility not easily achieved with more reactive silanes.[3][4]
The Two-Stage Crosslinking Mechanism
The crosslinking process using VTBS is a sequential, two-stage mechanism. The first stage incorporates the silane into the polymer, and the second stage forms the crosslinked network.
Stage 1: Incorporation into the Polymer Backbone
To act as a crosslinker, the VTBS molecule must first be attached to the polymer chains. This is typically achieved through one of two methods:
-
A) Free-Radical Grafting: This is the most common method for modifying existing polymers like polyethylene. The process is initiated by a free-radical source, typically an organic peroxide (e.g., dicumyl peroxide), which abstracts a hydrogen atom from the polymer backbone to create a macroradical. This macroradical then attacks the double bond of the VTBS vinyl group, covalently grafting the silane onto the polymer chain.[5][6][7] This step is performed in the melt, for example, within a twin-screw extruder.[8]
-
B) Copolymerization: In this approach, VTBS is used as a comonomer during the initial synthesis of the polymer.[3] For instance, in the production of acrylic resins or silylated latex systems, VTBS can be copolymerized with monomers like methyl methacrylate or vinyl acetate using a free-radical initiator such as azobisisobutyronitrile (AIBN).[9][10] This method results in a uniform distribution of silane functionality along the polymer backbone.
Diagram: Free-Radical Grafting of VTBS onto a Polymer Chain
Caption: Free-radical initiation and subsequent grafting of VTBS.
Stage 2: Moisture-Cure Crosslinking
Once the polymer has been grafted with VTBS and processed into its final form (e.g., pipe, wire insulation), the crosslinking is activated by exposure to moisture. This stage involves two fundamental reactions:
-
A) Hydrolysis: The three tert-butoxy groups on the silicon atom react with water molecules to form reactive silanol groups (Si-OH) and tert-butanol as a byproduct.[1][11] This reaction can be catalyzed by acids, bases, or organometallic compounds, with organotin catalysts like dibutyltin dilaurate (DBTDL) being common in industrial practice.[11][12][13]
-
B) Condensation: Two adjacent silanol groups—either on the same chain or on different chains—react with each other to form a highly stable and flexible siloxane bridge (Si-O-Si), releasing a molecule of water.[11][12] The repetition of this process throughout the polymer matrix creates a robust, three-dimensional crosslinked network.
Diagram: Hydrolysis and Condensation of Grafted VTBS
Caption: Workflow for the two-step Sioplas PEX-b manufacturing process.
Materials & Equipment:
-
Low-Density Polyethylene (LDPE) pellets
-
This compound (VTBS)
-
Organic Peroxide Initiator (e.g., Dicumyl peroxide, DCP)
-
Catalyst Masterbatch (containing a tin catalyst like DBTDL blended in a PE carrier)
-
Twin-screw extruder for compounding
-
Single-screw extruder for shaping
-
Pelletizer
-
Hot water bath or steam chamber
-
Hot Set Tester, Soxhlet extraction apparatus (for quality control)
Procedure:
Part A: Grafting (Component A Preparation)
-
Pre-blending: In a high-speed mixer, blend the LDPE pellets with the required amount of VTBS (typically 1.5-3.0 phr) and peroxide initiator (0.05-0.2 phr). The liquid components should be added slowly to ensure even coating of the pellets.
-
Causality: This step ensures a homogenous feed for the extruder, which is critical for achieving a uniform grafting reaction.
-
-
Reactive Extrusion: Feed the pre-blended material into a twin-screw extruder with a temperature profile ranging from 170°C to 190°C.
-
Causality: At these temperatures, the PE is molten, and the peroxide decomposes to initiate the grafting reaction. [8]The extruder's screw design provides the necessary mixing and residence time for the reaction to proceed to high conversion.
-
-
Pelletizing: Extrude the molten, grafted polymer through a die, cool it in a water trough, and cut it into pellets using a pelletizer. This is now the grafted material (Component A).
-
Drying: Thoroughly dry the pellets to remove surface moisture and prevent premature reactions.
Part B: Crosslinking
-
Masterbatch Blending: Dry blend the grafted pellets (Component A) with the catalyst masterbatch (Component B) at a specified ratio (e.g., 95:5 by weight).
-
Causality: The catalyst masterbatch introduces the catalyst needed to accelerate the hydrolysis and condensation reactions during the moisture-cure step. [12][13]2. Shaping: Feed the blended material into a single-screw extruder to shape it into the final product (e.g., pipe, cable insulation). The temperature profile should be sufficient to melt the polymer (e.g., 160-200°C) but low enough to minimize pre-curing.
-
-
Moisture Curing: Immediately after extrusion, immerse the shaped product in a hot water bath or place it in a steam chamber (80-95°C) for several hours. [8] * Causality: The high temperature and abundant water accelerate the diffusion of water into the polymer matrix, driving the hydrolysis and condensation of the silane grafts to form the crosslinked network. [8] Self-Validating System (Quality Control):
-
Gel Content Test (ASTM D2765): Measure the percentage of insoluble polymer after extraction with a solvent like xylene. A high gel content (>65-70%) confirms the formation of a crosslinked network.
-
Hot Set Test (EN 60811-2-1): A sample is stretched under load at 200°C. Low elongation and permanent set values indicate a stable crosslinked structure that resists deformation at high temperatures. [8]
Safety & Handling
VTBS is a flammable chemical and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.
| Parameter | Information | Reference |
|---|---|---|
| Physical State | Flammable liquid and vapor | |
| Hazards | Causes serious eye irritation. May cause respiratory irritation. | |
| Boiling Point | 160 - 161 °C | |
| Flash Point | ~46 °C | [14] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection/face shield, and flame-retardant clothing. Use in a well-ventilated area or with respiratory protection. | [15] |
| Handling Precautions | Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment to prevent static discharge. | [15] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed to prevent moisture ingress and hydrolysis. | [15]|
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Gel Content / Incomplete Crosslinking | 1. Insufficient moisture during curing. 2. Inadequate curing time or temperature. 3. Incorrect catalyst masterbatch ratio or inactive catalyst. 4. Low grafting level. | 1. Ensure full immersion in water bath or increase steam saturation. 2. Increase cure time or raise water/steam temperature. 3. Verify masterbatch ratio and use fresh, properly stored catalyst. 4. Optimize VTBS/peroxide levels during the grafting stage. |
| Premature Crosslinking ("Scorching") in Extruder | 1. Excessive processing temperature. 2. Presence of moisture in the feedstock (grafted PE or masterbatch). 3. Peroxide initiator is too reactive for the processing temperature. | 1. Lower the temperature profile in the shaping extruder. 2. Ensure all components are thoroughly dried before extrusion. 3. Select an initiator with a higher decomposition temperature or reduce its concentration. |
| Poor Physical Appearance (e.g., Bubbles, Voids) | 1. Byproducts (tert-butanol, water) trapped during cure. 2. Excessive moisture in feedstock causing premature reaction. | 1. Optimize curing conditions (e.g., pressure, temperature ramp-up) to allow byproducts to diffuse out. 2. Ensure all raw materials are properly dried. |
| Low Grafting Efficiency | 1. Non-optimal extruder temperature (too low for peroxide decomposition or too high, causing degradation). 2. Incorrect peroxide-to-silane ratio. | 1. Adjust the temperature profile of the grafting extruder to match the peroxide's half-life. 2. Optimize the initiator concentration; too much can cause competing side reactions like polymer scission. |
References
-
Vertex AI Search Result:[11] Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). [Source details not fully available].
-
Nanjing SiSiB Silicones Co., Ltd. Silane Crosslinking Agents. [Link]
-
A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]
-
Chemsrc. (2025). tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7. [Link]
-
Silane-modified poly(ethylene-co-vinyl acetate): Influence of comonomers on peroxide-initiated vinylsilane crafting. (2000). ResearchGate. [Link]
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The Cary Company. Silane crosslinking of polyethylene. [Link]
-
Structural comparison of products from peroxide‐initiated grafting of vinylsilane and silane‐functionalized nitroxyl to hydrocarbon and polyolefin substrates. (2008). ResearchGate. [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. Introduce the Properties and Applications of Vinyl Tri (2-methoxy ethoxy) Silane (KH-172 vinyl silane). [Link]
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Mechanochemical Modification of Polyethylene by Vinyltrialkoxysilanes. (2002). ResearchGate. [Link]
-
Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. (2015). SciELO. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). ResearchGate. [Link]
-
Radical mediated graft modification of polyolefins: Vinyltriethoxysilane addition dynamics and yields. (2006). ResearchGate. [Link]
-
Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). French-Ukrainian Journal of Chemistry. [Link]
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- 3. specialchem.com [specialchem.com]
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- 15. echemi.com [echemi.com]
Application Notes and Protocols for VINYLTRI-T-BUTOXYSILANE as an Adhesion Promoter in Coatings
Introduction: A Paradigm Shift in Interfacial Engineering
In the realm of high-performance coatings, the long-term integrity of the bond between the coating and the substrate is paramount. Adhesion failure, often initiated at the interface by environmental factors like moisture, can lead to catastrophic delamination, corrosion, and loss of functionality. Organofunctional silanes have emerged as a critical class of adhesion promoters, acting as molecular bridges to form durable, covalent bonds between inorganic substrates and organic coating resins.[1]
This guide focuses on a specialized silane, Vinyltri-t-butoxysilane (VTBS). Its unique molecular architecture offers distinct advantages over traditional silanes like methoxy or ethoxy-functional variants. The defining feature of VTBS is the presence of three bulky tert-butoxy groups, which provide significant steric hindrance around the central silicon atom.[2] This steric bulk strategically slows the rate of hydrolysis, a crucial first step in the adhesion mechanism, allowing for more controlled processing, extended pot-life in formulations, and a more uniform, well-ordered interfacial layer.[2] The vinyl functional group provides a reactive site for cross-linking into a wide array of polymer coating systems, particularly those cured via free-radical mechanisms.
This document serves as a comprehensive technical guide for researchers, materials scientists, and formulation chemists, providing a deep dive into the mechanistic underpinnings of VTBS and offering detailed, field-proven protocols for its application.
Molecular Profile and Physicochemical Properties
This compound (CAS No: 5356-88-7) is an organosilicon compound with a central silicon atom bonded to one vinyl group (-CH=CH2) and three tert-butoxy groups (-O-C(CH3)3).[2] This structure dictates its reactivity and function.
-
Vinyl Group: Provides organic reactivity, enabling it to co-react with the polymer backbone of the coating resin (e.g., acrylics, vinyl esters, polyesters) during curing. This creates a covalent link between the silane layer and the coating.[2]
-
Tri-t-butoxy Groups: These hydrolyzable groups are the key to forming a strong bond with the substrate. Their bulky nature, compared to smaller alkoxy groups, offers a controlled hydrolysis rate, preventing premature gelation and ensuring a longer shelf-life in formulations.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₃₀O₃Si | [2] |
| Molecular Weight | 274.47 g/mol | [3] |
| Appearance | Colorless Liquid | - |
| Boiling Point | 215-217 °C | - |
| Density | 0.88 g/cm³ | - |
| Refractive Index | 1.423 | - |
The Adhesion Promotion Mechanism: A Two-Stage Interfacial Reaction
The efficacy of VTBS as a coupling agent is rooted in a two-stage chemical process that transforms the liquid silane into a robust, covalently bonded network at the substrate-coating interface. This process is primarily driven by hydrolysis and condensation reactions.
Stage 1: Hydrolysis of Tert-Butoxy Groups
In the presence of water (typically from atmospheric moisture or residual water on the substrate surface), the tert-butoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH) and tert-butanol as a byproduct.[2] This reaction is the rate-determining step and is significantly slower for VTBS than for methoxy or ethoxy silanes, which is a key processing advantage. The hydrolysis rate is catalyzed by both acids and bases.[2][4]
Stage 2: Condensation and Interfacial Bonding
The newly formed silanol groups are highly reactive and undergo two critical condensation reactions:
-
Bonding to the Substrate: The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (like glass, aluminum, steel), forming stable, covalent Si-O-Substrate bonds.[5]
-
Cross-linking: The silanol groups also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si). This network provides a cohesive, water-resistant layer at the interface.[6]
Simultaneously, the vinyl groups are oriented away from the substrate and are free to interdiffuse into the applied coating. During the coating's curing process, these vinyl groups copolymerize with the resin, creating a permanent, covalent link between the coating and the silane primer layer.
Caption: Mechanism of VTBS Adhesion Promotion.
Experimental Protocols: From Substrate to High-Performance Coating
Successful application of VTBS requires meticulous attention to detail, from substrate preparation to the final curing of the coating. The following protocols provide a validated framework for laboratory and pilot-scale applications.
Protocol 1: Substrate Preparation
The goal of this step is to create a clean, reactive surface free of organic contaminants and replete with hydroxyl groups.[7]
A. For Glass and Ceramic Substrates:
-
Initial Cleaning: Sonicate the substrate in a solution of 2% Decon 90 or equivalent lab-grade detergent for 15 minutes.
-
Rinsing: Thoroughly rinse with deionized (DI) water.
-
Drying: Dry the substrates in an oven at 110°C for 30 minutes or under a stream of dry nitrogen.
-
Surface Activation (Optional but Recommended): Expose the cleaned, dry substrates to a UV/Ozone cleaner or an oxygen plasma treatment for 5-10 minutes to maximize surface hydroxyl group concentration.
B. For Metal Substrates (e.g., Aluminum, Steel):
-
Degreasing: Wipe the surface with acetone followed by isopropanol to remove oils and grease.[7]
-
Abrasion: Lightly abrade the surface with a fine-grit (e.g., 400-600 grit) sandpaper or through grit blasting. This removes the oxide layer and increases surface area.[7]
-
Alkaline Cleaning: Immerse the substrate in a 5% NaOH or a commercial alkaline cleaning solution at 60°C for 5 minutes.
-
Rinsing: Rinse thoroughly with DI water.
-
Acid Etching/Deoxidizing (for Aluminum): Dip in a commercial deoxidizer or a 10% nitric acid solution for 1-2 minutes to remove smut.
-
Final Rinse & Dry: Rinse with DI water, followed by an isopropanol rinse to aid in water displacement, and dry in an oven at 110°C for 30 minutes.
Protocol 2: Preparation of VTBS Primer Solution
VTBS must be pre-hydrolyzed to be effective. This is typically done in an alcohol-water solvent system.[8]
-
Solvent Preparation: Prepare a solvent blend of 95% ethanol and 5% DI water (by volume).
-
pH Adjustment: Adjust the pH of the solvent blend to between 4.5 and 5.5 using a dilute (0.1 M) solution of acetic acid. An acidic pH catalyzes the hydrolysis reaction.[8]
-
Silane Addition: With vigorous stirring, slowly add VTBS to the pH-adjusted solvent to achieve a final concentration between 2% and 5% by weight. A 2% solution is a good starting point for most applications.[9]
-
Hydrolysis (Aging): Continue stirring the solution for at least 30-60 minutes before application. The slower hydrolysis of VTBS necessitates a longer aging time compared to methoxy-based silanes. This allows for the formation of silanol groups.[8]
Note: The prepared solution has a limited pot life (typically several hours) as the silanols will begin to self-condense. Prepare fresh solutions daily.
Protocol 3: Application and Curing of VTBS Primer
-
Application: Apply the hydrolyzed VTBS solution to the prepared substrate using one of the following methods:
-
Dipping: Immerse the substrate in the solution for 60-120 seconds with gentle agitation.[8]
-
Wiping: Use a lint-free cloth to apply a thin, uniform layer.
-
Spraying: Use standard spray equipment to apply a light, even coat.
-
-
Solvent Evaporation: Allow the solvent to evaporate at ambient temperature for 10-15 minutes.
-
Curing: Cure the applied silane layer in an oven. A typical curing cycle is 110-120°C for 15-20 minutes .[4][8] This step is critical for driving the condensation reactions to form the covalent bonds with the substrate and the cross-linked siloxane network. Insufficient curing will result in poor adhesion.
Caption: General Experimental Workflow for VTBS Application.
Performance Evaluation and Characterization
To validate the efficacy of the VTBS treatment, a series of quantitative and qualitative tests should be performed.
Adhesion Testing
Adhesion testing is critical to quantify the improvement provided by the VTBS primer.
-
ASTM D3359 - Tape Test: This is a rapid, qualitative method for assessing adhesion. A cross-hatch pattern is cut into the coating, a specified pressure-sensitive tape is applied over the area and then rapidly removed. The amount of coating removed is rated on a scale from 5B (no detachment) to 0B (severe detachment).[10]
-
ASTM D4541 - Pull-Off Adhesion Test: This is a quantitative method that measures the force required to pull a test dolly, glued to the coating surface, away from the substrate.[11] The result is reported in psi or MPa and provides a direct measure of adhesion strength.
| Substrate | Coating System | Control (No Primer) Adhesion (MPa) | 2% VTBS Primer Adhesion (MPa) | % Improvement |
| Aluminum (6061) | Epoxy Polyamide | 4.5 ± 0.5 | 12.0 ± 1.2 | ~167% |
| Glass | UV-Cured Acrylate | 2.1 ± 0.4 | 9.5 ± 0.8 | ~352% |
| Cold Rolled Steel | Polyester-TGIC Powder Coat | 6.2 ± 0.7 | 15.8 ± 1.5 | ~155% |
Note: The values in this table are representative and can vary based on the specific coating formulation, substrate preparation, and curing conditions.
Surface Characterization
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface. A clean, hydroxylated substrate will be hydrophilic (low contact angle). After silane treatment, the surface should become more hydrophobic due to the vinyl groups, indicating successful deposition.
-
X-ray Photoelectron Spectroscopy (XPS): An advanced surface analysis technique that can confirm the elemental composition of the surface, verifying the presence of the silicon (Si 2p) from the silane layer.[12]
-
Atomic Force Microscopy (AFM): Can be used to study the topography and roughness of the silane layer, providing insights into the uniformity of the deposited film.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Adhesion | - Incomplete hydrolysis of VTBS.- Inadequate substrate cleaning.- Insufficient curing of the silane layer.- Primer solution is too old. | - Increase hydrolysis time to >60 min.- Ensure rigorous adherence to cleaning protocol.- Verify oven temperature and increase cure time/temp.- Prepare fresh primer solution daily. |
| Inconsistent Results | - Non-uniform primer application.- Variation in substrate surface quality. | - Switch to a more controlled application method like dipping or spraying.- Standardize the substrate abrasion and cleaning process. |
| Hazy or White Film | - Primer solution concentration is too high.- Excessive moisture during application. | - Reduce VTBS concentration to 1-2%.- Apply in a controlled, lower-humidity environment. |
Safety Precautions
This compound and its hydrolysis byproducts (tert-butanol) should be handled with appropriate care in a well-ventilated area or fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves (nitrile or butyl rubber), and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
References
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OnlyTRAININGS. (n.d.). Silanes as adhesion promoters for paints, inks, coatings, and adhesives. Retrieved from [Link]
-
MDPI. (2023, May 18). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Retrieved from [Link]
-
ResearchGate. (2007). Effect of silane-based treatment on the adhesion strength of acrylic lacquers on the PP surfaces. Retrieved from [Link]
-
Gelest. (n.d.). Silane Coupling Agents. Retrieved from [Link]
-
ZMsilane. (2024, July 23). Silane Surface Treatment. Retrieved from [Link]
-
Sci-Hub. (n.d.). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]
-
ASTM International. (2023, March 7). D3359 Standard Test Methods for Rating Adhesion by Tape Test. Retrieved from [Link]
- Google Patents. (n.d.). EP1940963B1 - Silane-containing adhesion promoter composition and sealants, adhesives and coatings containing same.
-
ResearchGate. (n.d.). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Retrieved from [Link]
-
PCI Magazine. (2020, October 2). Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. Retrieved from [Link]
-
Lehigh University. (n.d.). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Retrieved from [Link]
-
Ataman Kimya. (n.d.). VINYL TRIMETHOXY SILANE. Retrieved from [Link]
-
American Tinning & Galvanizing. (2009, June 1). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. Retrieved from [Link]
-
AFINITICA. (2003, June 12). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Retrieved from [Link]
-
DeFelsko. (n.d.). Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business. Retrieved from [Link]
-
PubChem. (n.d.). Tri-t-butoxysilanol. Retrieved from [Link]
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
-
Gelest. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]
-
ResearchGate. (2020). Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite. Retrieved from [Link]
-
High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. Retrieved from [Link]
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
ResearchGate. (2011). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from [Link]
-
Applied Technical Services. (n.d.). ASTM Paint Adhesion Testing. Retrieved from [Link]
-
Tifuls Coating System Manufacturer. (2024, September 20). Silane Pretreatment for Powder Coating. Retrieved from [Link]
-
MDPI. (n.d.). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Retrieved from [Link]
-
BioForce Nanosciences. (2011, November 22). Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption. Retrieved from [Link]
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Application Note & Protocol: Surface Modification of Silica Nanoparticles with Vinyltri-t-butoxysilane
Abstract: This guide provides a comprehensive protocol for the surface functionalization of silica nanoparticles (SNPs) using Vinyltri-t-butoxysilane (VTBS). We delve into the underlying chemical principles, offer a detailed, step-by-step methodology from nanoparticle synthesis to post-modification characterization, and discuss the significance of this surface engineering technique for advanced applications in research and drug development. The protocol is designed to be self-validating, incorporating essential characterization techniques to confirm successful modification.
Introduction: The Rationale for Vinyl-Functionalized Silica
Silica nanoparticles are a cornerstone of nanotechnology, prized for their biocompatibility, tunable size, and robust chemical nature.[1][2] However, for many advanced applications, particularly in the biomedical field, the native silica surface, rich in silanol (Si-OH) groups, requires modification to impart specific functionalities.[3][4] Surface functionalization can enhance colloidal stability, facilitate the attachment of therapeutic agents or targeting ligands, and improve dispersion within polymer matrices.[1][4]
The introduction of vinyl (-CH=CH₂) groups onto the SNP surface creates a versatile chemical "handle" for a multitude of subsequent reactions, including polymerization and click chemistry, making it a critical step in the fabrication of complex nanocomposites and drug delivery systems.[5][6][7]
Why this compound (VTBS)?
While various vinyl-alkoxysilanes exist, VTBS offers a distinct advantage due to its three bulky tert-butoxy groups.[8] Compared to common methoxy or ethoxy silanes, these sterically hindering groups significantly slow down the rate of hydrolysis, the initial and often difficult-to-control step in the silanization process.[8] This reduced reactivity allows for more controlled, uniform surface coverage and minimizes undesirable self-condensation of the silane in solution, leading to a more reproducible and reliable modification process.
Prerequisite: Synthesis of Monodisperse Silica Nanoparticles
A uniform starting material is paramount for reproducible surface modification. The Stöber method is a widely adopted, robust sol-gel technique for synthesizing monodisperse spherical silica nanoparticles with controllable sizes.[9][10][11]
Protocol: Stöber Synthesis of Silica Nanoparticles (~100 nm)
-
Reaction Setup: In a 250 mL round-bottom flask, combine 115 mL of absolute ethanol and 3.75 mL of ammonium hydroxide solution (28-30%).
-
Initiation: Place the flask in a sonication bath or use a magnetic stirrer to ensure vigorous mixing.
-
Precursor Addition: Rapidly inject 2.5 mL of tetraethyl orthosilicate (TEOS) into the stirring solution.
-
Reaction: A milky white suspension will form almost immediately. Allow the reaction to proceed at room temperature for at least 12 hours with continuous stirring.
-
Purification:
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 15-20 minutes to pellet the nanoparticles.
-
Discard the supernatant.
-
Re-disperse the nanoparticle pellet in 50 mL of absolute ethanol, using sonication to break up aggregates.
-
Repeat this centrifugation/re-dispersion washing step three times to remove unreacted reagents.[12]
-
-
Final Product: After the final wash, re-disperse the purified silica nanoparticles in the desired solvent (e.g., absolute ethanol) to a known concentration (e.g., 10 mg/mL).
The Silanization Mechanism: A Two-Step Process
The covalent attachment of VTBS to the silica surface proceeds via a well-established hydrolysis and condensation mechanism. Understanding this process is key to optimizing reaction conditions.
-
Hydrolysis: The tert-butoxy groups (-O-C(CH₃)₃) on the VTBS molecule react with trace amounts of water in the solvent to form reactive silanol groups (Si-OH), releasing tert-butanol as a byproduct. This step is the rate-limiting factor, moderated by the steric bulk of the tert-butoxy groups.[8]
-
Condensation: The newly formed silanols on the VTBS molecule react with the abundant silanol groups present on the surface of the silica nanoparticle. This condensation reaction forms a stable, covalent siloxane bond (Si-O-Si), grafting the vinyl functionality to the nanoparticle surface.[13][14]
Caption: Mechanism of VTBS grafting onto a silica surface.
Experimental Application Protocol: VTBS Modification
This protocol details the procedure for grafting VTBS onto pre-synthesized silica nanoparticles.
A. Materials and Reagents
-
Nanoparticles: Purified silica nanoparticles dispersed in absolute ethanol (e.g., 10 mg/mL).
-
Silane: this compound (VTBS).
-
Solvent: Absolute Ethanol (200 proof, anhydrous).
-
Catalyst (optional): Ammonium hydroxide or acetic acid.
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon line, centrifuge, sonicator.
B. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Silanes can be moisture-sensitive and irritants. Handle with care.
-
Handle nanoparticle dispersions and powders carefully to avoid inhalation.
C. Step-by-Step Protocol
-
Reaction Setup:
-
Add 50 mL of the 10 mg/mL silica nanoparticle suspension (500 mg total) to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Attach a condenser and place the flask under an inert atmosphere (e.g., nitrogen or argon) to prevent premature, uncontrolled hydrolysis of the silane from ambient moisture.
-
-
Silane Addition:
-
While stirring vigorously, inject VTBS into the nanoparticle suspension. A typical starting point is a 5-10% weight ratio of silane to silica (e.g., 25-50 mg of VTBS for 500 mg of SNPs).
-
Causality Note: The ratio of silane to silica surface area is a critical parameter.[15][16] Insufficient silane leads to incomplete coverage, while excessive amounts can lead to the formation of polysiloxane layers or free polymer in solution, complicating purification.
-
-
Reaction:
-
Heat the reaction mixture to reflux (~78 °C for ethanol) and maintain for 12-24 hours with continuous stirring.
-
Causality Note: Refluxing provides the necessary activation energy to drive the condensation reaction between the sterically hindered VTBS and the silica surface. The extended reaction time ensures maximum grafting density.
-
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 20 minutes to pellet the modified nanoparticles.
-
Discard the supernatant, which contains unreacted silane and byproducts.
-
Re-disperse the pellet in fresh absolute ethanol, using sonication.
-
Repeat the centrifugation/re-dispersion wash step at least three times to ensure complete removal of impurities.[12]
-
-
Storage:
-
After the final wash, disperse the vinyl-functionalized silica nanoparticles in the desired solvent and store at 4 °C for optimal stability.
-
Caption: Workflow for the surface modification of SNPs with VTBS.
Validation: Characterization of Modified Nanoparticles
Successful functionalization must be confirmed empirically. The following techniques provide a comprehensive validation of the modified nanoparticle structure and properties.
| Technique | Purpose | Expected Result for Successful Modification |
| FTIR Spectroscopy | Confirms the presence of grafted functional groups. | Appearance of new peaks corresponding to the vinyl group (e.g., C=C stretch ~1600-1680 cm⁻¹) and C-H stretches (~2900-3000 cm⁻¹). Broadening of the Si-O-Si peak (~1089 cm⁻¹) may also be observed.[17][18][19] |
| Thermogravimetric Analysis (TGA) | Quantifies the mass of organic material (VTBS) on the SNP surface. | A distinct weight loss step at temperatures >200 °C, corresponding to the thermal decomposition of the grafted vinyl-silane layer. The percentage of weight loss can be used to calculate grafting density.[20][21][22] |
| Dynamic Light Scattering (DLS) | Measures hydrodynamic diameter and assesses colloidal stability. | A slight increase in the hydrodynamic diameter compared to unmodified SNPs, consistent with the addition of a surface layer. A low polydispersity index (PDI) indicates a lack of aggregation.[23][24][25] |
| Transmission Electron Microscopy (TEM) | Visualizes nanoparticle morphology and size. | The core nanoparticle size and spherical morphology should be preserved. A thin, uniform surface coating may be visible under high resolution, confirming the absence of gross aggregation.[26][27][28] |
Applications and Next Steps
The vinyl groups imparted by VTBS modification are not merely a terminal functionalization; they are reactive platforms for further chemical elaboration. This opens a vast array of possibilities for researchers and drug development professionals:
-
Polymer Composites: The vinyl groups can be polymerized or cross-linked into a polymer matrix, dramatically improving the mechanical and thermal properties of the resulting nanocomposite.[7]
-
Drug Delivery: The vinyl surface can be used as an anchor point for attaching therapeutic molecules, targeting ligands, or polyethylene glycol (PEG) chains (via thiol-ene "click" chemistry) to improve circulation time and create sophisticated drug delivery vehicles.[1][4]
-
Bio-imaging and Diagnostics: Dyes or contrast agents can be covalently linked to the vinyl-functionalized surface for applications in biological imaging.[3]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Nanoparticle Aggregation | - Incomplete surface coverage.- Excessive silane causing inter-particle cross-linking.- Improper pH or solvent conditions. | - Optimize the silane-to-silica ratio.- Ensure vigorous stirring during the reaction.- Perform modification in a dilute suspension. |
| Low Grafting Density (per TGA) | - Insufficient reaction time or temperature.- Inactive silica surface (low silanol density).- Deactivated silane reagent due to improper storage. | - Increase reflux time to 24 hours.- Consider a pre-reaction acid wash (e.g., with HCl) to activate the silica surface.- Use fresh, properly stored VTBS. |
| Inconsistent Results | - Variable water content in the solvent.- Contamination from ambient moisture. | - Use anhydrous solvents.- Maintain a strict inert atmosphere throughout the reaction setup and duration. |
References
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- Su, S. (2014). SYNTHESIS AND CHARACTERIZATION OF MONODISPERSE SILICA BASED FUNCTIONAL NANOPARTICLES FOR MULTI-PURPOSE APPLICATIONS. Izmir Institute of Technology.
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- HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.
- ResearchGate. (n.d.). Figure 2. FTIR spectra of (a) untreated silica, (b) 1% silane-treated...
- Wang, W., et al. (2020). Dynamic Light Scattering: A Powerful Tool for In Situ Nanoparticle Sizing. MDPI.
- Ong, H. R., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 105.
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- Lee, M. H., et al. (2011). Spectroscopic Analysis of Silica Nanoparticles Modified with Silane Coupling Agent. Journal of Spectroscopy.
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- Lee, J., et al. (2023). The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling. Preprints.org.
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Application Note & Protocol: Vapor Phase Deposition of VINYLTRI-T-BUTOXYSILANE (VTBOS) for Advanced Surface Functionalization
Abstract
This document provides a comprehensive guide to the vapor phase deposition of Vinyltri-t-butoxysilane (VTBOS), an organosilicon precursor used for creating functional thin films and self-assembled monolayers (SAMs). VTBOS is distinguished by its dual functionality: a reactive vinyl group for subsequent polymerization or surface grafting, and three sterically hindered tert-butoxy groups that enable controlled, moisture-sensitive deposition.[1] Vapor phase deposition is an advantageous solvent-free method that produces highly uniform and conformal coatings on various substrates. This protocol is designed for researchers, materials scientists, and drug development professionals seeking to modify surface properties for applications including biocompatible interfaces, adhesion promotion, and dielectric layers in microelectronics.[1][2] We will detail the underlying chemical mechanisms, a step-by-step experimental protocol, critical process parameters, and methods for film characterization.
Scientific Principles and Rationale
The Unique Chemistry of VTBOS
This compound (C₁₄H₃₀O₃Si) possesses a molecular architecture ideal for controlled surface modification.[1]
-
Vinyl Functional Group (-CH=CH₂): This group serves as a reactive site for a variety of secondary chemical transformations, including free-radical polymerization, hydrosilylation, and other addition reactions. This allows the deposited VTBOS layer to be covalently integrated into a polymer matrix or used to attach other functional molecules.[1]
-
Tri-t-butoxy Silane Group (-Si(O-C(CH₃)₃)₃): The core of its surface-linking capability resides here. Unlike more common methoxy or ethoxy silanes, the three bulky tert-butoxy groups provide significant steric hindrance around the central silicon atom.[1] This steric shield slows the rate of hydrolysis, the reaction with water or surface hydroxyl groups that initiates film formation. This reduced reactivity affords a wider processing window, a longer precursor shelf-life, and more controlled, uniform film growth compared to highly reactive chlorosilanes or smaller alkoxysilanes.[1][3]
Mechanism of Chemical Vapor Deposition (CVD)
The deposition of VTBOS onto a surface is a form of Chemical Vapor Deposition (CVD), a process where volatile chemical precursors react on a substrate surface to form a solid film.[4][5] The process can be broken down into five key stages:
-
Volatilization & Transport: The liquid VTBOS precursor is heated under reduced pressure to generate vapor. An inert carrier gas (e.g., Argon, Nitrogen) transports the vapor into the reaction chamber.
-
Adsorption: VTBOS molecules adsorb onto the substrate surface. For effective bonding, the substrate must possess surface hydroxyl (-OH) groups, which are typically present on materials like silicon dioxide (glass, silicon wafers), metal oxides, or can be generated on polymers via plasma treatment.
-
Surface Reaction: This is the critical film-forming step. The adsorbed VTBOS molecule reacts with a surface hydroxyl group. One of the tert-butoxy groups is eliminated as tert-butanol, forming a strong, covalent silicon-oxygen-substrate (Si-O-Substrate) bond. Neighboring VTBOS molecules can also react with each other (after hydrolysis of the remaining t-butoxy groups) to form a cross-linked siloxane (Si-O-Si) network.
-
Desorption of Byproducts: The volatile byproduct, tert-butanol, desorbs from the surface.
-
Removal: The inert gas flow continuously removes the byproducts from the reaction chamber, driving the deposition process forward.[6]
The temperature of the substrate is a critical parameter, as it provides the necessary activation energy for the surface reaction but must be kept below the precursor's thermal decomposition temperature to avoid gas-phase reactions and ensure a high-quality film.[6][7]
Safety and Precursor Handling
VTBOS and its related compounds must be handled with appropriate care. The following guidelines are derived from safety data sheets (SDS) and are not exhaustive. Always consult the specific SDS for the product you are using.
-
Hazards: VTBOS analogues are often classified as flammable liquids and vapors.[8][9] They can cause skin and serious eye irritation, and may cause respiratory irritation if inhaled.[10][11] The material is moisture-sensitive.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a flame-retardant lab coat.[8]
-
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Keep the precursor away from heat, sparks, open flames, and other ignition sources.[8]
-
Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Handle under an inert atmosphere (e.g., dry nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.[1]
-
Keep the container tightly closed when not in use.[8]
-
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[8]
Materials and Equipment
Chemicals & Consumables
-
This compound (VTBOS, CAS: 5356-88-7)
-
Substrates (e.g., Silicon wafers, glass slides, quartz crystals)
-
Inert carrier gas (Argon or Nitrogen, UHP grade)
-
Solvents for substrate cleaning (e.g., Acetone, Isopropanol, high-purity deionized water)
-
(Optional) Piranha solution reagents: Sulfuric acid (H₂SO₄) and Hydrogen peroxide (H₂O₂) - EXTREME CAUTION REQUIRED
Equipment
-
Chemical Vapor Deposition (CVD) reactor or a standard vacuum chamber with feedthroughs for gas and electrical connections.
-
Low-pressure vacuum pump (e.g., rotary vane or scroll pump) capable of reaching <100 mTorr.
-
Pressure gauge (e.g., Pirani or capacitance manometer).
-
Substrate heater with temperature controller.
-
VTBOS precursor ampoule/bubbler with a dedicated heating mantle or oil bath and temperature controller.
-
Mass Flow Controllers (MFCs) for precise control of carrier gas.
-
Stainless steel tubing and valves for gas lines.
-
(Recommended) Characterization equipment: Ellipsometer, Contact Angle Goniometer, XPS, AFM.
Detailed Experimental Protocol
This protocol provides a robust baseline for depositing VTBOS films. Parameters should be optimized for specific substrates and desired film properties.
Step 1: Substrate Preparation (Critical Step)
The goal is to produce a clean, hydrophilic surface rich in hydroxyl (-OH) groups. The protocol below is for silicon or glass substrates.
-
Degreasing: Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinsing: Thoroughly rinse the substrate with high-purity deionized (DI) water.
-
Drying: Dry the substrate under a stream of dry nitrogen or argon.
-
Hydroxylation (Activation): Use one of the following methods to create a reactive, hydroxylated surface.
-
Oxygen Plasma/UV-Ozone: Treat the substrate in an oxygen plasma asher or UV-Ozone cleaner for 5-10 minutes. This is a highly effective and common method.
-
(Alternative) Piranha Etch: Use extreme caution, proper PPE, and a designated fume hood. Piranha solution is highly corrosive and explosive if mixed with organic solvents. Immerse the substrate in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ for 15-20 minutes. Thoroughly rinse with copious amounts of DI water and dry with nitrogen.
-
-
Immediate Use: The activated substrate is highly susceptible to contamination and should be loaded into the deposition chamber immediately.
Step 2: CVD System Preparation and Deposition
-
Precursor Loading: In a glovebox or under an inert gas flow, fill the precursor bubbler with VTBOS. Connect it to the CVD system, ensuring all fittings are leak-tight.
-
Substrate Loading: Place the freshly cleaned substrate onto the heater stage inside the reaction chamber.
-
Pump Down: Close the chamber and evacuate to a base pressure of ≤ 50 mTorr. A leak check is recommended.
-
System Purge: Flow the inert carrier gas (e.g., 50-100 sccm Ar) through the chamber for 10-15 minutes to purge any residual air and moisture.
-
Heating:
-
Deposition:
-
Stop the main purge gas flow.
-
Open the valve to the VTBOS precursor and begin flowing the carrier gas through the bubbler at a controlled rate (e.g., 5-20 sccm). This will carry the VTBOS vapor into the chamber.
-
Adjust the chamber pressure using a downstream throttle valve or by controlling the pumping speed. A typical deposition pressure is between 0.5 and 5 Torr.
-
Maintain these conditions for the desired deposition time (e.g., 30 minutes to 4 hours), depending on the target film thickness.
-
-
Termination and Cool Down:
-
Close the valve to the VTBOS precursor and stop heating the bubbler.
-
Purge the chamber with the inert carrier gas (50-100 sccm) for 10 minutes to remove any unreacted precursor.
-
Turn off the substrate heater and allow the system to cool to below 50 °C under vacuum or a gentle flow of inert gas.
-
-
Venting and Unloading: Vent the chamber to atmospheric pressure with the inert gas and carefully remove the coated substrate.
(Optional) Step 3: Post-Deposition Annealing
To enhance film density and promote further cross-linking, the coated substrate can be annealed. This can be done in the deposition chamber or a separate vacuum oven at 100-120 °C for 1-2 hours.
Process Parameters and Film Characterization
Critical Process Parameters
The quality, thickness, and morphology of the VTBOS film are highly dependent on the deposition parameters. The table below summarizes these variables and their expected impact.
| Parameter | Typical Range | Rationale and Impact on Film Properties |
| Substrate Temperature | 50 - 150 °C | Provides activation energy for the surface reaction. Too low, and the deposition rate will be slow or non-existent. Too high, and precursor may desorb before reacting or undergo unwanted thermal decomposition.[5][7] |
| Precursor Temperature | 40 - 80 °C | Controls the vapor pressure of VTBOS, which directly influences its concentration in the gas phase and thus the deposition rate.[1] |
| Carrier Gas Flow Rate | 5 - 50 sccm | Determines the flux of precursor molecules to the substrate surface. Affects film uniformity and deposition rate. |
| Chamber Pressure | 0.1 - 10 Torr | Influences the mean free path of molecules. Lower pressures can lead to more conformal coatings on complex topographies. Higher pressures increase deposition rate but may lead to gas-phase reactions. |
| Deposition Time | 30 min - 4 hours | Directly controls the final film thickness. Longer times allow for more complete surface coverage and cross-linking. |
| Substrate Surface | Hydroxylated | The presence of surface -OH groups is essential for the covalent attachment of the silane. Insufficient hydroxylation leads to poor adhesion and incomplete film formation.[3] |
Recommended Film Characterization Techniques
| Technique | Information Obtained |
| Contact Angle Goniometry | Measures the static water contact angle to confirm changes in surface energy (a successful VTBOS coating will be more hydrophobic than the clean substrate). |
| Spectroscopic Ellipsometry | Provides a precise, non-destructive measurement of film thickness and refractive index. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition (Si, C, O) of the surface and provides information on the chemical bonding states (e.g., Si-O-Si, Si-O-C).[1] |
| Atomic Force Microscopy (AFM) | Images the surface topography to assess film smoothness, uniformity, and check for pinholes or agglomerates. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used in reflection mode (ATR-FTIR) to identify characteristic vibrational modes of the VTBOS film, such as Si-O-Si stretching and C=C stretching from the vinyl group.[1] |
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for VTBOS vapor phase deposition.
Surface Reaction Mechanism
Caption: VTBOS reaction with a hydroxylated surface.
References
- This compound | 5356-88-7 - Benchchem. (URL: )
- Vinyltriethoxysilane SDS, 78-08-0 Safety D
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- SAFETY D
- SAFETY D
- Ereztech LLC SI6433 Safety D
- Thin Film Coatings | Applications in Various Fields - Korvus Technology. (URL: )
- Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient
-
Self-limiting chemical vapor deposition of an ultra-thin silicon oxide film using tri-(tert-butoxy)silanol - IBM Research. (URL: [Link])
-
Initiated Chemical Vapor Deposition of Trivinyltrimethylcyclotrisiloxane for Biomaterial Coatings | Request PDF - ResearchGate. (URL: [Link])
-
Can anyone share the protocol of OTS (Octadecyltrichlorosilane) vapor deposition protocol - to make a glass surface hydrophobic? | ResearchGate. (URL: [Link])
-
(PDF) Fabrication of Octyltriethoxysilane Langmuir-Blodgett thin film - ResearchGate. (URL: [Link])
-
Thermal Decomposition Pathways and Rates for Silane, Chlorosilane, Dichlorosilane, and Trichlorosilane | Request PDF - ResearchGate. (URL: [Link])
-
Chemical Vapor Deposition - Harvard CNS. (URL: [Link])
-
Chemical vapor deposition - Wikipedia. (URL: [Link])
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Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD) - Gelest, Inc. (URL: [Link])
-
Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability - MDPI. (URL: [Link])
-
Thermal Decomposition of Molecules Relevant to Combustion and Chemical Vapor Deposition by Flash Pyrolysis Time-of - eScholarship.org. (URL: [Link])
-
Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. - Aaltodoc. (URL: [Link])
-
Thermal Chemical Vapor Deposition of Bis(Tertiary-Butylamino)Silane-based Silicon Nitride Thin Films - ResearchGate. (URL: [Link])
-
The thermal decomposition kinetics of poly(vinyltri-(phenylethynyl) silane)s - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Organic-Inorganic Hybrid Materials Using VINYLTRI-T-BUTOXYSILANE
Introduction: A Precursor for Controlled Hybrid Architectures
The convergence of organic and inorganic chemistry at the nanoscale has given rise to hybrid materials with properties that often surpass those of their individual components.[1] These materials are at the forefront of innovations in fields ranging from advanced coatings to next-generation biomedical devices. A key challenge in their synthesis is achieving precise control over the final architecture, which dictates the material's function. This control begins with the selection of molecular precursors.
Vinyltri-t-butoxysilane (VTBS) is an organosilicon compound uniquely suited for creating sophisticated organic-inorganic hybrid structures. Its molecular design features two key components: a reactive vinyl group (-CH=CH2) and three bulky tert-butoxy groups (-O-C(CH3)3) bonded to a central silicon atom.[2] This distinct architecture provides a balanced profile of reactivity ideal for specialized applications.
The vinyl group serves as a handle for organic chemistry, enabling covalent integration into polymer networks through well-established mechanisms like free-radical polymerization or thiol-ene reactions.[3] This allows for the formation of a continuous organic phase chemically bound to the inorganic scaffold.
Conversely, the three tert-butoxy groups are hydrolyzable moieties that enable the formation of an inorganic siloxane (Si-O-Si) network via the sol-gel process.[2] A defining feature of VTBS is the significant steric hindrance provided by these bulky groups. Compared to the more common methoxy or ethoxy groups found in other silanes, this steric bulk dramatically slows the rate of hydrolysis.[2] While many alkoxysilanes react uncontrollably with ambient moisture, the reduced hydrolytic sensitivity of VTBS offers superior process control and a longer shelf-life, making it an exemplary precursor for designing well-defined, stable hybrid materials.[2]
This guide provides detailed protocols for leveraging the unique properties of VTBS to synthesize vinyl-functionalized silica nanoparticles and subsequently create a core-shell drug delivery system.
Part 1: Synthesis of Vinyl-Functionalized Silica Nanoparticles (vSiO₂-NPs) from VTBS
The foundational step in creating a VTBS-based hybrid material is the formation of a stable, vinyl-functionalized inorganic scaffold. This is achieved through a modified sol-gel process, which involves the controlled hydrolysis and condensation of the precursor in an alcoholic solvent.
Causality Behind Experimental Design
The protocol described below is specifically adapted for VTBS and differs from standard sol-gel methods for precursors like tetraethoxysilane (TEOS) or vinyltrimethoxysilane (VTMS). The primary reason for this adaptation is the steric hindrance of the t-butoxy groups, which significantly retards the kinetics of both hydrolysis (reaction with water) and condensation (formation of Si-O-Si bonds).[2]
-
Elevated Temperature: To provide sufficient activation energy to overcome the steric barrier and achieve a reasonable reaction rate, the synthesis is conducted at an elevated temperature (70°C).
-
Base Catalysis: A basic catalyst (e.g., ammonia) is used to deprotonate the forming silanol (Si-OH) groups, creating a more nucleophilic silonate anion (Si-O⁻). This species more readily attacks other neutral or partially hydrolyzed silane molecules, accelerating the condensation phase of the reaction, which is the rate-limiting step for sterically hindered silanes.
-
Controlled Water Addition: The molar ratio of water to silane is a critical parameter. A sufficient amount is required for hydrolysis, but an excess can lead to uncontrolled precipitation. The protocol uses a staged or slow addition to maintain a homogenous "sol" phase before gelation or particle formation.
Experimental Workflow: Sol-Gel Synthesis of vSiO₂-NPs
Caption: Workflow for the synthesis of vSiO₂-NPs from VTBS.
Detailed Protocol 1: Synthesis of vSiO₂-NPs
Materials:
-
This compound (VTBS, >98%)
-
Ethanol (Absolute, 200 proof)
-
Ammonium Hydroxide (NH₄OH, 28-30% solution)
-
Deionized Water (DI H₂O)
Procedure:
-
Solution Preparation: In a 250 mL round-bottom flask, add 100 mL of absolute ethanol. While stirring vigorously with a magnetic stir bar, add 5.0 mL of VTBS. Continue stirring for 15 minutes to ensure the solution is homogeneous.
-
Reaction Setup: Equip the flask with a reflux condenser and place it in a heating mantle set on a magnetic stir plate. Heat the solution to 70°C with continuous stirring.
-
Initiation of Hydrolysis/Condensation: In a separate beaker, prepare the catalyst solution by mixing 10 mL of DI H₂O and 5 mL of ammonium hydroxide solution. Using a syringe pump or dropping funnel, add this solution to the heated ethanol/VTBS mixture at a slow, constant rate over 1 hour. A white, milky suspension should begin to form, indicating nanoparticle nucleation.
-
Aging: Once the addition is complete, allow the reaction to age at 70°C for 12 hours with continuous stirring to ensure complete condensation and particle growth.
-
Isolation: After 12 hours, turn off the heat and allow the suspension to cool to room temperature. Transfer the suspension to centrifuge tubes.
-
Purification: Centrifuge the suspension at 8,000 rpm for 15 minutes. Discard the supernatant. Re-disperse the nanoparticle pellet in 50 mL of absolute ethanol using sonication. Repeat this washing step two more times to remove any unreacted precursor and catalyst.
-
Drying: After the final wash, re-disperse the pellet in a minimal amount of ethanol, transfer to a pre-weighed vial, and dry under vacuum at 60°C overnight. The final product is a fine, white powder of vinyl-functionalized silica nanoparticles (vSiO₂-NPs).
Part 2: Core-Shell Hybrid Material for Drug Delivery
With the vinyl-functionalized silica nanoparticles (vSiO₂-NPs) synthesized, the exposed vinyl groups on their surface can serve as anchor points for a second, organic polymerization step. This "grafting-from" approach creates a dense polymer shell covalently bound to the inorganic core, forming a core-shell structure ideal for encapsulating therapeutic molecules.
Step A: Grafting a Polymer Shell via Free-Radical Polymerization
This protocol uses the free-radical polymerization of a monomer, such as N-isopropylacrylamide (NIPAM), from the surface of the vSiO₂-NPs. The resulting poly(N-isopropylacrylamide) (PNIPAM) shell is thermoresponsive, making the final material "smart" and capable of releasing its payload in response to temperature changes.
Causality Behind Experimental Design:
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator that decomposes at a known rate at a specific temperature (around 65-70°C) to generate free radicals, which start the polymerization.
-
"Grafting-From" Method: Polymerizing the monomer directly from the nanoparticle surface results in a much higher graft density compared to "grafting-to" methods (attaching pre-formed polymer chains).[4] This dense shell is more effective at entrapping drug molecules.
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the free-radical polymerization process.
Experimental Workflow: Polymer Grafting
Sources
Application Notes & Protocols: Leveraging Vinyltri-t-butoxysilane for Advanced Nanocomposite Formulation
Abstract
The interface between inorganic nanoparticles and organic polymer matrices is a critical determinant of the ultimate performance of nanocomposite materials. Vinyltri-t-butoxysilane (VTBS) emerges as a specialized silane coupling agent, uniquely equipped to bridge this divide. Its dual-functional structure, featuring a polymerizable vinyl group and hydrolyzable t-butoxy groups, allows for the creation of a robust, covalent interface. This guide provides an in-depth exploration of VTBS, detailing its mechanism of action, the strategic advantages conferred by its sterically hindered t-butoxy groups, and comprehensive, field-tested protocols for its application in the surface functionalization of silica nanoparticles and the subsequent fabrication of high-performance polymer nanocomposites. This document is intended for researchers, materials scientists, and formulation chemists seeking to harness the unique properties of VTBS to engineer next-generation composite materials.
Introduction: The Unique Role of this compound (VTBS)
In the realm of nanocomposites, achieving a stable and homogeneous dispersion of inorganic fillers within a polymer matrix is paramount. Silane coupling agents are the cornerstone of this effort, acting as molecular intermediaries that chemically bond the inorganic and organic phases. VTBS stands out in this class of molecules due to its distinct structure.
The molecule possesses two key functionalities:
-
A Terminal Vinyl Group (CH₂=CH-): This group serves as a reactive site for polymerization, enabling the silane, and any nanoparticle it is attached to, to be covalently incorporated into a polymer matrix through free-radical polymerization or other addition reactions.[1]
-
Three t-Butoxy Groups (-O-C(CH₃)₃): These groups are hydrolyzable and react with surface hydroxyls (e.g., silanols, Si-OH) present on inorganic surfaces like silica, glass, and metal oxides.[2] A key feature of VTBS is the significant steric hindrance provided by these bulky t-butoxy groups.[2] Compared to common methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, this bulk slows the rate of hydrolysis.[2] This reduced reactivity is not a drawback but a strategic advantage, allowing for more controlled processing, longer formulation shelf-life, and prevention of premature self-condensation and gelation in solution.[2]
This guide will elucidate the mechanisms that govern its function and provide actionable protocols for its effective use.
Mechanism of Action: A Two-Stage Interfacial Bridge
The efficacy of VTBS as a coupling agent relies on a sequential, two-stage process: (1) Hydrolysis and Condensation onto the nanoparticle surface, and (2) Copolymerization with the host polymer matrix.
Stage 1: Surface Grafting via Hydrolysis and Condensation This initial stage involves the reaction of VTBS with hydroxyl groups on the surface of an inorganic nanoparticle. The process unfolds in several steps:
-
Hydrolysis: The three t-butoxy groups on the silicon atom are hydrolyzed by water to form reactive silanetriol (Vinyl-Si(OH)₃) intermediates and t-butanol as a byproduct.[2] This reaction is catalyzed by acid or base and is the rate-determining step, influenced by pH and temperature.[2]
-
Condensation: The newly formed silanol groups on the VTBS molecule react with the silanol groups on the nanoparticle surface. This condensation reaction forms stable, covalent siloxane bonds (Si-O-Si), effectively grafting the vinyl-functional moiety to the nanoparticle.[3]
-
Self-Condensation: Some degree of self-condensation between hydrolyzed VTBS molecules can occur, forming a short polysiloxane layer on the surface. Careful control of reaction conditions is necessary to favor surface grafting over excessive self-condensation, which can lead to particle aggregation.[3]
Stage 2: Integration into the Polymer Matrix Once the nanoparticles are surface-functionalized with vinyl groups, they are ready for incorporation into a polymer. The pendant vinyl groups act as reactive sites that can copolymerize with vinyl monomers (e.g., styrene, acrylates) or participate in crosslinking reactions within polymer chains like polyethylene.[1][4] This creates a true covalent bond between the nanoparticle and the matrix, ensuring efficient stress transfer and preventing phase separation.
Caption: Mechanism of VTBS as a coupling agent.
Experimental Guide: Protocols and Methodologies
Protocol 1: Surface Functionalization of Silica Nanoparticles (SNPs)
This protocol details the procedure for grafting VTBS onto the surface of hydrophilic silica nanoparticles. The objective is to replace surface silanol groups with vinyl functionalities, rendering the particles organophilic and ready for polymerization.
Materials & Reagents:
-
Silica Nanoparticles (SNPs), ~50 nm average diameter
-
This compound (VTBS), ≥98% purity
-
Toluene, anhydrous
-
Ethanol, absolute
-
Ammonium Hydroxide (28-30% solution)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ultrasonic bath
-
High-speed centrifuge
-
Vacuum oven
-
FTIR Spectrometer
-
Thermogravimetric Analyzer (TGA)
Step-by-Step Methodology:
-
Nanoparticle Activation (Hydroxylation):
-
Disperse 1.0 g of SNPs in 100 mL of deionized water.
-
Add 10 mL of ammonium hydroxide solution.
-
Stir vigorously for 6 hours at 60°C to ensure a high density of surface silanol (-OH) groups.
-
Isolate the activated SNPs by centrifugation (e.g., 10,000 rpm for 15 min).
-
Wash the particles three times with deionized water and twice with ethanol to remove excess ammonia. Dry the activated SNPs in a vacuum oven at 80°C overnight.
-
-
Silanization Reaction:
-
In a three-neck flask under a nitrogen atmosphere, disperse 1.0 g of the dried, activated SNPs in 100 mL of anhydrous toluene.
-
Sonicate the suspension for 30 minutes to ensure a fine, homogeneous dispersion.
-
While stirring, add 1.0 mL of VTBS to the suspension. The amount of silane may be optimized, but a 10% w/w ratio relative to silica is a robust starting point.[5]
-
Heat the reaction mixture to reflux (~110°C) and maintain for 12 hours with continuous stirring. The extended reaction time is necessary due to the slower hydrolysis rate of the t-butoxy groups.[2][6]
-
-
Purification of Functionalized Nanoparticles:
-
Allow the reaction mixture to cool to room temperature.
-
Isolate the functionalized SNPs (VTBS-SNPs) by centrifugation.
-
Wash the particles thoroughly three times with toluene to remove unreacted VTBS and byproducts.
-
Perform a final wash with ethanol.
-
Dry the purified VTBS-SNPs in a vacuum oven at 60°C for 24 hours.
-
Workflow Visualization:
Caption: Step-by-step workflow for VTBS functionalization of SNPs.
Trustworthiness - Self-Validating System via Characterization: To confirm the successful grafting of VTBS, perform the following analyses on both the initial and functionalized SNPs.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectra of pristine and functionalized SNPs. A successful reaction is indicated by the appearance of new peaks corresponding to the C-H stretching of the vinyl group (~3060 cm⁻¹) and alkyl groups (~2970 cm⁻¹), and the C=C stretching peak (~1600 cm⁻¹).[7]
-
Thermogravimetric Analysis (TGA): Heat the samples from room temperature to 800°C under a nitrogen atmosphere. The pristine SNPs will show minimal weight loss. The VTBS-SNPs will exhibit a significant weight loss step (typically between 200-600°C) corresponding to the decomposition of the grafted organic layer.[8] The percentage of weight loss can be used to quantify the grafting density.
-
Dispersibility Test: Disperse a small amount of pristine and functionalized SNPs in a non-polar solvent like hexane or toluene. The pristine hydrophilic SNPs will settle quickly, while the organophilic VTBS-SNPs should form a stable, long-lasting dispersion.
| Characterization Technique | Expected Result for Successful Functionalization | Purpose |
| FTIR Spectroscopy | Appearance of C=C (~1600 cm⁻¹) and alkyl C-H (~2970 cm⁻¹) peaks. | Confirms presence of vinyl and alkyl groups from VTBS.[7] |
| Thermogravimetric Analysis (TGA) | Significant weight loss (~5-15%) between 200-600°C. | Quantifies the amount of organic silane grafted onto the nanoparticle surface.[8] |
| Dispersibility Test | Stable dispersion in non-polar solvents (e.g., Toluene). | Qualitatively confirms the change in surface chemistry from hydrophilic to organophilic. |
Protocol 2: Preparation of a Polystyrene/VTBS-SNP Nanocomposite
This protocol describes the fabrication of a polystyrene-based nanocomposite using the VTBS-functionalized silica nanoparticles from Protocol 1 via in-situ polymerization.
Materials & Reagents:
-
VTBS-functionalized SNPs (from Protocol 1)
-
Styrene monomer, inhibitor removed
-
Benzoyl Peroxide (BPO), initiator
-
Toluene, anhydrous
Equipment:
-
Schlenk flask with magnetic stirrer and oil bath
-
Vacuum line and nitrogen source
-
Polymerization reactor or sealed vessel
-
Scanning Electron Microscope (SEM) / Transmission Electron Microscope (TEM)
Step-by-Step Methodology:
-
Dispersion of VTBS-SNPs in Monomer:
-
In a Schlenk flask, add 0.5 g of dried VTBS-SNPs to 50 mL of inhibitor-free styrene monomer. This corresponds to a ~5% loading by weight relative to the polymer, assuming full conversion.
-
Seal the flask, and sonicate the mixture for 1 hour to achieve a homogeneous dispersion.
-
-
Initiator Addition and Degassing:
-
Add 0.1 g of Benzoyl Peroxide (BPO) initiator to the suspension.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
In-situ Polymerization:
-
Backfill the flask with nitrogen and place it in a preheated oil bath at 80°C.
-
Allow the polymerization to proceed for 24 hours with gentle stirring. The solution will become increasingly viscous.
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
-
Isolation and Purification of Nanocomposite:
-
Dissolve the highly viscous product in ~50 mL of toluene.
-
Precipitate the polymer nanocomposite by slowly pouring the toluene solution into a large excess (~500 mL) of methanol with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Wash the product with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the final polystyrene/VTBS-SNP nanocomposite product in a vacuum oven at 70°C until a constant weight is achieved.
-
Characterization of Final Nanocomposite:
-
Electron Microscopy (SEM/TEM): Use TEM on microtomed sections or SEM on fracture surfaces to visually inspect the dispersion of the silica nanoparticles within the polystyrene matrix.[9] A successful synthesis will show individually dispersed nanoparticles rather than large agglomerates.
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus and glass transition temperature (Tg) of the nanocomposite. Effective reinforcement from well-dispersed, covalently bonded nanoparticles typically leads to an increase in the storage modulus above the polymer's Tg compared to pure polystyrene.
References
-
Dual-Silane Premodified Silica Nanoparticles Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds | ACS Omega. Available at: [Link]
-
Surface Modification of Magnetic Nanoparticles with Alkoxysilanes and Their Application in Magnetic Bioseparations | Langmuir - ACS Publications. Available at: [Link]
-
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling - MDPI. Available at: [Link]
-
Surface Functionalization of Silicon Nanoparticles Produced by Laser-Driven Pyrolysis of Silane followed by HFrHNO3 Etching. Available at: [Link]
-
Synthesis, Characterization and Properties of (Vinyl Triethoxy Silane‐grafted PP)/Silica Nanocomposites | Request PDF - ResearchGate. Available at: [Link]
-
A Review on Surface Functionalization and Characterization of Silicon Oxide Nanoparticle: Implications for Enhanced Hydrocarbon Recovery - MDPI. Available at: [Link]
-
Silane Coupling Agents - Gelest. Available at: [Link]
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Silane Functionalisation of Iron Oxide Nanoparticles - ResearchGate. Available at: [Link]
-
Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations - PubMed. Available at: [Link]
-
Silica nanoparticles modified with vinyltriethoxysilane and their copolymerization with N,N′‐bismaleimide‐4,4′‐diphenylmethane - ResearchGate. Available at: [Link]
-
The Facile Synthesis and Application of Mesoporous Silica Nanoparticles with a Vinyl Functional Group for Plastic Recycling - ResearchGate. Available at: [Link]
-
The facile synthesis and application of mesoporous silica nanoparticles with a vinyl functional group for plastic recycling - ResearchGate. Available at: [Link]
-
Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes | Journal of the American Chemical Society. Available at: [Link]
- Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups - Google Patents.
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group | Request PDF - ResearchGate. Available at: [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations - AFINITICA. Available at: [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents - ResearchGate. Available at: [Link]
-
Knowledge of Vinyl Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd.. Available at: [Link]
-
Efficient preparation of hybrid nanocomposite coatings based on poly(vinyl alcohol) and silane coupling agent modified TiO 2 nanoparticles | Request PDF - ResearchGate. Available at: [Link]
-
The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PubMed Central. Available at: [Link]
-
(PDF) The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - ResearchGate. Available at: [Link]
Sources
- 1. Knowledge of Vinyl Silane Coupling Agent - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 2. This compound | 5356-88-7 | Benchchem [benchchem.com]
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- 5. broadpharm.com [broadpharm.com]
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- 9. researchgate.net [researchgate.net]
Application Note: Real-Time Monitoring of Vinyltri-t-butoxysilane Hydrolysis via In-Situ Spectroscopy
Introduction: The Critical Role of Silane Hydrolysis in Material Science
Vinyltri-t-butoxysilane (VTBS) is a versatile organofunctional silane widely employed as a coupling agent, crosslinker, and surface modifier in advanced materials. Its efficacy is fundamentally dependent on the hydrolysis of its tert-butoxy groups to form reactive silanol (Si-OH) intermediates. These silanols can then condense with hydroxyl groups on inorganic substrates or self-condense to form a stable siloxane network (Si-O-Si), creating a durable interface between organic and inorganic materials.
The kinetics of this hydrolysis reaction are paramount, influencing the structure of the resulting siloxane network and, consequently, the final properties of the material. Uncontrolled hydrolysis can lead to premature self-condensation in solution, reducing the availability of reactive silanels for surface binding. Therefore, precise, real-time monitoring of the hydrolysis process is crucial for optimizing reaction conditions and ensuring product quality and consistency.
This application note provides a comprehensive guide to the experimental setup for monitoring VTBS hydrolysis using various in-situ spectroscopic techniques. We will delve into the mechanistic underpinnings of the reaction and provide detailed protocols for Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Chemistry of this compound Hydrolysis
The hydrolysis of VTBS is a multi-step process involving the nucleophilic substitution of the tert-butoxy groups with hydroxyl groups from water.[1][2] This reaction is typically catalyzed by acids or bases.[1][3] The overall reaction can be summarized as follows:
CH₂=CH-Si(O-t-Bu)₃ + 3H₂O ⇌ CH₂=CH-Si(OH)₃ + 3t-BuOH
The reaction proceeds in a stepwise manner, with the formation of partially hydrolyzed intermediates. The bulky tert-butoxy groups on VTBS can sterically hinder the reaction, making its kinetics distinct from silanes with smaller alkoxy groups like methoxy or ethoxy.[2][4] Following hydrolysis, the resulting vinylsilanetriol is highly reactive and readily undergoes condensation to form oligomeric and polymeric siloxane structures.
The rate of hydrolysis is significantly influenced by several factors:
-
pH: The reaction is slowest near neutral pH and is catalyzed by both acidic and basic conditions.[3][4]
-
Temperature: An increase in temperature generally accelerates the hydrolysis rate, following the Arrhenius equation.[3]
-
Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates.[5][6][7]
-
Catalyst: The presence and type of catalyst can dramatically increase the reaction rate.[5][6][7]
Spectroscopic Monitoring: A Non-Invasive Window into the Reaction
Spectroscopic methods offer a powerful, non-invasive means to track the concentration changes of reactants, intermediates, and products in real-time.[8][9][10] This allows for a detailed understanding of the reaction kinetics without the need for sample extraction, which can alter the reaction equilibrium.[11]
Key Spectroscopic Signatures
The hydrolysis of VTBS can be monitored by observing changes in specific vibrational or resonance frequencies corresponding to the functional groups involved in the reaction.
| Functional Group | Spectroscopic Technique | Wavenumber/Chemical Shift | Observation during Hydrolysis |
| Si-O-C (stretch) | FTIR, Raman | ~1070-1100 cm⁻¹ | Decrease in intensity |
| Si-OH (stretch) | FTIR, Raman | ~3200-3600 cm⁻¹ (broad) | Increase in intensity |
| Si-O-Si (stretch) | FTIR, Raman | ~1040-1130 cm⁻¹ (broad) | Increase in intensity (condensation) |
| O-H (of t-BuOH) | FTIR, NMR | ~3200-3600 cm⁻¹ (broad), ~0.5-5 ppm | Increase in intensity/integral |
| Si-O-C- H₃ | NMR | Varies (¹H, ¹³C) | Decrease in intensity/integral |
| Si-OH | NMR | Varies (¹H, ²⁹Si) | Appearance and change in chemical shift |
Experimental Protocols for In-Situ Monitoring
This section provides detailed protocols for monitoring VTBS hydrolysis using Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 1: ATR-FTIR Spectroscopy
ATR-FTIR is an excellent technique for monitoring reactions in solution, as the infrared beam only penetrates a few microns into the sample, overcoming the strong infrared absorbance of water.[12][13][14][15]
Objective: To monitor the disappearance of the Si-O-C band and the appearance of the Si-OH and t-BuOH bands.
Materials and Equipment:
-
FTIR spectrometer with a liquid-nitrogen-cooled MCT detector.
-
ATR probe (e.g., diamond or silicon crystal) connected to the spectrometer via a light conduit.
-
Jacketed glass reactor with a lid containing ports for the ATR probe, temperature probe, pH probe, and reagent addition.
-
Thermostatic water bath.
-
Magnetic stirrer and stir bar.
-
This compound (VTBS).
-
Solvent (e.g., a mixture of water and a co-solvent like acetonitrile to ensure miscibility).
-
Acid or base catalyst (e.g., HCl or NaOH).
Experimental Workflow:
Caption: ATR-FTIR experimental workflow for monitoring VTBS hydrolysis.
Step-by-Step Procedure:
-
System Setup: Assemble the jacketed reactor and connect it to the thermostatic water bath. Insert the magnetic stir bar, ATR probe, temperature probe, and pH probe into the reactor lid.
-
Solvent Addition: Add the desired volume of the water/co-solvent mixture to the reactor.
-
Equilibration: Set the desired reaction temperature on the water bath and allow the solvent to equilibrate with stirring.
-
Background Spectrum: Once the temperature is stable, collect a background spectrum of the solvent. This will be subtracted from subsequent spectra of the reaction mixture.
-
VTBS Addition: Inject a known amount of VTBS into the reactor and allow it to dissolve completely.
-
Reaction Initiation: Initiate the hydrolysis by adding the acid or base catalyst. Start spectroscopic data acquisition immediately.
-
Data Acquisition: Collect spectra at regular time intervals (e.g., every 30 seconds) for the duration of the reaction.
-
Data Analysis: Process the collected spectra by subtracting the background. Monitor the decrease in the integrated area of the Si-O-C peak (~1070-1100 cm⁻¹) and the increase in the area of the broad O-H band (~3200-3600 cm⁻¹). Plot the change in peak area against time to determine the reaction kinetics.
Protocol 2: Raman Spectroscopy
Raman spectroscopy is highly complementary to FTIR, with the significant advantage that the Raman signal of water is very weak, making it an excellent choice for studying aqueous systems.[16][17]
Objective: To monitor the disappearance of VTBS-specific bands and the appearance of t-BuOH bands.
Materials and Equipment:
-
Raman spectrometer with a suitable laser excitation source (e.g., 785 nm to minimize fluorescence).
-
Immersion probe or a non-contact optic for focusing the laser into the reaction vessel.
-
Jacketed glass reactor with a port for the Raman probe or an optically clear window.
-
Thermostatic water bath.
-
Magnetic stirrer and stir bar.
-
This compound (VTBS).
-
Aqueous solvent.
-
Acid or base catalyst.
Experimental Workflow:
Caption: Raman spectroscopy experimental workflow.
Step-by-Step Procedure:
-
System Setup: Assemble the reactor and connect it to the water bath. Position the Raman probe in the reactor or align the non-contact optic with the reactor window.
-
Solvent Addition: Add the aqueous solvent to the reactor.
-
Equilibration: Set the desired temperature and allow the system to stabilize with stirring.
-
Reference Spectrum: Collect a reference spectrum of the solvent.
-
VTBS Addition: Inject a known amount of VTBS into the reactor.
-
Reaction Initiation: Add the catalyst to start the reaction and begin data acquisition.
-
Data Acquisition: Collect Raman spectra at regular intervals.
-
Data Analysis: Monitor the intensity of a characteristic VTBS peak (e.g., Si-O-C stretch) and a growing peak from the t-BuOH product. The change in the relative intensities of these peaks over time provides the kinetic profile of the hydrolysis.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is highly quantitative.[9][16] It can be used to unambiguously identify and quantify the parent silane, hydrolysis intermediates, and the alcohol byproduct.[18][19][20]
Objective: To quantify the disappearance of VTBS and the appearance of t-BuOH using ¹H NMR. ²⁹Si NMR can provide further details on the various silicon species present.
Materials and Equipment:
-
NMR spectrometer.
-
NMR tubes.
-
Thermostatted sample chamber in the NMR spectrometer.
-
This compound (VTBS).
-
Deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent).
-
Acid or base catalyst.
Experimental Workflow:
Caption: NMR spectroscopy experimental workflow.
Step-by-Step Procedure:
-
Sample Preparation: In an NMR tube, prepare the reaction medium by mixing the deuterated solvent with the catalyst.
-
Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to reach the desired temperature.
-
Initial Spectrum: Acquire a spectrum of the solvent and catalyst mixture before the addition of VTBS.
-
Reaction Initiation: Quickly inject a known amount of VTBS into the NMR tube, mix thoroughly, and re-insert it into the spectrometer.
-
Data Acquisition: Begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals corresponding to the protons of the tert-butoxy group on VTBS and the protons of the tert-butyl group on the t-BuOH product. The relative integrals of these signals will change over time, allowing for the calculation of the concentration of each species and the determination of the reaction rate.
Concluding Remarks
The choice of spectroscopic technique for monitoring the hydrolysis of this compound will depend on the specific experimental conditions and the information required. ATR-FTIR and Raman spectroscopy are well-suited for in-situ, real-time monitoring under a wide range of reaction conditions. NMR spectroscopy, while perhaps less amenable to rapid, continuous monitoring, provides unparalleled quantitative and structural detail. By employing these powerful analytical tools, researchers can gain a deep understanding of the hydrolysis process, enabling the rational design and optimization of silane-based materials.
References
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-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. PubMed. [Link]
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Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes. [Link]
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. [Link]
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Oostendorp, D. J., Bertrand, G., & Stoffer, J. (2012). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(1). [Link]
-
Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404-1415. [Link]
-
Issa, A. A., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. ResearchGate. [Link]
-
IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. [Link]
- Atkins, P., de Paula, J., & Keeler, J. (2025). Spectroscopic monitoring of titrations and kinetics. (Source and URL not fully provided in search results)
-
Conti, C., et al. (2021). Time-Resolved ATR–FTIR Spectroscopy and Macro ATR–FTIR Spectroscopic Imaging of Inorganic Treatments for Stone Conservation. Analytical Chemistry, 93(44), 14755–14763. [Link]
-
The Royal Society of Chemistry. (n.d.). ATR-FTIR spectroscopy as a tool to probe surface adsorption on nanoparticles at the liquid–solid interface in environmentally and biologically relevant media. Analyst. [Link]
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Semantic Scholar. (n.d.). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]
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Schmitt, M. (2014). Analysis of silanes and of siloxanes formation by Raman spectroscopy. RSC Advances, 4, 1907-1917. [Link]
-
ResearchGate. (2025). FTIR Investigations on Hydrolysis and Condensation Reactions of Alkoxysilane Terminated Polymers for use in Adhesives and Sealants. [Link]
-
Semantic Scholar. (n.d.). Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]
-
Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. [Link]
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Science Projects and Ideas for Amateur Experimenters. (2025). Studying Reaction Kinetics by Spectroscopy. [Link]
-
ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. [Link]
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Issa, A. A., & Luyt, A. S. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. PubMed Central. [Link]
-
Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and. DTIC. [Link]
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University of Twente. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION. [Link]
-
ResearchGate. (n.d.). Experimental setup for preparing hydrolysis experiments in a stagnant reaction system. [Link]
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]
-
ResearchGate. (2025). Tin catalysed hydrolysis of vinyltrialkoxysilanes studied by NMR spectroscopy. [Link]
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Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]
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Scribd. (n.d.). Hydrolysis of Silanes. [Link]
-
ResearchGate. (2025). Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. [Link]
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DiVA. (n.d.). Development of a Water Activity Control and Reaction Monitoring System for Acidolysis and Transesterification Reactions using Im. [Link]
-
YouTube. (2022). Attenuated Total Reflectance Basics | ATR-FTIR Spectroscopy #chemistry #spectroscopy. [Link]
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Marquette University. (n.d.). ATR-FTIR Spectroscopic Analysis of Sorption of Aqueous Analytes into Polymer Coatings Used with Guided SH-SAW Sensors. [Link]
-
ResearchGate. (2023). In-situ monitoring of ATP hydrolysis at high pressure and temperature: exploring the limits of life. [Link]
-
NIH. (n.d.). Real-time monitoring of the sucrose hydrolysis process based on two-photon coincidence measurements. [Link]
-
Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. [Link]
-
ResearchGate. (2025). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. [Link]
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
Semantic Scholar. (n.d.). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. [Link]
-
ResearchGate. (2025). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. [Link]
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Use of VINYLTRI-T-BUTOXYSILANE in free-radical polymerization reactions
An Application Guide to the Utilization of VINYLTRI-T-BUTOXYSILANE in Free-Radical Polymerization
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (VTBS) in free-radical polymerization. VTBS is a unique organosilicon monomer distinguished by its reactive vinyl group and sterically hindering tert-butoxy groups. This combination allows for its incorporation into polymer backbones via well-established free-radical methods, while the bulky side chains offer controlled post-polymerization modification through hydrolysis. This guide delves into the underlying chemical principles, provides detailed step-by-step protocols for synthesis and modification, outlines key characterization techniques, and presents a framework for leveraging this monomer in advanced material design.
Introduction: The Unique Molecular Architecture of this compound (VTBS)
This compound (VTBS), with the chemical formula C₁₄H₃₀O₃Si, is an organosilicon compound that serves as a valuable precursor in materials science. Its molecular structure is defined by a central silicon atom covalently bonded to a vinyl group (-CH=CH₂) and three tert-butoxy groups (-O-C(CH₃)₃)[1][2]. This specific arrangement confers a unique set of properties that make it highly advantageous for specialized polymer synthesis.
-
Vinyl Functionality : The vinyl group is a reactive site amenable to polymerization through various mechanisms, most notably free-radical polymerization. This allows VTBS to be integrated into a polymer backbone, forming a carbon-carbon chain[1].
-
Tert-Butoxy Groups : The three bulky tert-butoxy groups provide significant steric hindrance around the silicon atom. This steric shield dramatically slows the rate of hydrolysis compared to more common alkoxysilanes like methoxy or ethoxy silanes[1]. This reduced sensitivity to ambient moisture imparts a longer shelf-life to the monomer and allows for more controlled processing and post-polymerization modification[1].
The resulting polymer, poly(this compound), acts as a stable intermediate that can be readily converted into poly(vinylsilanetriol) through a controlled hydrolysis step. These subsequent silanol-containing polymers are precursors to crosslinked polysiloxane networks and can be used to modify surfaces, creating inorganic-organic hybrid materials.
The Mechanism of Free-Radical Polymerization
Free-radical polymerization is a robust and widely used chain-growth polymerization method ideal for polymerizing vinyl monomers[3][4]. The process is classically understood to proceed through three distinct stages: initiation, propagation, and termination[5].
-
Initiation : The process begins with an initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate highly reactive free radicals[4]. These radicals then attack the carbon-carbon double bond of a vinyl monomer, transferring the radical to the monomer and initiating the polymer chain[3][5].
-
Propagation : The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the molecular weight of the polymer[4].
-
Termination : The growth of a polymer chain is halted when two propagating radical chains react with each other through combination or disproportionation, or by reacting with another radical species in the system[4].
The versatility of this mechanism allows for the polymerization of a wide array of functional monomers, including VTBS, to create polymers with tailored properties.
Application Note: Key Considerations for VTBS Polymerization
Causality Behind Experimental Design:
The decision to use VTBS in a polymerization strategy is typically driven by the need for a soluble, stable precursor polymer that can be later converted into a reactive, silanol-functionalized polymer. The bulky t-butoxy groups are central to this strategy; they render the monomer and resulting polymer more organo-soluble and prevent premature cross-linking, which would occur with less hindered alkoxysilanes.
Advantages of the VTBS System:
-
Processability: Poly(VTBS) is generally soluble in common organic solvents, allowing for characterization and processing (e.g., spin coating) before being converted to its final, often insoluble, cross-linked form.
-
Controlled Hydrolysis: The steric hindrance of the t-butoxy groups allows the hydrolysis to be triggered "on-demand" through the addition of an acid catalyst and water, providing excellent temporal control over the cross-linking process[1].
-
Versatility: The resulting poly(vinylsilanetriol) can undergo condensation to form Si-O-Si crosslinks, be used to graft onto hydroxyl-bearing surfaces (like silica or metal oxides), or serve as a scaffold for further chemical modification.
Challenges and Mitigation:
-
Polymerization Kinetics: The significant steric bulk of the tri-t-butoxysilyl group may influence polymerization kinetics, potentially leading to lower propagation rates and lower achievable molecular weights compared to less hindered monomers like styrene or methyl methacrylate. To address this, reaction conditions such as initiator concentration and temperature can be optimized.
-
Purification: The polymer must be thoroughly purified to remove any unreacted monomer before proceeding with hydrolysis to ensure predictable material properties. Precipitation into a non-solvent like methanol is an effective method.
Experimental Protocols
Protocol 1: Solution Free-Radical Polymerization of VTBS
This protocol describes a standard method for synthesizing poly(this compound) in a solvent to maintain a manageable viscosity and ensure efficient heat transfer.
Materials:
-
This compound (VTBS, 5356-88-7), purified by vacuum distillation
-
2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol
-
Anhydrous Toluene (or other suitable solvent like THF)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk flask with a magnetic stir bar
-
Reflux condenser
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle with temperature controller and thermocouple
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble a Schlenk flask with a stir bar and condenser under a positive pressure of inert gas.
-
Reagent Addition: In the flask, dissolve VTBS (e.g., 10.0 g, 36.4 mmol) in anhydrous toluene (e.g., 20 mL).
-
Initiator Addition: Add AIBN. A typical monomer-to-initiator molar ratio is 100:1 to 200:1. For this scale, this corresponds to approximately 30-60 mg of AIBN.
-
Degassing (Crucial Step): To remove dissolved oxygen, which inhibits free-radical polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.
-
Freeze the mixture using a liquid nitrogen bath.
-
Apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture.
-
Backfill with inert gas and repeat the cycle two more times.
-
-
Polymerization: After the final thaw, place the flask in a preheated oil bath at 70 °C. Allow the reaction to proceed under a positive pressure of inert gas with vigorous stirring for 12-24 hours. The solution will become noticeably more viscous.
-
Termination and Isolation: Cool the reaction to room temperature. Dilute the viscous solution with a small amount of toluene if necessary and pour it slowly into a large excess of cold, stirring methanol (e.g., 400 mL). The polymer will precipitate as a white solid.
-
Purification: Allow the precipitate to stir for 30 minutes. Collect the solid by vacuum filtration. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate into methanol to ensure the complete removal of unreacted monomer and initiator fragments.
-
Drying: Collect the final polymer product and dry it under vacuum at 40-50 °C until a constant weight is achieved.
Protocol 2: Post-Polymerization Hydrolysis of Poly(VTBS)
This protocol details the conversion of the stable precursor polymer into the reactive poly(vinylsilanetriol).
Materials:
-
Dried poly(this compound) (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl, e.g., 1 M solution)
Equipment:
-
Round-bottom flask with a stir bar
-
Syringes for reagent addition
Procedure:
-
Dissolution: Dissolve the dried poly(VTBS) in THF (e.g., 5-10% w/v solution) in a round-bottom flask with stirring.
-
Catalyst Addition: Add an excess of water (e.g., 5-10 equivalents per t-butoxy group). Add a catalytic amount of HCl (e.g., a few drops of a 1 M solution) to the stirring solution. The hydrolysis of t-butoxy groups is significantly accelerated by an acid catalyst[1].
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by taking aliquots and analyzing via FTIR spectroscopy, looking for the disappearance of the Si-O-C stretch and the appearance of a broad Si-OH stretch. The reaction may take several hours to complete due to steric hindrance.
-
Work-up: Once the hydrolysis is complete, the resulting polymer may become insoluble. If it remains in solution, it can be isolated by precipitation into a non-polar solvent like hexane or by removing the THF under reduced pressure. The final product, poly(vinylsilanetriol), is often highly hygroscopic and should be stored in a desiccator.
Characterization of Monomer and Polymers
Proper characterization is essential to validate the success of the synthesis and to understand the properties of the resulting materials.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Confirm monomer purity and polymer structure.[6] | Polymerization: Disappearance of vinyl proton signals (~5.8-6.2 ppm) and appearance of a broad aliphatic backbone signal (~1.0-2.5 ppm). |
| FTIR Spectroscopy | Monitor reaction progress.[6] | Polymerization: Disappearance of the C=C stretch (~1600 cm⁻¹). Hydrolysis: Disappearance of Si-O-C stretches and appearance of a broad O-H stretch (~3200-3600 cm⁻¹). |
| Gel Permeation Chromatography (GPC/SEC) | Determine number-average (Mₙ) and weight-average (Mₙ) molecular weights and the polydispersity index (PDI = Mₙ/Mₙ). | Provides quantitative data on the size distribution of the synthesized polymer chains. |
| Thermogravimetric Analysis (TGA) | Assess the thermal stability of the polymer.[6] | Provides the decomposition temperature, which is an indicator of the material's stability at elevated temperatures. |
| ²⁹Si NMR | Analyze the silicon environment.[7] | Confirms the Si-O-C environment in the precursor polymer and the Si-OH (and Si-O-Si) environments after hydrolysis and condensation. |
Visualization of Workflow and Chemistry
The following diagrams illustrate the chemical transformations and the general experimental workflow.
Caption: Reaction scheme for the synthesis of Poly(vinylsilanetriol).
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Application Note: A Practical Guide to Catalyst Immobilization on Vinyltri-t-butoxysilane (VTTBS) Modified Surfaces
Abstract: The immobilization of homogeneous catalysts onto solid supports represents a critical strategy in advancing chemical synthesis, bridging the gap between the high selectivity of molecular catalysts and the practical advantages of heterogeneous systems. This guide provides an in-depth technical overview and detailed protocols for the surface functionalization of substrates using Vinyltri-t-butoxysilane (VTTBS), a versatile organosilane coupling agent, and the subsequent immobilization of catalysts. We will explore the underlying chemical mechanisms, present step-by-step experimental procedures, detail essential characterization techniques for process validation, and discuss the performance of the resulting catalytic systems. This document is intended for researchers, chemists, and material scientists in both academic and industrial settings, particularly those focused on catalysis, drug development, and advanced materials.
The Foundational Chemistry of VTTBS Surface Modification
The efficacy of any immobilized catalyst system is fundamentally dependent on the stability and reliability of the link between the support and the catalytic species. Organosilane coupling agents are bifunctional molecules that form a durable bridge between inorganic substrates and organic functional layers.[1][2] this compound (VTTBS) is a particularly interesting precursor due to its unique structural features.
Mechanism of Action: A Two-Step Process
The covalent attachment of VTTBS to a hydroxyl-bearing surface (like silica, glass, or metal oxides) is governed by a two-step hydrolysis and condensation reaction.
-
Hydrolysis: The process begins with the hydrolysis of the tert-butoxy groups (-O-C(CH₃)₃) on the silicon atom to form reactive silanol groups (Si-OH). This reaction is initiated by the presence of water, which can be trace amounts on the substrate surface or intentionally added. The reaction can be catalyzed by acid or base.[3][4] A key advantage of VTTBS is the significant steric hindrance provided by the bulky tert-butoxy groups, which slows down the hydrolysis rate compared to less hindered alkoxysilanes (e.g., methoxy or ethoxy silanes).[3] This controlled reactivity minimizes uncontrolled polymerization in solution, leading to more well-defined and stable hybrid structures on the substrate.
-
Condensation: The newly formed, highly reactive silanol groups readily condense with hydroxyl (-OH) groups present on the substrate surface, forming stable, covalent siloxane bonds (Si-O-Substrate).[2][5] Additionally, adjacent VTTBS molecules can self-condense, creating a cross-linked polysiloxane network on the surface, which enhances the stability of the functional layer.
Upon completion of this process, the substrate is coated with a robust layer of silane, presenting a surface rich in reactive vinyl groups (-CH=CH₂). These vinyl groups serve as versatile anchor points for the subsequent immobilization of a wide array of catalysts.[3]
Visualizing the VTTBS Grafting Mechanism
The following diagram illustrates the sequential chemical transformations occurring at the substrate surface during VTTBS modification.
Caption: From bare substrate to active catalyst.
Validation: Characterization of Modified Surfaces
Each step of the process must be validated to ensure the procedure was successful. This "self-validating" system is crucial for reproducible results.
| Analysis Stage | Technique | Purpose & Expected Outcome |
| Post-Activation (Protocol 2.1) | Water Contact Angle (WCA) | To confirm a hydrophilic, hydroxyl-rich surface. Expected: WCA < 10°. |
| Post-Silanization (Protocol 2.2) | Water Contact Angle (WCA) | To confirm the attachment of the hydrophobic vinylsilane layer. Expected: WCA should significantly increase (e.g., to 70-90°). [6] |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition. Expected: Presence of Si 2p and C 1s peaks corresponding to the VTTBS layer. [7] | |
| Attenuated Total Reflectance-FTIR (ATR-FTIR) | To identify functional groups. Expected: Appearance of peaks for Si-O-Si linkages and C=C stretching from the vinyl group. [8] | |
| Post-Catalyst Immobilization (Protocol 2.3) | Inductively Coupled Plasma (ICP-MS/OES) | To precisely quantify the amount of metal catalyst loaded onto the support. |
| Transmission/Scanning Electron Microscopy (TEM/SEM) | To visualize the morphology and dispersion of the catalyst (especially for nanoparticles). [7] | |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the oxidation state and chemical environment of the immobilized metal catalyst. |
Performance Evaluation: A Case Study
To assess the effectiveness of the immobilized catalyst, it is crucial to benchmark its performance against its homogeneous counterpart and evaluate its stability over time.
Application Example: A Palladium catalyst immobilized on VTTBS-functionalized silica nanoparticles for a Suzuki-Miyaura cross-coupling reaction. [9]
| Performance Metric | Description | Typical Data for Immobilized Pd Catalyst |
|---|---|---|
| Catalyst Loading | Amount of active metal per unit mass of support, determined by ICP-MS. | 0.5 - 2.0 mg Pd / g SiO₂ |
| Reaction Yield | % conversion of reactants to product under defined conditions (temp, time, conc.). | >95% for initial run |
| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time (hr⁻¹). | 500 - 2000 hr⁻¹ |
| Reusability | Catalytic activity (yield %) over consecutive reaction cycles after recovery. | Retains >90% activity after 5 cycles |
| Catalyst Leaching | Amount of metal detected in the reaction solution post-reaction, measured by ICP-MS. | < 1 ppm of initial Pd loading |
Analysis of Results: The data indicate a highly efficient and stable catalytic system. The high yield and TOF demonstrate excellent activity. More importantly, the high retention of activity over multiple cycles and minimal leaching confirm the robustness of the covalent linkage provided by the VTTBS layer, achieving the primary goal of catalyst immobilization.
Concluding Remarks
The use of this compound provides a reliable and controllable method for functionalizing surfaces to create robust platforms for catalyst immobilization. The steric bulk of the t-butoxy groups offers a distinct advantage in controlling the silanization process, while the terminal vinyl group serves as a versatile anchor for a multitude of catalytic species. By following the detailed protocols and validation steps outlined in this guide, researchers can develop highly active, stable, and reusable heterogeneous catalysts, paving the way for more sustainable and efficient chemical manufacturing processes.
References
-
ResearchGate. (2025). Functionalization of mesoporous silica for lipase immobilization: Characterization of the support and the catalysts. Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. Available at: [Link]
-
Palm, A., & Novotny, M. V. (1997). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. Journal of Chromatography A, 781(1-2), 93-103. Available at: [Link]
-
National Institutes of Health. (n.d.). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. Available at: [Link]
-
ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available at: [Link]
-
MDPI. (2023). Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. International Journal of Molecular Sciences. Available at: [Link]
-
ACS Symposium Series. (2016). Silica-Coated Magnetic Nano-Particles: Application in Catalysis. ACS Publications. Available at: [Link]
-
Qingdao Hengda Chemical New Material Co., Ltd. (2023). What is the mechanism of the silane coupling agent. News. Available at: [Link]
-
AFINITICA. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]
-
National Institutes of Health. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. Available at: [Link]
- Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
-
ResearchGate. (n.d.). Chemical structures of mostly used silane precursors for surface.... Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and characterization of silica nanoparticles functionalized with multiple TEMPO groups and investigation on their oxidation activity. Polymer Chemistry. Available at: [Link]
-
Walsh Medical Media. (2016). Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Available at: [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Knowledge of Vinyl Silane Coupling Agent. Available at: [Link]
-
ResearchGate. (n.d.). The catalytic properties of amino-functionalized silica catalysts for.... Download Table. Available at: [Link]
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ResearchGate. (n.d.). (PDF) Influence of the hydrolysis and condensation time on the preparation of hybrid materials. Available at: [Link]
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mnt509. (n.d.). Surface Modification of Biomaterials. Available at: [Link]
-
PCI Magazine. (n.d.). Organosilane Technology in Coating Applications: Review and Perspectives. Available at: [Link]
-
ResearchGate. (2015). Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Amino-Functional Silanes in Chemical Applications. Available at: [Link]
-
PubMed. (n.d.). Ruthenium-catalyzed vinylsilane synthesis and cross-coupling as a selective approach to alkenes: benzyldimethylsilyl as a robust vinylmetal functionality. Available at: [Link]
-
Nature. (2020). Immobilization of molecular catalysts on electrode surfaces using host–guest interactions. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Mastering the Hydrolysis of Vinyltri-t-butoxysilane
Welcome to the technical support center for vinyltri-t-butoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into controlling the hydrolysis rate of this unique organosilicon compound. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experiments effectively.
The Uniqueness of this compound: A Double-Edged Sword
This compound (VTBS) is a versatile molecule featuring two key functional components: a reactive vinyl group and three bulky tert-butoxy groups attached to a central silicon atom.[1] The vinyl group offers a site for polymerization and other addition reactions, while the tert-butoxy groups are the precursors to the reactive silanol (Si-OH) groups necessary for surface modification and cross-linking.
The defining characteristic of VTBS is the significant steric hindrance provided by the bulky tert-butoxy groups.[1] This steric bulk dramatically slows down the rate of hydrolysis compared to more common methoxy or ethoxy silanes.[1][2] This reduced sensitivity to ambient moisture provides a longer shelf-life and more controlled processing.[1] However, this same property can present challenges when a faster, more controlled hydrolysis is desired. This guide will equip you with the knowledge to harness this unique reactivity.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound hydrolyzing so slowly at neutral pH?
A1: The hydrolysis of this compound is inherently slow at or near a neutral pH of 7. This is due to the significant steric hindrance from the three bulky t-butoxy groups, which physically obstruct the approach of water molecules to the silicon center. The reaction is catalyzed by both acids and bases, so moving away from a neutral pH is the most effective way to increase the reaction rate.[1]
Q2: I've added an acid catalyst, but the hydrolysis rate is still not as fast as I expected. What could be the issue?
A2: Several factors could be at play. Firstly, ensure your acid catalyst is sufficiently strong and present at an adequate concentration. Mineral acids like HCl are generally more effective than weak organic acids. Secondly, consider the temperature of your reaction. Increasing the temperature provides the necessary activation energy to overcome the steric hindrance and accelerates the hydrolysis rate across all pH levels.[1][3][4] Lastly, the solvent system can influence the rate. The presence of co-solvents like ethanol can sometimes delay the hydrolysis reaction.[5]
Q3: Can I use a base to catalyze the hydrolysis? What are the differences compared to acid catalysis?
A3: Yes, bases are also effective catalysts for the hydrolysis of this compound.[1] The mechanism, however, is different. Under acidic conditions, a proton attacks the oxygen of the tert-butoxy group, making it a better leaving group.[1] In basic conditions, a hydroxide ion directly attacks the silicon atom.[1] The choice between acid and base catalysis can influence the subsequent condensation of the resulting silanol groups, with different pH conditions favoring different condensation pathways and rates.[6]
Q4: How can I monitor the progress of the hydrolysis reaction in real-time?
A4: Several analytical techniques can be employed. ¹H NMR spectroscopy is a powerful tool to monitor the reaction by tracking the disappearance of the signals from the t-butoxy groups and the appearance of signals from the tert-butanol byproduct.[1] Fourier-transform infrared spectroscopy (FT-IR) can also be used to observe changes in the Si-O-C and Si-OH vibrational bands.[5]
Q5: I'm observing the formation of a precipitate in my reaction mixture. What is happening and how can I prevent it?
A5: The formation of a precipitate indicates that the condensation of the newly formed silanol groups into siloxane polymers is occurring at a rate that leads to insolubility in your reaction medium. This is a common issue, especially if the concentration of the silane is high or if the pH and temperature are promoting rapid condensation. To mitigate this, you can try reducing the initial concentration of this compound, using a co-solvent to improve the solubility of the oligomeric species, or carefully controlling the pH to a range that favors hydrolysis over rapid condensation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficient catalyst (acid or base) concentration. | Increase the catalyst concentration incrementally while monitoring the reaction. |
| Low reaction temperature. | Increase the reaction temperature. A general rule is that the reaction rate doubles for every 10°C increase.[3] | |
| Inadequate water concentration. | Ensure a stoichiometric excess of water is present to drive the reaction to completion.[5][7] | |
| Uncontrolled, Rapid Reaction | Catalyst concentration is too high. | Reduce the catalyst concentration or add it portion-wise. |
| Reaction temperature is too high. | Lower the reaction temperature to gain better control over the hydrolysis rate. | |
| Gel Formation/Precipitation | High concentration of silane. | Decrease the initial concentration of this compound. |
| pH is optimal for condensation. | Adjust the pH to a range that favors hydrolysis but not excessively rapid condensation. Generally, acidic conditions favor slower condensation than basic conditions.[6] | |
| Inappropriate solvent. | Use a co-solvent (e.g., a water-miscible alcohol) to improve the solubility of the forming siloxanes. | |
| Inconsistent Results | Variability in starting material purity or water content. | Use high-purity this compound and deionized water. |
| Fluctuations in ambient temperature and humidity. | Conduct experiments in a controlled environment to ensure reproducibility. |
Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Hydrolysis of this compound
This protocol outlines a method for achieving controlled hydrolysis using an acid catalyst.
Materials:
-
This compound (VTBS)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Isopropanol (or another suitable co-solvent)
-
Magnetic stirrer and stir bar
-
pH meter
-
Constant temperature water bath
Procedure:
-
In a clean, dry reaction vessel, combine VTBS and isopropanol in a 1:4 v/v ratio.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the desired amount of deionized water to the mixture. A typical starting point is a 3:1 molar ratio of water to VTBS.
-
Allow the mixture to stir for 10 minutes to ensure homogeneity.
-
Using the pH meter, slowly add the 0.1 M HCl solution dropwise until the desired pH (e.g., pH 3-4) is reached.
-
Place the reaction vessel in the constant temperature water bath set to the desired temperature (e.g., 40-60°C).
-
Monitor the reaction progress over time using an appropriate analytical technique such as ¹H NMR or FT-IR.
Protocol 2: Monitoring Hydrolysis via ¹H NMR Spectroscopy
This protocol provides a method for quantifying the extent of hydrolysis.
Procedure:
-
At desired time intervals during the hydrolysis reaction (from Protocol 1), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by neutralizing the catalyst with a suitable base (e.g., a dilute solution of sodium bicarbonate) if an acid catalyst was used, or an acid if a base catalyst was used.
-
Prepare the NMR sample by adding a known amount of an internal standard (e.g., dimethyl sulfoxide) and diluting with a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
Integrate the signals corresponding to the t-butoxy protons of the unreacted VTBS and the t-butyl protons of the tert-butanol byproduct.
-
Calculate the percentage of hydrolysis based on the relative integrals of these signals.
Visualizing the Hydrolysis Mechanism
The following diagrams illustrate the key mechanistic pathways for the hydrolysis of this compound.
Caption: Acid vs. Base-Catalyzed Hydrolysis Mechanisms.
Caption: Key Factors Influencing the Hydrolysis Rate.
References
-
Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1991). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology, 6(1), 193-206. Retrieved from [Link]
-
What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Retrieved from [Link]
-
FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane - Elsevier. (2014). Applied Surface Science, 314, 230-239. Retrieved from [Link]
-
Al-Bualy, M., & Al-Zahrani, S. M. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 10(11), 1248. Retrieved from [Link]
-
Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (2006). Industrial & Engineering Chemistry Research, 45(25), 8617–8622. Retrieved from [Link]
-
How does a Silane Coupling Agent Work? Hydrolysis Considerations - Gelest, Inc. (n.d.). Retrieved from [Link]
-
Reactivity of silane(s) and silanols. (n.d.). Retrieved from [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
Sources
- 1. This compound | 5356-88-7 | Benchchem [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 4. researchgate.net [researchgate.net]
- 5. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. dakenchem.com [dakenchem.com]
Preventing unwanted side reactions during VINYLTRI-T-BUTOXYSILANE synthesis
Welcome to the technical support center for the synthesis of vinyltri-t-butoxysilane (VTBS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent unwanted side reactions during the synthesis of this versatile organosilicon compound. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of high-purity VTBS.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially relevant method for synthesizing this compound is the nucleophilic substitution reaction between vinyltrichlorosilane (VTCS) and a tert-butoxide source.[1] This is typically achieved using either tert-butanol (an alcoholysis reaction) or a salt like potassium tert-butoxide. The overall reaction involves the displacement of the three chlorine atoms on the silicon center by the bulky tert-butoxy groups.[1]
The choice between tert-butanol and potassium tert-butoxide often depends on the desired reaction kinetics and the management of byproducts. The reaction with potassium tert-butoxide is generally faster due to the pre-formed, highly nucleophilic tert-butoxide anion.
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
Low yield is a frequent issue and can almost always be traced back to one critical factor: the presence of water.[1] Both your starting material, vinyltrichlorosilane, and your product, this compound, are highly susceptible to hydrolysis.
Here's the causality:
-
Reactant Consumption: Any moisture present will readily react with the vinyltrichlorosilane starting material. This reaction is rapid and forms vinylsilanetriol and hydrochloric acid (HCl). This parasitic reaction consumes your starting material, directly reducing the potential yield of your desired product.[1]
-
Product Degradation: The this compound product itself will hydrolyze in the presence of water, cleaving the silicon-oxygen bond of the tert-butoxy groups to form silanols.[1] These silanols can then undergo self-condensation to form undesirable siloxane oligomers and polymers, which are difficult to remove and represent a loss of product.[1]
To mitigate this, strictly anhydrous conditions are non-negotiable . This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: I'm observing multiple spots on my TLC and several peaks in my GC-MS analysis of the crude product. What are these impurities?
The presence of multiple species in your crude product typically points to two main side reactions: incomplete substitution and hydrolysis-condensation byproducts.
-
Incompletely Substituted Silanes: The substitution of the three chloride atoms on vinyltrichlorosilane is a stepwise process. If the reaction does not go to completion, you will have a mixture of mono-, di-, and tri-substituted products. The steric hindrance of the bulky tert-butoxy groups can make the final substitution step slower.[1] Common impurities are vinyl(tert-butoxy)dichlorosilane and vinyl-di(tert-butoxy)chlorosilane.
-
Siloxanes: As mentioned in Q2, hydrolysis of either the starting material or the product leads to silanols, which then condense to form vinyl-functionalized siloxanes. These are often higher molecular weight species and can be difficult to separate from the desired product.[1]
A slight excess of the tert-butoxide source is often employed to drive the reaction towards the fully substituted product and minimize these partially substituted intermediates.[1]
Q4: My reaction mixture turned into a solid gel or a highly viscous oil. What happened?
This is a classic sign of unwanted polymerization of the vinyl group. The vinyl functionality (-CH=CH₂) on the silane is susceptible to radical polymerization, which can be initiated by heat or trace impurities.[2][3] If the reaction temperature is too high, or if the reaction is run for an excessively long time, vinyl polymerization can become a significant side reaction, leading to the formation of poly(this compound).
Careful temperature control is paramount. The reaction is exothermic, so a controlled addition of reagents and efficient cooling are necessary to maintain the optimal temperature range.[1]
Troubleshooting Guide
Issue 1: Incomplete Conversion to this compound
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Presence of partially substituted chlorosilanes in crude product (GC-MS analysis). | 1. Insufficient amount of tert-butoxide reagent.2. Reaction time too short.3. Poor mixing/mass transfer. | 1. Use a slight stoichiometric excess (e.g., 3.1 equivalents) of the tert-butoxide source to ensure complete conversion.[1]2. Increase the reaction time and monitor the reaction progress by GC. 3. Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Issue 2: Formation of White Precipitate (Siloxanes)
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Observation of a white, insoluble solid in the reaction flask or during workup. | 1. Presence of moisture in reagents or solvent.2. Exposure of the reaction to ambient air. | 1. Rigorous Drying Protocol: Dry all solvents using appropriate drying agents (e.g., distill from sodium/benzophenone for THF). Dry glassware in an oven at >120°C for several hours and cool under an inert atmosphere.2. Inert Atmosphere: Conduct the entire synthesis, including reagent transfers, under a positive pressure of dry nitrogen or argon.[1] |
Issue 3: Product Loss During Purification
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low recovery of pure product after distillation. | 1. Thermal decomposition or polymerization at high temperatures.2. Inefficient separation from close-boiling impurities. | 1. Vacuum Distillation: Purify this compound by fractional distillation under reduced pressure. This lowers the boiling point and prevents thermal degradation. A typical boiling point is 54°C at 2 mmHg.[1]2. Efficient Fractionation: Use a fractionating column (e.g., Vigreux or packed column) to improve the separation of the desired product from any remaining partially substituted silanes or other byproducts. |
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired synthesis pathway and the key side reactions that must be controlled.
Desired Synthesis Pathway
Caption: Desired reaction for VTBS synthesis.
Major Unwanted Side Reactions
Caption: Key side reactions in VTBS synthesis.
Experimental Protocol: Synthesis of this compound via Potassium tert-Butoxide
This protocol is a self-validating system designed to minimize side reactions.
Materials:
-
Vinyltrichlorosilane (VTCS)
-
Potassium tert-butoxide (KO-t-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry n-Hexane
-
Celite®
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Addition funnel, oven-dried
-
Condenser, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) manifold
-
Schlenk line or similar apparatus for inert atmosphere techniques
-
Vacuum distillation apparatus
Procedure:
-
System Preparation: Assemble the three-neck flask with the addition funnel, condenser (with a gas inlet), and a stopper. Flame-dry the entire apparatus under vacuum and then flush with dry nitrogen. Maintain a positive pressure of nitrogen throughout the experiment.
-
Reagent Preparation: In the reaction flask, dissolve potassium tert-butoxide (3.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the resulting slurry to 0°C in an ice bath.
-
Slow Addition of VTCS: Dilute vinyltrichlorosilane (1.0 equivalent) with anhydrous THF in the addition funnel. Add the VTCS solution dropwise to the stirred potassium tert-butoxide slurry over a period of 1-2 hours. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent localized overheating, which could promote side reactions.[1]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.
-
Workup - Filtration: After the reaction is complete, dilute the mixture with dry n-hexane. Filter the resulting slurry through a pad of Celite® under a nitrogen atmosphere to remove the potassium chloride (KCl) byproduct. Wash the filter cake with additional dry n-hexane.
-
Workup - Solvent Removal: Combine the filtrate and washings. Remove the solvents (THF and hexane) under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under high vacuum. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~54°C at 2 mmHg) to obtain pure this compound.[1]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]
-
Gao, F., et al. (2019). A Process for the Synthesis and Use of Highly Aromatic Organosilanes as Additives for Poly(Vinyl Chloride) Films. Molecules, 24(15), 2748. Available at: [Link]
-
ResearchGate. (2017). SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]
-
Fleming, I., et al. (2004). Synthesis of Vinylsilanes. Organic Reactions, 58, 1-314. Available at: [Link]
-
Kim, I.-S., et al. (2019). poly(vinylsilane) : Synthesis, characterization, and utilization as a preceramic polymer. Journal of Functional Materials, 20(4), 45-49. Available at: [Link]
-
Gelest, Inc. (2015). VINYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]
Sources
Optimization of reaction conditions for VINYLTRI-T-BUTOXYSILANE synthesis
Welcome to the dedicated support center for the synthesis of Vinyltri-t-butoxysilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles. My approach is to move beyond simple protocols and explain the fundamental chemical principles that govern success in this synthesis, ensuring you can adapt and refine the process for your specific needs.
Reaction Overview: The Nucleophilic Substitution Pathway
The most common and direct route to synthesizing this compound is through the nucleophilic substitution of chlorine atoms on a vinyltrichlorosilane precursor with a tert-butoxide source. The bulky tert-butoxy groups impart unique stability and reactivity to the final molecule. However, their introduction requires careful control over the reaction environment.
Caption: Primary synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
The most prevalent and scalable method is the alcoholysis of vinyltrichlorosilane with a tert-butoxide nucleophile, typically sodium or potassium tert-butoxide. This reaction involves the stepwise substitution of the three chloro groups on the silicon atom. The choice of the tert-butoxide source and the solvent system are key variables that can be optimized.
Q2: Why are anhydrous conditions absolutely critical for this synthesis?
This is the single most important factor determining the success of the reaction. Both the starting material (vinyltrichlorosilane) and the product (this compound) are highly susceptible to hydrolysis.[1] Any moisture present in the glassware, solvents, or inert gas will lead to a cascade of undesirable side reactions. Water will react with the Si-Cl bonds of the precursor and the Si-O bonds of the product to form silanols (Si-OH).[1] These silanols can then undergo condensation to form stable, but unwanted, siloxane oligomers (Si-O-Si), which are often insoluble and complicate purification, ultimately reducing your yield.[1]
Q3: What is the role of a catalyst, and is one always necessary?
While the reaction can proceed without a catalyst, its efficiency can be low. Catalysts are employed to activate the silicon center, making it more electrophilic and thus more susceptible to nucleophilic attack by the tert-butoxide.[1] Metal alkoxides, such as titanium(IV) isopropoxide (Ti(OiPr)₄), are effective for this purpose.[1] They can coordinate to the silicon compound, facilitating the substitution. For many standard preparations, a catalyst is not strictly required if other conditions like temperature and reaction time are optimized, but it can significantly improve reaction rates and efficiency.
Q4: How is the final product purified to a high degree?
The primary and most effective method for purifying liquid this compound is fractional distillation under reduced pressure (vacuum distillation) .[1] The product has a relatively high boiling point at atmospheric pressure, and heating it to that temperature could cause thermal decomposition.[1] By reducing the pressure, the boiling point is significantly lowered (e.g., 54°C at 2 mmHg), allowing for a safe and efficient separation from less volatile impurities and any unreacted starting materials.[1] A fractionating column is essential to achieve good separation of components with close boiling points.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The flowchart below provides a logical path for diagnosing low yield, the most common problem.
Caption: Experimental workflow for maintaining anhydrous conditions.
References
-
Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
Mukbaniani, O., Tatrishvili, T., Kvinikadze, N., & Petriashvili, G. (2023). SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the hydrosilylation of alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1107852A - Process of preparing neutral vinyl triethoxyl silane.
-
Scott, D. C., & Sibi, M. P. (2013). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC - NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN101012237B - Synthesis method of vinyl alkoxy silane.
Sources
Technical Support Center: Purification of Vinyltri-t-butoxysilane by Fractional Distillation Under Reduced Pressure
Welcome to the technical support guide for the purification of Vinyltri-t-butoxysilane (VTBS). This resource is designed for researchers, scientists, and drug development professionals who utilize high-purity VTBS in their work. Fractional distillation under reduced pressure is the primary and most effective method for purifying this compound, but it comes with its own set of challenges.[1] This guide provides in-depth, experience-based answers to common issues encountered during the process, ensuring you can achieve the desired purity and yield safely and efficiently.
Frequently Asked Questions (FAQs)
Pre-Distillation & Setup
Q1: Why is fractional distillation under reduced pressure the preferred method for purifying this compound?
A1: this compound has a relatively high boiling point at atmospheric pressure (266.5±9.0 °C at 760 mmHg).[2] Attempting to distill it at this temperature risks thermal decomposition, which can lead to the formation of unwanted byproducts and a lower yield of the pure compound.[1] By reducing the pressure, we significantly lower the boiling point, allowing for vaporization and subsequent purification at a temperature that preserves the molecule's integrity. For instance, its boiling point is cited as 54°C at 2 mmHg.[3] Fractional distillation is crucial for separating VTBS from impurities with close boiling points, such as partially substituted silanes or residual starting materials like tert-butanol.[1] The fractionating column provides a large surface area for repeated vaporization and condensation cycles, enhancing separation efficiency.[1][4]
Q2: My crude this compound appears slightly cloudy or has formed a gel. What causes this and can I still distill it?
A2: Cloudiness or gel formation is a strong indicator of hydrolysis and subsequent condensation.[1] The silicon-oxygen bonds in VTBS are susceptible to cleavage by water, forming silanol (Si-OH) groups.[1] These silanols can then condense with each other to form siloxane (Si-O-Si) polymers, which are higher molecular weight species that appear as cloudiness or a gel.[1][5] This process is catalyzed by both acids and bases.[1][6]
-
Causality: The bulky tert-butoxy groups on VTBS provide significant steric hindrance, which slows down the rate of hydrolysis compared to less hindered alkoxysilanes like vinyltrimethoxysilane.[1][7] However, exposure to atmospheric moisture or residual water in the crude product can still initiate this process.
-
Actionable Advice: Distilling a gelled or heavily hydrolyzed mixture is not recommended as it can lead to significant loss of product, inconsistent boiling, and fouling of your distillation apparatus.[5] It is critical to handle and store VTBS under strictly anhydrous conditions, using an inert atmosphere like dry nitrogen or argon.[1] All glassware should be flame-dried or oven-dried immediately before use to remove adsorbed water.[1] If slight cloudiness is observed, the material can sometimes be salvaged by filtering through a drying agent (like anhydrous sodium sulfate) under an inert atmosphere before distillation, but significant gelation often means the product is compromised.
Q3: What type of vacuum pump and column packing should I use for this distillation?
A3: The choice of vacuum pump and column packing is critical for achieving a successful separation.
-
Vacuum Pump: The goal is to achieve a stable, reduced pressure low enough to bring the boiling point of VTBS into a safe range (e.g., below 100°C).
-
Recommendation: A two-stage rotary vane pump is a common and effective choice for achieving the necessary vacuum levels for many lab-scale distillations.[8][9] For processes requiring very deep and stable vacuum, a diffusion pump or a dry screw pump paired with a booster can be used, although this is often more than required for VTBS.[8][10] Diaphragm pumps are also a viable, oil-free option, especially if solvent tolerance is a concern.[8][9]
-
Key Consideration: The pump must be chemically resistant to any volatile impurities and protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone) placed between the distillation setup and the pump. This prevents corrosive vapors from damaging the pump and contaminating the pump oil.
-
-
Column Packing: The packing material increases the surface area within the column, facilitating the equilibrium between the liquid and vapor phases, which is the basis of fractional distillation.
-
Recommendation: For laboratory-scale purification of VTBS, structured packing like Pro-Pak® (stainless steel) or other random packings like Raschig rings or glass beads are suitable.[11][12][13] Smaller diameter columns generally achieve higher efficiency with small-sized random packings.[11]
-
Causality: The efficiency of a packed column is described by its Height Equivalent to a Theoretical Plate (HETP). A lower HETP value indicates higher efficiency. The choice of packing influences the HETP, pressure drop, and throughput of the column. Stainless steel is often preferred for its durability and high surface area.[11]
-
During Distillation
Q4: The pressure in my system is fluctuating, making it difficult to maintain a stable boiling point. What's wrong?
A4: Pressure fluctuations are a common problem in vacuum distillation and can severely impact separation efficiency.[14]
-
Potential Causes & Troubleshooting Steps:
-
Leaks in the System: The most common cause is a leak in one of the glass joints. Ensure all joints are properly greased (if appropriate for your application) and securely clamped. Check for cracks in the glassware.
-
Inadequate Cold Trap: If volatile components from the distillation are reaching the vacuum pump, they can interfere with its performance. Ensure your cold trap is sufficiently cold and not overwhelmed.
-
Pump Issues: The vacuum pump oil may be contaminated or the pump may require servicing. Check the oil level and color; it should be clear.
-
Bumping/Uneven Boiling: Vigorous, uneven boiling (bumping) in the distillation flask can cause pressure surges. Use a magnetic stir bar or boiling chips to ensure smooth boiling. A slow, steady stream of nitrogen or argon bled into the system through a gas inlet adapter can also help stabilize the pressure and prevent bumping.
-
Q5: My distillation is very slow, and the condensate ring is not rising up the column. What should I do?
A5: This indicates that the vapor pressure of the compound is insufficient to travel the length of the column at the current temperature and pressure.
-
Troubleshooting Steps:
-
Increase Heating: Gradually increase the temperature of the heating mantle.[4] The distilling pot often needs to be significantly hotter than the desired vapor temperature at the top of the column to drive the vapors upward.[15]
-
Improve Insulation: A significant amount of heat can be lost from the surface of the fractionating column. Insulate the column by wrapping it with glass wool, followed by an outer layer of aluminum foil.[15] This will help maintain the temperature gradient necessary for efficient fractionation.[4]
-
Check Vacuum Level: Ensure your vacuum pump is pulling the target pressure. A higher-than-expected pressure will require a higher temperature to achieve boiling.
-
Avoid Flooding: While increasing the heat, be careful not to apply too much power too quickly. This can lead to "flooding," where the column fills with a large amount of condensate, preventing proper vapor flow and ruining the separation.[14][15] If flooding occurs, reduce the heat and allow the liquid to drain back into the flask before resuming at a gentler rate.[15]
-
Q6: The temperature at the distillation head dropped suddenly after I collected my main fraction. Does this mean the distillation is complete?
A6: Yes, a sharp drop in temperature at the thermometer is a classic indicator that the component being distilled has been completely removed from the distilling flask.[4] The temperature will drop to the ambient temperature of the vapor space because there is no longer a constant supply of vapor from the pure substance to heat the thermometer bulb. At this point, you should stop the distillation to prevent higher-boiling impurities from potentially distilling over.
Post-Distillation & Safety
Q7: How should I handle and store the purified this compound?
A7: Proper handling and storage are crucial to maintain the purity of the final product.
-
Handling: Always handle VTBS under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1] This prevents exposure to atmospheric moisture, which can cause hydrolysis.[1] Wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, and safety glasses with side shields or goggles.[16][17]
-
Storage: Store the purified liquid in a tightly sealed container, preferably with a Teflon-lined cap, under a nitrogen or argon atmosphere.[18] Keep the container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[18][19]
Q8: What are the primary safety hazards associated with this procedure?
A8: The purification of VTBS involves several potential hazards that must be managed with appropriate safety protocols.
-
Chemical Hazards: Alkoxysilanes can be irritating to the skin and eyes.[17][18] Avoid inhalation of vapors.[18]
-
Pressure Hazard: Vacuum distillation involves the risk of implosion. Always inspect glassware for cracks or star fractures before use. It is highly recommended to use a blast shield around the apparatus.
-
Thermal Hazard: The heating mantle and hot glassware present a burn risk.
-
Flammability: While VTBS has a relatively high flash point (79-114.9°C), it is a combustible liquid.[2][3] Keep away from open flames and ensure the distillation is performed in a well-ventilated fume hood.[19]
Experimental Protocol & Visualization
Detailed Protocol: Fractional Distillation of VTBS
-
Glassware Preparation: All glassware (round-bottom flask, fractionating column, condenser, receiving flask) must be thoroughly cleaned and dried in an oven at >120°C overnight or flame-dried under vacuum immediately before assembly to remove all traces of water.[1]
-
System Assembly:
-
Assemble the distillation apparatus inside a fume hood.
-
Place a stir bar in the distillation flask.
-
Connect the packed fractionating column to the distillation flask.
-
Attach the distillation head with a thermometer, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser.[4]
-
Connect the condenser and the receiving flask.
-
Use Keck clips or other appropriate clamps on all joints to ensure they are secure.[4]
-
-
Inert Atmosphere & Sample Loading:
-
Flush the entire system with dry nitrogen or argon.
-
Under a positive pressure of inert gas, transfer the crude VTBS into the distillation flask via cannula or a dropping funnel. Do not fill the flask more than two-thirds full.
-
-
Initiating Vacuum:
-
Ensure the cold trap is filled with its coolant (e.g., liquid nitrogen).
-
Turn on the cooling water to the condenser. Water should flow in at the bottom and out at the top.[4]
-
Slowly and carefully open the system to the vacuum pump.
-
-
Distillation:
-
Once a stable, low pressure is achieved, begin stirring and gradually heat the distillation flask using a heating mantle.
-
Observe the condensate ring rise slowly up the column.[4] If necessary, insulate the column with glass wool and aluminum foil.[15]
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes at the boiling point of VTBS for the given pressure, switch to a clean receiving flask to collect the main fraction. Record the stable temperature and pressure.
-
Maintain a slow, steady distillation rate (e.g., 1-2 drops per second).
-
-
Shutdown:
-
Once the main fraction is collected and the temperature at the head begins to drop, stop the distillation by removing the heating mantle.
-
Allow the system to cool to room temperature.
-
Slowly and carefully vent the system to the inert gas atmosphere. Never vent to air while the system is hot.
-
Turn off the vacuum pump and condenser cooling water.
-
Transfer the purified product to an appropriate storage container under an inert atmosphere.
-
Data Presentation
| Property | Value | Source |
| CAS Number | 5356-88-7 | [1] |
| Molecular Weight | 274.47 g/mol | [1] |
| Boiling Point | 266.5 ± 9.0 °C at 760 mmHg | [2] |
| 54 °C at 2 mmHg | [3] | |
| Density | 0.869 g/cm³ | [3] |
| Flash Point | 79 °C / 114.9 ± 26.2 °C | [2][3] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for fractional distillation.
References
-
tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7 | Chemsrc. Available at: [Link]
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available at: [Link]
-
Sure Klean® Weather Seal Siloxane PD - SAFETY DATA SHEET. PROSOCO. Available at: [Link]
-
ASI 335 Aluminum - SAFETY DATA SHEET. American Sealants, Inc. Available at: [Link]
- Method of inhibiting gelling of siloxane feedstocks and a gel inhibited feedstock. Google Patents.
-
Choosing the Right Vacuum Pump for Distillation. Beaker & Wrench. Available at: [Link]
-
SAFETY data sheet - MsdsDigital.com. Available at: [Link]
-
How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Technical Considerations in Selecting Vacuum Equipment for Chemical Processes. Across International. Available at: [Link]
-
Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. Available at: [Link]
-
Vacuum distillation pumps: Which pump for which purpose? - H2O GmbH. Available at: [Link]
-
1H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate. Available at: [Link]
-
Vacuum Pump for Distillation (Type & Application). Vacculex. Available at: [Link]
-
How to select vacuum pump for vacuum distillation. EVP Vacuum Solution. Available at: [Link]
-
Purification: Fractional Distillation. University of Rochester Department of Chemistry. Available at: [Link]
-
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Challenges in achieving monolayer deposition of VINYLTRI-T-BUTOXYSILANE
Welcome to the technical support guide for achieving high-quality self-assembled monolayers (SAMs) using Vinyltri-t-butoxysilane (VTBS). This guide is designed for researchers, scientists, and professionals in drug development and materials science. As Senior Application Scientists, we have structured this resource to address the unique challenges presented by VTBS, moving beyond generic protocols to provide in-depth, field-proven insights.
The Core Challenge: Understanding the VTBS Molecule
This compound is a unique organosilane coupling agent due to its molecular architecture: a reactive vinyl group and three exceptionally bulky tert-butoxy groups attached to the central silicon atom.[1] This structure is the primary source of both its advantages and the challenges encountered during monolayer deposition.
The key to successful VTBS monolayer formation lies in managing its distinct reactivity, which is dominated by steric hindrance from the tert-butoxy groups.[1][2] Unlike smaller, more common alkoxysilanes (like methoxy or ethoxy silanes), which hydrolyze rapidly and often uncontrollably in the presence of trace moisture, VTBS exhibits a significantly slower hydrolysis rate.[1][3] This provides a wider processing window but also necessitates carefully controlled conditions to initiate and complete the monolayer formation process.
Frequently Asked Questions (FAQs)
Q1: Why is my substrate not uniformly coated? The monolayer appears patchy.
Patchy or incomplete coverage is a common issue and can stem from several factors.[4] For VTBS, the most likely cause is incomplete hydrolysis of the bulky tert-butoxy groups. For a strong, covalent bond to form with the substrate, these groups must first react with water to form reactive silanol (Si-OH) groups. Due to significant steric hindrance, this reaction is much slower for VTBS than for less hindered silanes.[1][2] Other common culprits include contaminated substrates or solvents and insufficient deposition time.[4]
Q2: I see small particles or a hazy film on my surface instead of a clear monolayer. What went wrong?
This indicates that the VTBS molecules have polymerized in the solution before assembling on the substrate surface. This happens when the hydrolysis and condensation process is not well-controlled, particularly when there is an excess of water in the deposition solvent.[5] While VTBS hydrolysis is slow, excessive water can still lead to the formation of oligomers and polymers in the bulk solution, which then physically adsorb onto the surface, creating a rough, hazy, and poorly adhered film.[5][6]
Q3: How does VTBS differ from other vinylsilanes like VTES (Vinyltriethoxysilane) or VTMOS (Vinyltrimethoxysilane)?
The primary difference lies in the alkoxy leaving group and its impact on the hydrolysis rate. The bulky tert-butoxy groups of VTBS provide significant steric hindrance, making it the most hydrolytically stable of the three.[1] This controlled reactivity can be an advantage, preventing premature gelation and extending the working life of solutions.[1] However, it also means that deposition protocols must be carefully optimized to ensure the hydrolysis reaction proceeds to completion.
| Property | Vinyltrimethoxysilane (VTMOS) | Vinyltriethoxysilane (VTES) | This compound (VTBS) |
| Leaving Group | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | tert-Butoxy (-OC(CH₃)₃) |
| Steric Hindrance | Low | Moderate | High[1] |
| Relative Hydrolysis Rate | Fastest (6-10x faster than ethoxy)[3] | Intermediate[7] | Slowest[1] |
| Process Control | Difficult, sensitive to moisture | Moderate | Excellent, longer pot life[1] |
| Tendency for Solution Polymerization | High | Moderate | Low (under controlled water) |
Q4: Is a post-deposition annealing (curing) step necessary for VTBS monolayers?
Yes, a post-deposition thermal cure is highly recommended. This step provides the necessary energy to drive the final condensation reactions, forming robust siloxane (Si-O-Si) bonds between adjacent VTBS molecules and with the substrate surface. This is particularly crucial for VTBS, as the steric bulk of the tert-butoxy groups can hinder the final, dense packing and cross-linking of the monolayer at room temperature. Curing improves the mechanical and chemical stability of the film.[8][9]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues encountered during VTBS monolayer deposition.
Problem 1: Low Surface Coverage / High Wettability (Low Contact Angle)
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Insufficient Surface Hydroxylation | The silane monolayer requires hydroxyl (-OH) groups on the substrate surface to form covalent bonds. An improperly cleaned or prepared surface will lack these essential anchoring points. | Implement a rigorous substrate cleaning and activation protocol. For silica-based substrates (glass, silicon wafers), use Piranha solution (H₂SO₄/H₂O₂) or UV/Ozone treatment to generate a high density of surface hydroxyls. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. |
| Incomplete VTBS Hydrolysis | The bulky tert-butoxy groups require sufficient water and time to hydrolyze into reactive silanols (Si-OH). Insufficient water in the solvent or on the surface prevents this first critical step.[5] | Ensure a controlled amount of water is present. For vapor-phase deposition, pre-adsorbing a thin layer of water on the substrate is critical.[10] For solution-phase deposition in an anhydrous solvent like toluene, the ambient humidity and the water layer on the substrate are often sufficient, but results can be inconsistent. For more reproducible results, consider adding a controlled, sub-stoichiometric amount of water to the silane solution and allowing it to pre-hydrolyze for a set time before introducing the substrate. |
| Impure VTBS Reagent | The VTBS may have already hydrolyzed due to improper storage or may contain impurities that interfere with surface binding. | Use high-purity VTBS from a reputable supplier. Store under an inert atmosphere (e.g., nitrogen or argon) and keep tightly sealed to prevent exposure to moisture. Consider purification by fractional distillation under reduced pressure if purity is suspect.[1] |
Problem 2: Hazy Film, Aggregates, or Multilayer Formation
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Excess Water in System | Too much water in the solvent or environment causes VTBS to hydrolyze and polymerize in the bulk solution, forming insoluble polysiloxane particles that deposit on the surface.[5][6] This is the most common cause of multilayering in silane chemistry. | Use anhydrous solvents (e.g., toluene, hexane) for solution deposition. Minimize exposure of the deposition solution to ambient air.[11][12] If adding water for controlled pre-hydrolysis, use precise, microliter amounts. |
| VTBS Concentration Too High | High concentrations increase the probability of intermolecular reactions (polymerization) in the solution, competing with the desired surface reaction. | Reduce the VTBS concentration in the deposition solution. Typical starting concentrations for monolayer deposition are in the range of 0.1% to 2% (v/v). |
| Inadequate Rinsing | After deposition, physisorbed (loosely bound) molecules and small aggregates must be removed to leave only the covalently bonded monolayer. | Implement a thorough rinsing protocol. Immediately after removing the substrate from the deposition solution, rinse with fresh anhydrous solvent. Follow this with sonication in a fresh bath of the same solvent for 1-3 minutes to dislodge any loosely bound molecules.[13] |
Problem 3: Poor Monolayer Stability (Film is Easily Removed)
| Probable Cause | Underlying Mechanism | Recommended Solution |
| Incomplete Condensation/Cross-linking | Covalent bond formation with the surface (Si-O-Substrate) and between adjacent molecules (Si-O-Si) is a condensation reaction that releases a byproduct (t-butanol for VTBS). This process can be slow and incomplete without an energy input. | Introduce a post-deposition curing/annealing step. After rinsing and drying, bake the coated substrate in an oven. A typical starting point is 100-120°C for 30-60 minutes.[9] This thermal energy drives the condensation reactions to completion, significantly improving the durability of the monolayer. |
| Substrate Degradation | Certain substrates can be degraded by the cleaning or deposition conditions, leading to a weak foundation for the monolayer. For example, some metal oxides can be etched by acidic conditions. | Ensure that the substrate cleaning and deposition chemistry are compatible with your substrate material. The hydrolysis of VTBS is catalyzed by both acids and bases; ensure the pH is near neutral if working with a sensitive substrate.[1] |
Visualizing the Process and Challenges
VTBS Monolayer Formation Mechanism
The following diagram illustrates the key steps: hydrolysis of the bulky tert-butoxy groups to form reactive silanols, followed by condensation to form a stable, cross-linked monolayer on a hydroxylated surface.
Caption: The two-step hydrolysis and condensation mechanism for VTBS SAM formation.
Troubleshooting Decision Tree
Use this flowchart to diagnose issues with your VTBS deposition based on initial observations.
Caption: A decision tree for troubleshooting common VTBS monolayer deposition issues.
Experimental Protocol: Solution-Phase Deposition of VTBS
This protocol provides a robust starting point for achieving a high-quality VTBS monolayer on a standard silicon or glass substrate.
1. Substrate Preparation (Critical Step) a. Clean substrates by sonicating for 15 minutes each in acetone, then isopropanol. b. Dry the substrates under a stream of dry nitrogen gas. c. Generate hydroxyl groups on the surface. Choose one: i. Piranha Etch (for silica/glass): Immerse substrates in a 3:1 mixture of concentrated H₂SO₄:30% H₂O₂ for 30 minutes. EXTREME CAUTION: Piranha solution is highly energetic and corrosive. Use proper personal protective equipment (PPE) and work in a fume hood. ii. UV/Ozone: Place substrates in a UV/Ozone cleaner for 15-20 minutes. d. Rinse substrates copiously with deionized water (18 MΩ·cm), then with isopropanol. e. Dry again under a stream of dry nitrogen and use immediately. A properly activated surface should be hydrophilic (a water droplet will spread out completely).
2. Silane Solution Preparation a. Work in an environment with controlled, low humidity or in a glovebox to minimize uncontrolled hydrolysis. b. Use anhydrous toluene as the solvent. c. Prepare a 1% (v/v) solution of VTBS in toluene. For a 10 mL solution, add 100 µL of VTBS to 9.9 mL of anhydrous toluene. d. Cap the solution tightly and agitate gently. Allow the solution to equilibrate for 10-15 minutes before use.
3. Monolayer Deposition a. Immerse the freshly prepared substrates into the VTBS solution. Ensure the entire surface is submerged.[12] b. Seal the container to minimize evaporation and exposure to ambient moisture.[11][12] c. Allow the deposition to proceed for 2-4 hours at room temperature. Due to the slow hydrolysis of VTBS, a longer deposition time compared to other silanes is often beneficial.
4. Rinsing and Cleaning a. Remove the substrates from the silane solution. b. Immediately rinse with a stream of fresh anhydrous toluene to remove the bulk of the solution. c. Place the substrates in a beaker of fresh anhydrous toluene and sonicate for 3 minutes to remove any physisorbed molecules.[13] d. Repeat the sonication step in a fresh beaker of solvent. e. Dry the substrates under a stream of dry nitrogen.
5. Curing a. Place the dried, coated substrates in a preheated oven at 110-120°C. b. Cure for 1 hour to drive the condensation and cross-linking of the monolayer. c. Remove from the oven and allow to cool to room temperature before characterization.
6. Characterization a. Contact Angle Goniometry: Measure the static water contact angle. A successful hydrophobic VTBS monolayer should yield a contact angle >90°. b. Ellipsometry: Measure the film thickness. A monolayer should have a thickness consistent with the length of the VTBS molecule (typically < 2 nm).[6] c. Atomic Force Microscopy (AFM): Image the surface to assess uniformity and roughness. A good monolayer should be smooth with a low root-mean-square (RMS) roughness.
References
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Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity | Langmuir. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical vapor deposition of fluoroalkylsilane self-assembled monolayers. - Aaltodoc. (n.d.). Retrieved January 21, 2026, from [Link]
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Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC. (n.d.). Retrieved January 21, 2026, from [Link]
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Effect of Water on Silanization of Silica by Trimethoxysilanes | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Sterically hindered silanes for waterborne systems: A model study of s - Taylor & Francis eBooks. (n.d.). Retrieved January 21, 2026, from [Link]
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The Surface Modification of Silica with Vinyltriethoxysilane - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Deposition of dense siloxane monolayers from water and trimethoxyorganosilane vapor. (n.d.). Retrieved January 21, 2026, from [Link]
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What is the best way to "rinse" after silanization/self-assembled monolayers? (n.d.). Retrieved January 21, 2026, from [Link]
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Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical Vapor Deposition of Silanes and Patterning on Silicon - BYU ScholarsArchive. (n.d.). Retrieved January 21, 2026, from [Link]
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Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor. (n.d.). Retrieved January 21, 2026, from [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. (n.d.). Retrieved January 21, 2026, from [Link]
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Chemical and Thermal Stability of Alkylsilane Based Coatings for Membrane Emulsification | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Surface Modification of Polyester Fabrics with Vinyltriethoxysilane - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Thermal Chemical Vapor Deposition of Bis(Tertiary-Butylamino)Silane-based Silicon Nitride Thin Films - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Improving the yield and purity of VINYLTRI-T-BUTOXYSILANE
Welcome to the technical support center for vinyltri-t-butoxysilane (VTBS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My goal is to combine established scientific principles with practical, field-proven insights to help you optimize the yield and purity of your VTBS experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Low or No Product Yield
Question: I'm attempting to synthesize this compound via the nucleophilic substitution of trichlorovinylsilane with potassium tert-butoxide, but I'm getting a very low yield. What are the likely causes and how can I fix this?
Answer:
Low yields in this synthesis are common and can typically be traced back to a few critical parameters. Let's break down the likely culprits and the corrective actions you can take.
Causality Analysis: The reaction's success hinges on the effective nucleophilic attack of the tert-butoxide on the silicon center and the subsequent displacement of chloride ions.[1] This process is highly sensitive to moisture and steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in VTBS synthesis.
Detailed Breakdown of Corrective Actions:
| Potential Issue | Explanation | Recommended Solution |
| Moisture Contamination | Grignard reagents and alkoxides are potent bases and will readily react with any acidic protons, especially from water.[2] This deactivates the nucleophile and halts the desired reaction. | Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. Handle potassium tert-butoxide in an inert atmosphere (e.g., a glove box). |
| Poor Quality of Potassium tert-Butoxide | Potassium tert-butoxide can degrade upon exposure to air and moisture. If it's not a fine, white powder, its reactivity may be compromised. | Use freshly opened, high-purity potassium tert-butoxide. Consider titrating a sample to determine its activity if you suspect degradation. |
| Incorrect Stoichiometry | An insufficient amount of potassium tert-butoxide will lead to incomplete substitution, resulting in a mixture of partially substituted silanes.[1] | Use a slight excess (5-10%) of potassium tert-butoxide to drive the reaction to completion. |
| Suboptimal Temperature | The reaction is exothermic.[1] If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions may occur. | Maintain the reaction temperature within the recommended range for your specific protocol, typically starting at a lower temperature and allowing it to slowly warm. |
| Incomplete Reaction Time | Nucleophilic substitution on a sterically hindered silicon center can be slow.[1] | Monitor the reaction progress using a suitable technique (e.g., GC-MS, NMR). Ensure the reaction is allowed to proceed for a sufficient duration. |
Question: I'm using a Grignard-based approach with vinylmagnesium bromide and tri-tert-butoxychlorosilane, and the reaction isn't working. What could be wrong?
Answer:
Grignard reactions require meticulous attention to detail.[3] Here are the most common failure points in this specific synthesis:
-
Grignard Reagent Formation: The initial formation of vinylmagnesium bromide is often the problem. Ensure your magnesium turnings are activated (iodine or 1,2-dibromoethane can be used as initiators), and your solvent (typically THF) is scrupulously dry.[3] Any trace of moisture will quench the Grignard reagent as it forms.[2]
-
Anhydrous Conditions: The entire reaction, from Grignard formation to the addition of the silane, must be under strictly anhydrous and inert conditions (e.g., dry nitrogen or argon atmosphere).[2]
-
Addition Rate and Temperature: Add the tri-tert-butoxychlorosilane solution to the Grignard reagent slowly and at a controlled temperature (often 0 °C) to manage the exotherm and prevent side reactions.
Experimental Protocol: Grignard Reagent Titration
To avoid stoichiometric errors, it is crucial to determine the exact concentration of your freshly prepared Grignard reagent before use.[2]
-
Dry a vial containing a magnetic stir bar and a small crystal of iodine under vacuum and backfill with an inert gas.
-
Add 1 mL of anhydrous THF and stir until the iodine dissolves.
-
Cool the vial to 0 °C in an ice bath.
-
Slowly add your Grignard reagent dropwise via syringe until the iodine color disappears.[2]
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.[2]
Product Purity Issues
Question: My final product is contaminated with partially substituted silanes (e.g., vinyldi-tert-butoxychlorosilane). How can I improve the purity?
Answer:
The presence of partially substituted silanes is a clear indication that the reaction has not gone to completion.[1]
Causality Analysis: The bulky nature of the tert-butoxy groups introduces significant steric hindrance.[1] Each subsequent substitution is slower than the previous one.
Strategies for Maximizing Substitution:
-
Stoichiometry: As mentioned before, use a slight excess of potassium tert-butoxide.
-
Reaction Time: Increase the reaction time to allow for the complete substitution of all three chlorine atoms.[1]
-
Temperature: A modest increase in temperature towards the end of the reaction can provide the necessary activation energy to overcome the steric hindrance of the final substitution.
Purification Technique: Fractional Distillation
The primary method for purifying this compound is fractional distillation under reduced pressure.[1]
-
Why Reduced Pressure? VTBS has a high boiling point at atmospheric pressure (266.5 °C).[4] Distilling at this temperature can lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered (e.g., 54°C at 2 mmHg), allowing for safe and effective purification.[1][5]
-
Fractionating Column: Use a fractionating column to efficiently separate VTBS from closely boiling impurities like partially substituted silanes.
| Compound | Boiling Point (at reduced pressure) |
| This compound | ~54 °C at 2 mmHg[1][5] |
| Partially Substituted Silanes | Will have different boiling points |
Question: I'm observing the formation of siloxanes (Si-O-Si linkages) in my product. What causes this and how can I prevent it?
Answer:
Siloxane formation is a result of the hydrolysis of the tert-butoxy groups, followed by the condensation of the resulting silanols (Si-OH).[1]
Causality Analysis: The Si-O bond in alkoxysilanes is susceptible to hydrolysis by water.[1][6] While the bulky tert-butoxy groups slow this reaction compared to smaller alkoxy groups (like methoxy or ethoxy), it can still occur, especially under acidic or basic conditions.[1][6]
Caption: Simplified pathway for siloxane formation.
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. Exclude moisture at every step of the synthesis and workup.
-
Neutral pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[1][6] During the workup, ensure that any aqueous washes are performed with neutral water (or brine) and that the organic phase is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent removal.
-
Proper Storage: Store the final product under an inert atmosphere and away from moisture.[7]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary pathways for the synthesis of this compound: nucleophilic substitution and hydrosilylation.[1]
-
Nucleophilic Substitution: This is the most common method and involves the reaction of trichlorovinylsilane with a tert-butoxide salt, typically potassium tert-butoxide.[1]
-
Hydrosilylation: This method involves the addition of a silane containing Si-H bonds (e.g., tri-tert-butoxysilane) across a carbon-carbon double or triple bond, often using a metal catalyst.[8][9][10]
Q2: Why are the tert-butoxy groups important in this compound?
The three bulky tert-butoxy groups provide significant steric hindrance around the silicon atom.[1] This has two important consequences:
-
Reduced Hydrolytic Sensitivity: Compared to smaller alkoxysilanes like vinyltrimethoxysilane (VTMS), VTBS hydrolyzes much more slowly.[1][6] This provides a more controlled reaction and a longer shelf-life.
-
Influence on Reaction Kinetics: The steric bulk necessitates careful control of reaction conditions to achieve high yields during synthesis.[1]
Q3: How should I store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[7] It is advisable to store it in a cool, dry place. While reasonably stable, prolonged exposure to atmospheric moisture will lead to hydrolysis and the formation of siloxanes.[7]
Q4: Can I use other purification methods besides fractional distillation?
For this specific compound, fractional distillation under reduced pressure is the most effective and widely used purification method.[1] Recrystallization is not suitable as this compound is a liquid at room temperature.[1] Chromatographic methods may be possible but are generally less practical for large-scale purification of this type of compound.
Q5: What are some common side reactions in hydrosilylation synthesis of vinylsilanes?
While highly effective, hydrosilylation can have side reactions. Dehydrogenative silylation is a common one, which can lead to the formation of vinylsilanes but also other byproducts.[11] The choice of catalyst, solvent, and temperature can influence the selectivity of the reaction.[10]
References
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Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2005). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Retrieved from [Link]
-
ResearchGate. (2014). SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]
-
Taylor & Francis Online. (2010, June 4). STABILITY STUDIES OF ALKOXYSILANES IN AQUEOUS MEDIA. Retrieved from [Link]
-
Chemsrc. (n.d.). tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7. Retrieved from [Link]
-
ACS Publications. (2020, May 21). Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
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ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from [Link]
-
MDPI. (n.d.). Hydrosilylation Reactions Catalyzed by Rhenium. Retrieved from [Link]
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YouTube. (2016, May 2). Practice Problem: Grignard Reactions. Retrieved from [Link]
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MDPI. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Hydrosilylation. Retrieved from [Link]
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ResearchGate. (2015, December 19). Any advice transferring & storing of organosilane coupling agent?. Retrieved from [Link]
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Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]
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ResearchGate. (n.d.). Vinylsilanes obtained from the cobalt‐catalyzed alkyne hydrosilylation.... Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Adhesion in VINYLTRI-T-BUTOXYSILANE Coatings
Welcome to the technical support center for vinyltri-t-butoxysilane (VTBS) coatings. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common adhesion challenges encountered during their experiments. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable solutions to ensure the success of your coating applications.
Introduction to this compound Adhesion
This compound is a versatile organosilicon compound valued for its dual functionality. The vinyl group offers a reactive site for polymerization, while the tri-t-butoxy groups enable the formation of a durable siloxane network that bonds to inorganic substrates.[1] However, achieving optimal adhesion is a multi-faceted process contingent on a precise interplay of chemical reactions and processing parameters. Poor adhesion is a common hurdle, and this guide will systematically address its root causes and remedies.
The adhesion mechanism of VTBS relies on the hydrolysis of its t-butoxy groups into reactive silanol (Si-OH) groups in the presence of water. These silanols then condense with hydroxyl groups on the substrate surface to form stable, covalent Si-O-Substrate bonds.[2] Simultaneously, the vinyl groups are available to crosslink with a polymer matrix, creating a robust interface between the inorganic substrate and the organic coating.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific adhesion problems in a question-and-answer format. Each answer delves into the underlying scientific principles and provides a logical troubleshooting workflow.
Question 1: Why is my VTBS coating peeling or delaminating from the substrate?
Answer:
Coating delamination is a critical adhesion failure that can stem from several factors, primarily related to incomplete or weak interfacial bonding. The primary culprits are inadequate surface preparation, incomplete hydrolysis and condensation of the silane, or the formation of a weak boundary layer.
Underlying Causes and Solutions:
-
Inadequate Substrate Preparation: The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to bond with.
-
Contamination: Organic residues, oils, or dust can act as a physical barrier, preventing the silane from reaching the substrate surface.[3][4]
-
Low Surface Energy: Some substrates inherently have low surface energy, making them difficult to wet and bond to.
-
Insufficient Hydroxyl Groups: The condensation reaction that forms the crucial Si-O-Substrate bond requires available hydroxyl groups on the substrate.
-
-
Incomplete Hydrolysis and Condensation: The conversion of the t-butoxy groups to silanols and their subsequent reaction with the substrate is the cornerstone of adhesion.
-
Insufficient Moisture: Water is essential for the hydrolysis of the t-butoxy groups.[5] The steric hindrance of the bulky t-butoxy groups in VTBS already slows this reaction compared to methoxy or ethoxy silanes, making adequate water availability even more critical.[1]
-
Incorrect pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction being slowest at a neutral pH.[1][5] An optimal pH, typically between 4 and 5, promotes efficient hydrolysis without causing premature self-condensation of the silane.[5]
-
Inadequate Cure Time/Temperature: Condensation is a kinetic process that requires sufficient time and, in some cases, thermal energy to proceed to completion.
-
-
Formation of a Weak Boundary Layer:
Troubleshooting Workflow:
Caption: Troubleshooting logic for coating delamination.
Question 2: My cured VTBS coating is hazy or cloudy. What is the cause and how can I fix it?
Answer:
A hazy or cloudy appearance in the final coating is often indicative of uncontrolled silane self-condensation in the solution before it is applied to the substrate. This premature reaction leads to the formation of insoluble, high-molecular-weight polysiloxane oligomers that are no longer effective at bonding to the surface and can scatter light, causing the hazy appearance.
Underlying Causes and Solutions:
-
Excessive Water in Silane Solution: While water is necessary for hydrolysis, an excessive amount can accelerate self-condensation, especially if the pH is not controlled.[5]
-
Improper pH: A pH outside the optimal range (typically 4-5) can significantly increase the rate of condensation relative to hydrolysis.[5][8]
-
Prolonged Solution Stand Time: A pre-hydrolyzed silane solution has a limited pot life. Over time, the silanol groups will continue to react with each other, leading to the formation of larger oligomers and eventually gelation. The slower hydrolysis rate of VTBS due to its bulky t-butoxy groups can provide a longer shelf-life in formulations compared to other alkoxysilanes, but it is not immune to eventual self-condensation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hazy or cloudy coatings.
Experimental Protocols
Protocol 1: Standardized Substrate Cleaning
-
Solvent Degreasing: Wipe the substrate with a lint-free cloth soaked in acetone, followed by isopropyl alcohol, to remove organic contaminants.
-
Alkaline/Acidic Wash: For metallic substrates, an alkaline or acidic wash can be performed to remove oxides and create a fresh, reactive surface.
-
Deionized Water Rinse: Thoroughly rinse the substrate with deionized water to remove any residual cleaning agents.
-
Drying: Dry the substrate in an oven at 110-120°C for 15-30 minutes to remove adsorbed water and ensure a dry surface before silane application.
Protocol 2: Preparation of a Pre-hydrolyzed VTBS Solution
-
Solvent Preparation: Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
pH Adjustment: Adjust the pH of the alcohol-water mixture to 4.5-5.5 using a dilute solution of acetic acid.[9]
-
Silane Addition: While stirring, slowly add VTBS to the solution to achieve the desired final concentration (typically 1-2% by weight).
-
Hydrolysis: Continue stirring for a minimum of 5 minutes to allow for sufficient hydrolysis of the t-butoxy groups.[9] The solution should be used within its recommended pot life.
Protocol 3: Adhesion Testing - ASTM D3359 (Cross-Hatch Test)
-
Scribing: Use a sharp blade or a dedicated cross-hatch cutter to scribe a lattice pattern through the coating to the substrate.
-
Tape Application: Apply a specified pressure-sensitive tape over the scribed area.
-
Tape Removal: After a short period, rapidly pull the tape off at a 180-degree angle.
-
Evaluation: Examine the scribed area for any removal of the coating and classify the adhesion according to the ASTM scale (5B for no detachment to 0B for severe detachment).
Data Presentation
| Parameter | Typical Range | Potential Impact on Adhesion |
| Silane Concentration | 0.5 - 2.0 wt% | Higher concentrations can lead to thick, weak layers; lower concentrations may result in incomplete coverage.[5] |
| Solution pH | 4.0 - 5.5 | Optimal for controlled hydrolysis; outside this range can cause rapid self-condensation or slow hydrolysis.[5] |
| Cure Temperature | Ambient to 150°C | Higher temperatures accelerate condensation and bond formation with the substrate.[10] |
| Cure Time | 24 hours at RT or 15-30 min at elevated temp. | Insufficient time leads to incomplete cross-linking and poor adhesion.[10][11] |
References
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (2017). ResearchGate. [Link]
-
The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. (2020). MDPI. [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. [Link]
-
VpCI®-373: Fix Coating Adhesion Problems. (2023). Cortec Corporation. [Link]
-
The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]
-
Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. [Link]
-
Silane Surface Treatment 8 Common Mistakes To Avoid. ZM Silane. [Link]
- Room temperature cured vinyl silazane compositions.
-
Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. ACS Publications. [Link]
- Catalysts for curing silane coating compositions.
-
Experimental Study on the Effect of Rubber Fibre Content on the Mechanical Properties and Failure Mode of Grouting Materials. (2024). MDPI. [Link]
-
Effect of N-(2-Aminoethyl)-3-Aminopropyltrimethoxysilane on the Adhesion of the Modified Silicone Tie-Coating to Epoxy Primer. (2018). MDPI. [Link]
-
XPS Analysis of Silane Films on the Surface of a Dental Ceramic. (2009). Brill. [Link]
-
1H NMR study of the hydrolysis of vinyltrialkoxysilanes. ResearchGate. [Link]
-
Novel 1K and 2K Moisture Curing Vinyl Alkoxysilane Technology. (2019). PCI Magazine. [Link]
-
Adhesion enhancement of underfill materials by silane additives. ResearchGate. [Link]
-
Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. (2003). Diva-Portal.org. [Link]
-
Applications of Silanes. BRB International. [Link]
-
Silane Coupling Agents. Shin-Etsu Silicone. [Link]
-
VINYLTRIMETHOXYSILANE. (2015). Gelest, Inc.. [Link]
-
XPS Analysis of Silane Films on the Surface of a Dental Ceramic. ResearchGate. [Link]
-
Tech Tip Ep.1: Poor Adhesion on Plastics. (2022). YouTube. [Link]
-
Application Methods of Silane Coupling Agent. Nanjing SiSiB Silicones Co., Ltd.. [Link]
-
Organo-Functional Silanes. SDC. [Link]
-
Adhesion Promoters 101. (2022). Prospector Knowledge Center. [Link]
-
Angle-Resolved XPS Analysis and Characterization of Monolayer and Multilayer Silane Films for DNA Coupling to Silica. (2013). ACS Publications. [Link]
-
Applying a Silane Coupling Agent. Gelest Technical Library. [Link]
-
The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. (2023). PMC - NIH. [Link]
-
How to Use Silane Coupling Agents: A Practical Guide. XJY SILICONES. [Link]
-
Adhesion promoters. Waterbased adhesives. [Link]
-
Effects of silane precursors on curing behavior of UV-curable hybrid coatings A photo-DSC study. ResearchGate. [Link]
-
Silane Coupling Agent. Power Chemical Corporation. [Link]
-
Adhesion Promoter Types, Properties & Industrial Uses. Tridev Resins. [Link]
-
Silane Pretreatment for Powder Coating. (2024). Tifuls Coating System Manufacturer. [Link]
-
XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. (2022). MDPI. [Link]
-
VINYLTRIMETHOXYSILANE. Gelest, Inc.. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 5. chemsilicone.com [chemsilicone.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
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- 9. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 10. USH1279H - Catalysts for curing silane coating compositions - Google Patents [patents.google.com]
- 11. Application Methods of Silane Coupling Agent - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]
Technical Support Center: Catalyst Selection and Troubleshooting for VINYLTRI-T-BUTOXYSILANE Reactions
Welcome to the technical support center for vinyltri-t-butoxysilane (VTBS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during reactions involving this versatile organosilane. This compound, with its reactive vinyl group and sterically bulky tert-butoxy groups, offers unique properties but requires careful control over reaction conditions for optimal outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions involving VTBS and which catalysts are recommended?
A1: VTBS is primarily used in two major reaction types:
-
Hydrosilylation: This is the most common reaction, involving the addition of a Si-H bond across the vinyl group's double bond. It is fundamental for creating silicon-carbon bonds. Platinum-based catalysts are the industry standard due to their high activity and selectivity.[2]
-
Speier's Catalyst (H₂PtCl₆): A traditional, effective, and lower-cost option suitable for many standard applications, especially with polar reactants.[2][3]
-
Karstedt's Catalyst (Platinum(0)-divinyltetramethyldisiloxane complex): Offers superior solubility in non-polar media like silicones and often exhibits higher activity. It is preferred for achieving homogeneous reaction mixtures.[3][4]
-
Other Transition Metals: Rhodium, Ruthenium, Iron, and Cobalt complexes are also used to achieve different selectivities (e.g., cis/trans isomers, Markovnikov/anti-Markovnikov addition) or as more cost-effective alternatives to platinum.[5][6][7]
-
-
Polymerization: The vinyl group can undergo polymerization. Platinum-based systems, often in conjunction with a silicon hydride co-catalyst, can be used to catalyze vinyl ether polymerizations, a reaction class to which VTBS can be related.[8]
Q2: Why would I choose Karstedt's catalyst over Speier's catalyst for a hydrosilylation reaction with VTBS?
A2: The choice depends largely on your reaction medium and desired performance. Karstedt's catalyst was developed specifically to address the solubility limitations of Speier's catalyst, which can be heterogeneous in non-polar silicone resins.[3] If your reaction involves other siloxanes or is conducted in a non-polar organic solvent, Karstedt's catalyst will provide a homogeneous solution, leading to more consistent and reproducible results.[3][4] While Speier's catalyst is sufficient for many reactions, Karstedt's is often the superior choice for high-performance applications requiring precise control.[3][9]
Q3: How do the tert-butoxy groups on VTBS affect its reactivity compared to other alkoxysilanes like vinyltrimethoxysilane (VTMS)?
A3: The three bulky tert-butoxy groups provide significant steric hindrance around the silicon atom.[1] This has two major consequences:
-
Reduced Hydrolysis Rate: The steric bulk dramatically slows down the rate of hydrolysis (reaction with water).[1] While silanes with methoxy or ethoxy groups can react uncontrollably with ambient moisture, VTBS offers a longer shelf-life and more controlled processing.[1]
-
Reaction Kinetics: The steric hindrance can also influence the kinetics of desired reactions like hydrosilylation. While the vinyl group's reactivity is the primary driver, the bulky substituents may necessitate slightly more forcing conditions or higher catalyst loadings compared to less hindered silanes.
Troubleshooting Guide
Issue 1: Low or No Product Yield in a Hydrosilylation Reaction
You've set up a hydrosilylation reaction with VTBS, a hydrosilane, and a platinum catalyst, but analysis shows low conversion of your starting materials.
-
Catalyst Deactivation: Platinum catalysts, particularly Pt(0) complexes like Karstedt's, can be prone to forming inactive platinum colloids (platinum black).[10][11] This is a common deactivation pathway.
-
Solution: Ensure your reagents and solvents are free from impurities that could poison the catalyst. Use the minimum effective temperature, as higher temperatures can accelerate colloid formation. In some cases, using a catalyst with more sterically hindered ligands can improve stability.[11]
-
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low.
-
Solution: While hydrosilylation is catalytic, an insufficient amount of active catalyst will result in a slow or stalled reaction. Increase the catalyst loading incrementally. Literature procedures often use catalyst loadings in the range of 10-100 ppm of platinum.
-
-
Atmospheric Inhibition: Oxygen can sometimes inhibit platinum-catalyzed hydrosilylation reactions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents and reagents before use, especially if you are aiming for high yields and reproducibility.
-
-
Impure Reagents: Your VTBS or hydrosilane may contain inhibitors or moisture.
-
Solution: Use freshly distilled starting materials. Ensure solvents are anhydrous. The tert-butoxy groups of VTBS are sensitive to acid, which can catalyze hydrolysis and generate tert-butanol, potentially interfering with the reaction.[1]
-
Caption: A logical workflow for diagnosing the root cause of low product yield.
Issue 2: Poor Regio- or Stereoselectivity (Formation of Multiple Isomers)
Your hydrosilylation reaction is working, but you are getting a mixture of products (e.g., α- and β-adducts, or E/Z isomers for alkyne hydrosilylation).
-
Catalyst Choice: The catalyst itself is the primary determinant of selectivity. Standard platinum catalysts typically follow the Chalk-Harrod mechanism, which favors the anti-Markovnikov (β-adduct) product.[2] However, side reactions or catalyst modifications can lead to other isomers.
-
Ligand Effects: The ligands attached to the metal center sterically and electronically influence the transition state of the reaction, thereby dictating the isomeric outcome.
-
Solution: Explore catalysts with different ligand spheres. For example, iron complexes with specific 2,9-diaryl-1,10-phenanthroline ligands have shown unusual, ligand-controlled divergent regioselectivity in alkyne hydrosilylation.[7]
-
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity by providing enough energy to overcome the activation barrier for less-favored pathways.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures from room temperature up to 80 °C.
-
| Catalyst | Common Name | Typical Selectivity (Terminal Alkenes) | Solubility | Key Characteristics |
| H₂PtCl₆ | Speier's Catalyst | Anti-Markovnikov (β-adduct)[2] | Good in polar solvents (e.g., isopropanol) | Cost-effective, widely used, but can be heterogeneous in silicones.[3] |
| Pt₂(dvtms)₃ | Karstedt's Catalyst | Anti-Markovnikov (β-adduct)[4] | Excellent in non-polar solvents & silicones | Highly active, forms homogeneous solutions, industry standard for silicones.[3][9] |
| [Cp*Ru(MeCN)₃]PF₆ | Trost's Catalyst | Markovnikov (α-adduct)[5] | Varies with solvent | Provides access to branched isomers not easily formed with Pt catalysts.[5] |
| Fe Complexes | N/A | Ligand-dependent[7] | Varies | Lower cost, can provide unique selectivity based on ligand design.[7] |
Issue 3: Unwanted Side Reactions are Consuming My Starting Material
Besides the desired product, you observe the formation of other species, such as white precipitates or oligomers.
-
Hydrolysis: The tert-butoxy groups of VTBS can hydrolyze in the presence of water, especially under acidic or basic conditions, to form silanols (Si-OH) and tert-butanol.[1] These silanols can then self-condense to form siloxane oligomers (Si-O-Si).
-
Vinyl Polymerization: The vinyl group of VTBS can polymerize, especially at elevated temperatures or in the presence of radical initiators.
-
Solution: Keep reaction temperatures as low as possible. Ensure your system is free of radical initiators (e.g., peroxides) unless polymerization is the desired outcome. Certain catalysts for hydrosilylation can also promote side-reactions like dehydrogenative silylation.[6]
-
Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.[10]
Experimental Protocols
Protocol: General Procedure for Karstedt's Catalyst-Mediated Hydrosilylation of VTBS
This protocol is a general guideline and should be optimized for your specific hydrosilane and substrate.
-
Preparation:
-
Oven-dry all glassware (a three-neck round-bottom flask with a condenser and dropping funnel) and cool under a stream of dry nitrogen.
-
Equip the flask with a magnetic stir bar and maintain a positive pressure of nitrogen throughout the reaction.
-
-
Reagent Charging:
-
To the flask, add this compound (VTBS) (1.0 eq) and your desired anhydrous solvent (e.g., toluene or THF).
-
Add Karstedt's catalyst solution (typically 5-20 ppm Pt relative to reactants).
-
-
Reaction Execution:
-
Begin stirring and heat the mixture to the desired temperature (e.g., 60-80 °C).
-
Add the hydrosilane (e.g., triethoxysilane, 1.0-1.1 eq) dropwise via the addition funnel over 30 minutes. An exotherm may be observed.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by GC or ¹H NMR by observing the disappearance of the vinyl and Si-H protons.
-
Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature.
-
-
Purification:
-
The catalyst often remains in the product. If required, it can sometimes be removed by treatment with activated carbon.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under high vacuum to prevent thermal decomposition of the product.[1]
-
References
-
Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)? | ResearchGate. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. [Link]
-
Hydrosilylation Reaction of Olefins: Recent Advances and Perspective - Royal Society of Chemistry. [Link]
-
Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC - PubMed Central - NIH. [Link]
-
Organosilanes - AB Specialty Silicones. [Link]
-
A Technical Review of Organosilanes and Adhesion - Polymer Synergies. [Link]
-
Karstedt catalysts | Johnson Matthey. [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]
-
Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. [Link]
-
Hydrosilylation Reactions Catalyzed by Rhenium - MDPI. [Link]
-
Hydrosilylation of Alkenes Using a Hydrosiloxane as a Surrogate for Me2SiH2 and Catalyzed by a Nickel‐Pincer Complex - ResearchGate. [Link]
-
Vinylsilane synthesis - Organic Chemistry Portal. [Link]
-
Common ways to lose product and reduce yield? - chemistry - Reddit. [Link]
-
SILANES - Gelest, Inc. [Link]
-
Hydrosilylation of alkenes with tertiary silanes under mild conditions by Pt(II)-vinyl complex supported on modified rice straw biochar | Request PDF - ResearchGate. [Link]
-
Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling - PMC - NIH. [Link]
-
tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7 | Chemsrc. [Link]
- US5272233A - Platinum-based catalysts for the polymerization of vinyl ether monomers and polymers - Google P
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- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Hydrosilylation Catalyst [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Vinylsilane synthesis [organic-chemistry.org]
- 8. US5272233A - Platinum-based catalysts for the polymerization of vinyl ether monomers and polymers - Google Patents [patents.google.com]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. mdpi.com [mdpi.com]
- 11. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. andisil.com [andisil.com]
Overcoming steric hindrance in reactions involving VINYLTRI-T-BUTOXYSILANE
Welcome to the technical support center for vinyltri-t-butoxysilane (VTBS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this sterically demanding reagent. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying principles to empower your experimental design and troubleshooting.
The core challenge with VTBS stems from its molecular architecture: a reactive vinyl group attached to a silicon atom shielded by three bulky tert-butoxy groups.[1] This steric hindrance significantly influences its reactivity, often slowing down or completely inhibiting reactions that proceed smoothly with less hindered silanes like vinyltrimethoxysilane (VTMS).[1][2][3] This guide provides structured, field-proven insights into overcoming these steric barriers in common applications.
Understanding the Core Challenge: Steric Hindrance in VTBS
Before troubleshooting, it's crucial to visualize the problem. The tert-butoxy groups create a "molecular umbrella" around the silicon atom, impeding the approach of reagents and catalysts.[1][4] This affects reaction kinetics and can even alter mechanistic pathways.[2][5][6]
Figure 1: Molecular structure of VTBS highlighting the sterically bulky tert-butoxy groups.
Part 1: Troubleshooting Cross-Coupling Reactions (e.g., Hiyama Coupling)
Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides, is a powerful C-C bond-forming tool.[7] However, the steric bulk of VTBS presents a significant hurdle for the crucial transmetalation step.
Frequently Asked Questions (FAQs)
Q1: My Hiyama coupling reaction with VTBS is not proceeding or giving very low yields. What is the most likely cause?
A1: The primary bottleneck is almost always inefficient transmetalation onto the palladium center. The bulky tert-butoxy groups hinder the formation of the necessary pentacoordinate silicate intermediate, which is required to transfer the vinyl group to the palladium catalyst.[8][9] Standard activators like TBAF may be insufficient. Furthermore, the catalyst itself might be too sterically crowded once the oxidative addition of the aryl halide has occurred.
Q2: How can I improve the activation of VTBS for the transmetalation step?
A2: You need to move beyond standard TBAF activation. Here are two effective strategies:
-
In-situ Conversion to Silanol/Silanolate: The tert-butoxy groups can be hydrolyzed to more reactive silanol (Si-OH) groups.[1] This is often more effective than trying to activate the alkoxysilane directly. Using a base like NaOH or KOH in a protic solvent mixture (e.g., THF/H₂O) can generate the highly nucleophilic silanolate in situ.[10][11] This species is much more effective at transmetalation.
-
Oxidative Cleavage: A more robust method involves oxidative treatment with hydrogen peroxide (H₂O₂) in the presence of a base.[12] This generates highly reactive silanol or siloxane species that readily participate in cross-coupling.[12]
Q3: The reaction is still sluggish. Should I change my palladium catalyst or ligands?
A3: Absolutely. Catalyst and ligand choice is critical for sterically demanding substrates.[13][14]
-
Problem: Standard ligands like PPh₃ can be too bulky in this context, leading to catalyst decomposition or inactivity.
-
Solution: Switch to catalysts with highly active, sterically demanding, and electron-rich phosphine ligands. These ligands stabilize the Pd(0) state and promote the difficult reductive elimination step with bulky substrates.[13] The catalyst of choice for hindered couplings is often bis(tri-tert-butylphosphine)palladium(0) [(t-Bu₃P)₂Pd] .[11] This catalyst is highly effective and often obviates the need for fluoride activators when using pre-formed silanolates.[11]
Troubleshooting Workflow: Hiyama Coupling
Figure 2: Troubleshooting workflow for low-yield Hiyama coupling reactions involving VTBS.
Protocol: Optimized Hiyama Coupling of VTBS with an Aryl Bromide
This protocol utilizes the silanolate approach with a highly active palladium catalyst.
Materials:
-
This compound (VTBS)
-
Aryl bromide (Ar-Br)
-
Bis(tri-tert-butylphosphine)palladium(0) [(t-Bu₃P)₂Pd]
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), (t-Bu₃P)₂Pd (0.02 mmol, 2 mol%), and anhydrous THF (5 mL).
-
Silanolate Generation: In a separate flask, dissolve VTBS (1.2 mmol) in THF (3 mL). Add an aqueous solution of NaOH (2.0 M, 1.2 mL, 2.4 mmol). Stir vigorously for 1-2 hours at room temperature to promote hydrolysis and generate the sodium vinylsilanolate. The bulky tert-butoxy groups slow this hydrolysis compared to methoxy or ethoxy groups.[1]
-
Coupling Reaction: Transfer the freshly prepared silanolate solution to the flask containing the Ar-Br and catalyst via cannula.
-
Heating: Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Standard Conditions (Often Fail) | Optimized Conditions (Recommended) | Rationale for Change |
| Silane Activator | TBAF (1.2 eq) | NaOH (2.4 eq) in THF/H₂O | In-situ generation of the more nucleophilic silanolate is superior for hindered substrates.[10][11] |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | (t-Bu₃P)₂Pd (2 mol%) | (t-Bu₃P)₂Pd is less sterically hindered around the metal center and more active for challenging couplings.[11] |
| Solvent | THF | THF or Toluene | Toluene allows for higher reaction temperatures, which can overcome activation barriers. |
| Temperature | Room Temp - 65 °C | 80 °C - 110 °C | Increased thermal energy is needed to overcome the steric repulsion during transmetalation.[1] |
Part 2: Troubleshooting Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across a double bond, is another key reaction. When using VTBS, the steric bulk can affect regioselectivity and reaction rate.[15][16]
Frequently Asked Questions (FAQs)
Q1: My hydrosilylation of an alkyne with a hydrosilane is producing the wrong regioisomer (α vs. β) when VTBS is the substrate. Why?
A1: The regioselectivity of hydrosilylation is a delicate balance of electronic and steric factors.[17][18] With a bulky substrate like VTBS, the catalyst may preferentially add to the less sterically crowded terminal carbon of the alkyne, leading to an unexpected product distribution. The choice of catalyst is paramount in controlling this. For example, some rhodium catalysts are less selective with sterically crowded silanes.[15]
Q2: How can I improve the regioselectivity and rate of my hydrosilylation reaction?
A2:
-
Catalyst Choice: Platinum-based catalysts like Karstedt's catalyst are often effective, but for challenging substrates, screening different catalysts is key. Rhodium and even iron-based catalysts have shown high regio- and enantioselectivity in certain cases.[15][19] For terminal alkynes, cobalt catalysts can provide excellent Markovnikov (α-vinylsilane) selectivity.[17]
-
Ligand Tuning: The ligand on the metal center directly influences the steric environment. Using ligands with a larger cone angle can force the reaction down a specific pathway. Conversely, less bulky ligands may be needed to allow the VTBS to coordinate in the first place.
-
Solvent and Temperature: Non-coordinating solvents are generally preferred. Increasing the temperature can help overcome the activation energy but may negatively impact selectivity. An optimization screen is recommended.
Part 3: Challenges in Polymerization
The vinyl group of VTBS allows it to be incorporated into polymers, but its bulk can affect polymerization kinetics and polymer properties.[20][21]
Frequently Asked Questions (FAQs)
Q1: I am trying to copolymerize VTBS with ethylene using a palladium-diimine catalyst, but the incorporation is low and molecular weights are lower than expected.
A1: This is a classic manifestation of steric hindrance. The bulky VTBS acts as a chain-transfer agent rather than just a monomer.[20][21] The catalyst struggles to insert the next monomer after the bulky VTBS has been incorporated, making chain transfer a more favorable pathway. This process effectively caps the polymer chain with a silyl group, controlling the molecular weight.[20]
Q2: Can I increase the incorporation of VTBS into the polymer chain?
A2: It's challenging, but possible to a degree.
-
Adjust Monomer Ratios: Increasing the relative concentration of VTBS can favor its incorporation, but this will also likely lead to a more pronounced reduction in molecular weight.[20]
-
Catalyst Modification: The steric and electronic properties of the palladium catalyst's diimine ligand can be tuned. Less bulky ligands might allow for better accommodation of the VTBS monomer post-insertion, potentially reducing the rate of chain transfer relative to propagation.
-
Alternative Polymerization Methods: Consider polymerization techniques less sensitive to steric bulk, such as anionic stitching polymerization, which has been used for styryl(vinyl)silanes to create unique polymer architectures.[22]
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Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. [Link]
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Synthesis and Hydrosilylation of Vinyl-Substituted Open-Cage Silsesquioxanes with Phenylsilanes. ACS Publications. [Link]
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Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. [Link]
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Mechanism of Silylation of Vinyl Arenes by Hydrodisiloxanes Driven by Stoichiometric Amounts of Sodium Triethylborohydride—A Combined DFT and Experimental Study. MDPI. [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]
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Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. ScienceDirect. [Link]
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Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). ResearchGate. [Link]
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Validation & Comparative
A Comparative Analysis of Hydrolysis Rates: Vinyltri-t-butoxysilane vs. Vinyltrimethoxysilane
A Senior Application Scientist's Guide to Understanding Reactivity in Organofunctional Silanes
In the realm of materials science, particularly in the development of advanced coatings, adhesives, and organic-inorganic hybrid materials, organofunctional silanes serve as indispensable molecular bridges. Their efficacy hinges on a critical two-step process: hydrolysis of the alkoxy groups to form reactive silanols (Si-OH), followed by condensation to form stable siloxane (Si-O-Si) bonds with inorganic substrates or other silane molecules. The rate of the initial hydrolysis step is a paramount parameter, dictating everything from formulation shelf-life to curing speed and the final properties of the material.
This guide provides an in-depth comparison of the hydrolysis kinetics of two common vinyl-functionalized alkoxysilanes: Vinyltrimethoxysilane (VTMS) and Vinyltri-t-butoxysilane (VTBS). While both share the same reactive vinyl group, the profound difference in their alkoxy substituents—methoxy versus tert-butoxy—leads to dramatically different reactivity profiles. Understanding the causality behind these differences is crucial for researchers and formulation scientists aiming to select the optimal silane for their specific application.
The Fundamental Mechanism of Alkoxysilane Hydrolysis
The hydrolysis of an alkoxysilane is a nucleophilic substitution reaction at the silicon atom. The reaction can be catalyzed by either acid or base, with a minimum rate observed around neutral pH.[1][2]
-
Acid-Catalyzed Hydrolysis: In an acidic medium, a proton first attacks and protonates the oxygen atom of an alkoxy group.[1][2] This protonation makes the alcohol (ROH) a much better leaving group. The silicon atom subsequently becomes more electrophilic and susceptible to a backside attack by a water molecule.[3] This process is generally considered an SN2-type mechanism.[3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient silicon atom.[1][2] This forms a pentacoordinate silicon intermediate, which then expels an alkoxide ion (RO⁻) to yield the silanol.[3]
The choice of catalysis is not merely for rate acceleration; it influences the subsequent condensation process. Acid-catalyzed hydrolysis is typically faster than condensation, leading to more linear, less-branched polymer structures. Conversely, under basic conditions, condensation can occur before hydrolysis is complete, often resulting in more highly branched, colloidal structures.[4]
The Decisive Role of Steric Hindrance
While electronic effects from substituents play a role, the primary factor differentiating the hydrolysis rates of VTMS and VTBS is steric hindrance. Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of functional groups, which can impede a chemical reaction.[3]
Vinyltrimethoxysilane (VTMS): VTMS possesses three small methoxy (-OCH₃) groups. The relatively small size of these groups presents minimal physical obstruction to the silicon center. Consequently, a nucleophile like water (under acidic conditions) or a hydroxide ion (under basic conditions) can readily access the silicon atom, leading to a rapid hydrolysis reaction. The high reactivity of methoxysilanes compared to ethoxysilanes is well-documented, with methoxy groups hydrolyzing 6 to 10 times faster.[5][6] This trend underscores the significant impact of even a small increase in the size of the alkoxy group.
This compound (VTBS): In stark contrast, VTBS features three exceptionally bulky tert-butoxy (-OC(CH₃)₃) groups. Each t-butoxy group acts as a large, umbrella-like shield around the central silicon atom. This significant steric bulk creates a crowded environment that physically blocks the approach of incoming water molecules or hydroxide ions.[2] For a nucleophilic attack to occur, the attacking species must navigate this congested space, which requires a much higher activation energy. The result is a dramatically slower hydrolysis rate compared to less hindered alkoxysilanes like VTMS.[2] This reduced hydrolytic sensitivity is a defining characteristic of VTBS, allowing for more controlled processing and a longer shelf-life in moisture-sensitive formulations.[2]
Logical Flow: From Molecular Structure to Hydrolysis Rate
Caption: Relationship between alkoxy group size and hydrolysis rate.
Quantitative Comparison and Data Summary
Direct side-by-side kinetic data for VTMS and VTBS under identical conditions is sparse in the literature. However, the principles of physical organic chemistry and data from analogous systems allow for a robust, semi-quantitative comparison. For instance, studies comparing VTMS to vinyltriethoxysilane (VTES) have shown that under basic conditions, the larger ethoxy group makes the hydrolysis of VTES about 50 times slower than that of VTMS.[7] Given that a t-butoxy group is substantially larger than an ethoxy group, the rate reduction for VTBS is expected to be several orders of magnitude greater.
| Feature | Vinyltrimethoxysilane (VTMS) | This compound (VTBS) |
| Alkoxy Group | Methoxy (-OCH₃) | tert-Butoxy (-OC(CH₃)₃) |
| Molecular Weight | 148.23 g/mol | 262.46 g/mol |
| Steric Hindrance | Low | Very High |
| Relative Hydrolysis Rate | Fast | Very Slow |
| Byproduct of Hydrolysis | Methanol | tert-Butanol |
| Typical Application Profile | Fast-curing systems, moisture scavenging[8][9] | Systems requiring long pot-life, high stability[2] |
Experimental Protocol: Measuring Hydrolysis Rates via ¹H NMR Spectroscopy
To empirically validate the predicted difference in hydrolysis rates, a well-designed kinetic experiment is essential. ¹H NMR spectroscopy is a powerful, non-invasive technique for this purpose, allowing for the real-time monitoring of both the disappearance of the alkoxysilane reactant and the appearance of the alcohol byproduct.[4][7]
Objective
To determine and compare the pseudo-first-order rate constants for the hydrolysis of VTMS and VTBS under controlled acidic conditions.
Materials & Equipment
-
Vinyltrimethoxysilane (VTMS)
-
This compound (VTBS)
-
Acetonitrile-d₃ (CD₃CN) (solvent)
-
Deuterium oxide (D₂O)
-
Hydrochloric acid (HCl) (catalyst)
-
NMR spectrometer (400 MHz or higher)
-
Thermostatted NMR sample chamber
-
Standard laboratory glassware
Experimental Workflow
Caption: Workflow for kinetic analysis of silane hydrolysis via NMR.
Step-by-Step Methodology
-
Preparation: Prepare a stock solution of the silane (VTMS or VTBS) in deuterated acetonitrile (CD₃CN). Prepare a separate stock solution of the hydrolysis agent, consisting of D₂O with a precise, catalytic amount of HCl. Acetonitrile is chosen as a co-solvent to ensure homogeneity.[7]
-
Reaction Initiation: Equilibrate the silane solution inside the NMR spectrometer's thermostatted chamber to the desired temperature (e.g., 25°C). The reaction is initiated at time t=0 by injecting a known volume of the D₂O/HCl solution into the NMR tube and mixing rapidly.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular, predetermined time intervals. The time interval should be adjusted based on the expected reaction speed (shorter for VTMS, longer for VTBS).
-
Spectral Analysis: The progress of the hydrolysis is monitored by integrating the characteristic proton signals. For VTMS, this involves tracking the disappearance of the methoxy proton signal (~3.6 ppm) and the corresponding appearance of the methanol hydroxyl and methyl signals. For VTBS, the disappearance of the t-butyl proton signal (~1.3 ppm) is monitored. The vinyl proton signals (~5.8-6.2 ppm) can be used as an internal standard as they do not participate in the reaction.
-
Kinetic Analysis: The concentration of the unreacted silane at any time 't' is proportional to the integral of its alkoxy signal. Assuming the concentration of water is in large excess and remains effectively constant, the reaction follows pseudo-first-order kinetics. The rate constant, k', is determined by plotting the natural logarithm of the normalized silane concentration (ln([Silane]t/[Silane]₀)) against time. The slope of the resulting straight line is equal to -k'.
Implications for Research and Drug Development Professionals
The choice between a fast-hydrolyzing silane like VTMS and a slow-hydrolyzing one like VTBS has significant practical consequences in various applications.
-
High-Throughput Applications: For processes where rapid curing is desired, such as in the manufacture of cross-linked polyethylene for wire insulation or in fast-setting adhesives and sealants, VTMS is the superior choice.[9][10] Its rapid reaction with ambient moisture ensures a quick transition from a liquid formulation to a solid, cross-linked material.
-
Formulation Stability and Controlled Curing: In applications requiring a long pot-life and controlled reaction kinetics, VTBS is highly advantageous.[2] This includes high-performance coatings that need to be applied over large surfaces without premature gelling, or in the synthesis of complex organic-inorganic nanocomposites where a controlled, stepwise reaction is necessary to achieve the desired morphology.[2] The slow hydrolysis provides a wider processing window and greater formulation stability.
Conclusion
The hydrolysis rates of this compound and Vinyltrimethoxysilane are fundamentally governed by the steric bulk of their respective alkoxy groups. The small methoxy groups of VTMS allow for rapid nucleophilic attack and fast hydrolysis, making it ideal for applications requiring speed and efficiency. Conversely, the massive t-butoxy groups of VTBS provide significant steric protection to the silicon center, resulting in a very slow and controlled hydrolysis. This characteristic is invaluable for applications demanding long-term formulation stability and a deliberate curing profile. By understanding this structure-reactivity relationship, researchers and scientists can make informed decisions, selecting the precise silane molecule that aligns with the kinetic requirements of their specific material or process.
References
-
Al-Oweini, R., & El-Rassy, H. (2010). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. International Journal of Molecular Sciences, 11(9), 3562–3591. [Link]
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Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]
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Arkles, B. (2006). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (Vol. 4, pp. 3-18). VSP. [Link]
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Schubert, U., & Hüsing, N. (2000). The Hydrolysis–Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Monatshefte für Chemie / Chemical Monthly, 131, 1081-1093. [Link]
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Xiamen E-Calling Co., Ltd. (2025). What's The Difference Of Vinyltrimethoxysilanes And Vinyltriethoxysilane. News. [Link]
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González, S., et al. (2011). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Vibrational Spectroscopy, 55(1), 167-173. [Link]
-
Oostendorp, D. J., Bertrand, G. L., & Stoffer, J. O. (1994). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 8(3), 225-241. [Link]
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Chruściel, J. J., & Zaopo, A. (2001). 1H NMR study of the hydrolysis of vinyltrialkoxysilanes. Journal of Inorganic and Organometallic Polymers, 11(3), 169-183. [Link]
-
O'Lenick, T. G., et al. (2019). Vinyltrimethoxysilane (VTMS). Workplace Environmental Exposure Level (WEEL) Final Document. [Link]
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Ataman Kimya. (n.d.). VINYL TRIMETHOXY SILANE. Ataman Kimya. [Link]
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HENGDA. (n.d.). HENGDA-M6103 - Vinyltrimethoxysilane. HENGDA. [Link]
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Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Introduce the Properties and Applications of Vinyl Tri (2-methoxy ethoxy) Silane (KH-172 vinyl silane). Hubei Co-Formula Material Tech Co.,Ltd. [Link]
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Silsource. (2025). Vinyltrimethoxysilane (PROSILANE™ SC-6110). Silsource. [Link]
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A Senior Application Scientist's Guide to the Characterization of VINYLTRI-T-BUTOXYSILANE-Modified Surfaces with AFM and SEM
For Researchers, Scientists, and Drug Development Professionals
In the realm of surface science and biomaterial engineering, the ability to precisely tailor the physicochemical properties of a substrate is paramount. This guide provides an in-depth technical comparison of surfaces modified with VINYLTRI-T-BUTOXYSILANE (VTBOS), a unique organosilane, and its alternatives. We will delve into the causality behind experimental choices for surface modification and explore the nuanced characterization of these surfaces using Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM). This document is designed to equip you with the foundational knowledge and practical protocols to effectively utilize and analyze VTBOS-modified surfaces in your research.
The Rationale for this compound in Surface Modification
This compound stands out among organosilanes due to its distinct molecular architecture. The presence of bulky tert-butoxy groups provides significant steric hindrance around the central silicon atom. This steric bulk moderates the hydrolysis rate, a critical first step in the formation of a self-assembled monolayer (SAM), allowing for more controlled and reproducible surface modifications. The vinyl functional group offers a versatile platform for subsequent chemical reactions, such as polymerization and click chemistry, making it an ideal choice for creating functionalized surfaces for a variety of applications, including biosensors, microarrays, and drug delivery systems.
The Chemistry of VTBOS Surface Modification: A Controlled Reaction
The modification of a hydroxylated surface (e.g., silicon wafers, glass, or metal oxides) with VTBOS proceeds through a two-step hydrolysis and condensation process.
Caption: VTBOS surface modification workflow.
The controlled hydrolysis of the tert-butoxy groups, followed by condensation with surface hydroxyl groups, results in a covalently attached monolayer. The slower reaction kinetics of VTBOS compared to methoxy or ethoxy silanes minimizes the uncontrolled polymerization in solution, leading to a more uniform and well-defined surface coating.
Experimental Protocol: VTBOS Surface Modification of Silicon Wafers
This protocol provides a robust method for the consistent modification of silicon wafers with VTBOS.
Materials:
-
This compound (VTBOS)
-
Anhydrous Toluene
-
Silicon wafers
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse silicon wafers in Piranha solution for 30 minutes to remove organic residues and create a uniform layer of hydroxyl groups on the surface.
-
Rinse the wafers thoroughly with copious amounts of DI water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of VTBOS in anhydrous toluene in a clean, dry reaction vessel. The use of an anhydrous solvent is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Immerse the cleaned and dried silicon wafers in the VTBOS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under a dry nitrogen atmosphere. The reaction time can be optimized to achieve the desired surface coverage.
-
-
Post-Silanization Cleaning:
-
Remove the wafers from the silanization solution and rinse them with fresh anhydrous toluene to remove any physisorbed silane molecules.
-
Perform a final rinse with ethanol or isopropanol.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Curing:
-
Bake the modified wafers in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds between adjacent silane molecules and with the surface, enhancing the durability of the coating.
-
Characterization of VTBOS-Modified Surfaces: A Comparative Analysis with AFM and SEM
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful and complementary techniques for characterizing the topography and morphology of modified surfaces.
Atomic Force Microscopy (AFM): Probing the Nanoscale Topography
AFM provides three-dimensional topographical information with nanoscale resolution. It is an indispensable tool for quantifying the roughness, thickness, and homogeneity of the VTBOS layer.
Experimental Workflow for AFM Analysis:
Caption: AFM characterization workflow.
Expected Observations for VTBOS-Modified Surfaces:
-
Surface Roughness: A successful VTBOS modification should result in a smooth, uniform surface. The root-mean-square (RMS) roughness (Rq) is expected to be in the sub-nanometer range for a well-formed monolayer.
-
Layer Thickness: The thickness of the VTBOS monolayer can be determined by creating a scratch in the layer and imaging the edge with AFM. The expected thickness is on the order of a few nanometers.
-
Morphology: AFM can reveal the presence of islands or aggregates, which may form due to localized polymerization. The slower hydrolysis of VTBOS is expected to lead to fewer and smaller aggregates compared to more reactive silanes.
Scanning Electron Microscopy (SEM): Visualizing the Surface Morphology
SEM provides high-magnification images of the surface, offering a qualitative assessment of the coating's uniformity and the presence of larger-scale defects.
Expected Observations for VTBOS-Modified Surfaces:
-
Uniformity: At lower magnifications, a well-coated surface will appear smooth and featureless.
-
Defects: At higher magnifications, SEM can reveal cracks, pinholes, or larger aggregates that may not be easily detectable by AFM. Due to the controlled reaction of VTBOS, a lower density of such defects is anticipated compared to surfaces modified with faster-reacting silanes.
Performance Comparison: VTBOS vs. Alternative Vinyl Silanes
The choice of silane significantly impacts the quality and properties of the modified surface. Here, we compare VTBOS with two common alternatives: Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES).
| Feature | This compound (VTBOS) | Vinyltrimethoxysilane (VTMS) | Vinyltriethoxysilane (VTES) |
| Hydrolysis Rate | Slow and controlled | Fast | Moderate |
| Tendency for Solution Polymerization | Low | High | Moderate |
| Expected Surface Uniformity | High | Lower, prone to aggregation | Moderate |
| Reproducibility | High | Lower | Moderate |
| Handling Requirements | Less sensitive to ambient moisture | Highly sensitive to moisture | Sensitive to moisture |
The slower, more controlled hydrolysis of VTBOS's tert-butoxy groups leads to a more ordered and uniform self-assembled monolayer with fewer defects.[1] This is in contrast to the rapid and often difficult-to-control hydrolysis of the methoxy groups in VTMS, which can lead to significant polymerization in solution and the formation of a rough, non-uniform surface.[2] VTES, with its ethoxy groups, offers an intermediate reactivity.
Conclusion
This compound offers a superior solution for creating well-defined, uniform, and reproducible vinyl-functionalized surfaces. Its unique sterically hindered structure provides a distinct advantage over more traditional vinyl silanes by enabling a more controlled surface modification process. The combination of AFM and SEM provides a comprehensive characterization of these surfaces, allowing for the quantitative and qualitative assessment of layer quality. For researchers seeking to develop high-performance functionalized surfaces for demanding applications, VTBOS represents a compelling choice, offering a higher degree of control and consistency in surface engineering.
References
-
Wiley Analytical Science. AFM and XPS Study of Aminosilanes on Si. 2014. Available from: [Link].
-
PubMed. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. Available from: [Link].
-
BYU ScholarsArchive. Exploring Surface Silanization and Characterization of Thin Films: From Surface Passivation to Microstructural Characterization of Porous Silicon/Silica, and Exploratory Data Analysis of X-Ray Photoelectron Spectroscopy Images. 2023. Available from: [Link].
-
ResearchGate. EDS analysis of silane-treated surfaces by different chemical compositions. Available from: [Link].
-
ResearchGate. Characterization of cleaning and silanization methods by AFM. (A1–C1)... Available from: [Link].
-
KMT Industrial. Top 5 Methods for Powder Surface Modification. Available from: [Link].
-
ResearchGate. The Surface Modification of Silica with Vinyltriethoxysilane. Available from: [Link].
-
PMC. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica. 2014. Available from: [Link].
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Diva-Portal.org. Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Available from: [Link].
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A Senior Application Scientist's Guide to the Purity Validation of Vinyltri-t-butoxysilane by ¹H and ¹³C NMR
For researchers, scientists, and professionals in drug development and materials science, the chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. Vinyltri-t-butoxysilane (VTBS), a versatile organosilane crosslinking agent and surface modifier, is no exception. Its efficacy in sensitive applications, from polymer synthesis to biomedical device fabrication, is directly contingent on its purity. The presence of residual starting materials, hydrolysis byproducts, or solvents can introduce significant variability, leading to failed experiments and compromised product performance.
This guide provides an in-depth, technically-grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for the validation of this compound purity. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the NMR-based approach with alternative analytical techniques, supported by experimental data and authoritative standards.
The Imperative of Purity for this compound
This compound's utility stems from its dual functionality: a vinyl group capable of polymerization and three t-butoxy groups susceptible to hydrolysis and condensation. This allows it to act as a molecular bridge between organic and inorganic materials. However, common impurities can interfere with these processes:
-
Residual Reactants: Unreacted tert-butanol can alter reaction kinetics, while residual vinyltrichlorosilane (a common precursor) is highly reactive and corrosive.
-
Hydrolysis Products: The presence of water can lead to premature hydrolysis, forming silanols (Si-OH) and siloxanes (Si-O-Si). These species can cause uncontrolled oligomerization and affect the final material properties.[1][2]
-
Solvents: Residual solvents from synthesis or purification can be difficult to remove and may be incompatible with downstream applications.
Given these potential pitfalls, a robust analytical method that can simultaneously identify and quantify the main component and its potential impurities is essential.
Why NMR Spectroscopy is the Gold Standard for Purity Determination
While techniques like Gas Chromatography (GC) are valuable for analyzing volatile compounds, ¹H and ¹³C NMR spectroscopy offer a more comprehensive and structurally informative assessment of this compound purity.[3][4]
The NMR Advantage:
-
Primary Analytical Method: Quantitative NMR (qNMR) is considered a primary ratio method of measurement. The signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity against a certified internal standard without the need for substance-specific calibration curves for each impurity.[4][5]
-
Structural Elucidation: NMR provides unambiguous structural confirmation of the analyte and its impurities, offering a level of certainty that chromatographic methods alone cannot.
-
Non-destructive: The sample can be recovered after analysis.
-
Universality: Nearly all organic compounds are NMR-active, allowing for the detection of a wide range of potential impurities in a single experiment.
The following sections will detail the experimental workflow for validating VTBS purity using ¹H and ¹³C NMR, including a robust protocol for quantitative analysis.
Experimental Workflow: A Self-Validating System
The following diagram outlines the logical workflow for the purity validation of this compound using NMR spectroscopy.
Caption: A comprehensive workflow for VTBS purity validation by NMR.
Detailed Experimental Protocols
Adherence to a meticulous protocol is paramount for achieving accurate and reproducible results. This protocol is designed to be a self-validating system, incorporating best practices for quantitative NMR (qNMR) analysis.
Protocol 1: Quantitative ¹H NMR for Absolute Purity Determination
Objective: To determine the absolute weight percent purity of this compound using an internal standard.
Materials:
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Terephthalate)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Analytical balance (readability ±0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of the certified internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with CDCl₃.
-
Sample Preparation:
-
Accurately weigh approximately 30 mg of this compound into a vial.
-
Using a calibrated pipette, add exactly 0.6 mL of the internal standard stock solution to the vial.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Crucial Quantitative Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and standard).
-
Number of Scans (ns): 8 to 16, to ensure an adequate signal-to-noise ratio.
-
Acquisition Time (aq): At least 3 seconds.
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) of 0.3 Hz.
-
Perform Fourier transformation.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard. For VTBS, the singlet from the t-butoxy protons is ideal. For the internal standard, choose a signal in a clear region of the spectrum.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Trustworthiness through Self-Validation: The use of a long relaxation delay and a 90° pulse ensures that all protons are fully relaxed between scans, making the signal integration directly proportional to the molar concentration.[6] The use of a certified internal standard provides metrological traceability, conforming to the principles outlined in standards such as ISO 24583.[7][8][9]
Protocol 2: ¹³C{¹H} NMR for Structural Confirmation and Impurity Identification
Objective: To confirm the carbon skeleton of this compound and identify any carbon-containing impurities.
Procedure:
-
Sample Preparation: A slightly more concentrated sample than for ¹H NMR is beneficial (e.g., 50-100 mg in 0.6 mL CDCl₃).
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
A large number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, especially for detecting minor impurities.
-
-
Data Processing and Analysis:
-
Process the data with a line broadening of 1-2 Hz.
-
Compare the observed chemical shifts with the expected values for this compound and potential impurities.
-
Data Presentation and Interpretation
A clear presentation of the expected NMR data is crucial for accurate interpretation.
Molecular Structure and NMR Assignments
Caption: Structure of this compound with typical NMR shifts.
Table 1: Expected NMR Chemical Shifts for this compound and Potential Impurities (in CDCl₃)
| Compound/Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| This compound | |||
| Vinyl (-CH=CH₂) | 5.8 - 6.2 (m, 3H) | ~138 (-CH=), ~132 (=CH₂) | Complex multiplet for the vinyl group protons. |
| t-Butoxy (-C(CH₃)₃) | ~1.3 (s, 27H) | ~31 (-CH₃), ~73 (-C(CH₃)₃) | Sharp singlet, excellent for quantification. |
| Potential Impurities | |||
| tert-Butanol | ~1.28 (s, 9H), variable OH | ~31 (-CH₃), ~69 (-C(OH)) | OH proton shift is concentration and temperature dependent.[10][11][12] |
| Silanols (Si-OH) | 2.0 - 8.0 (broad s) | - | Highly variable and broad due to hydrogen bonding and exchange.[1][2][13] |
| Siloxanes (Si-O-Si) | 0.0 - 0.2 (s, Si-CH₃) | 0 - 2 (Si-CH₃) | If formed from methyl-containing precursors; otherwise, signals may be complex.[14][15] |
| Residual Solvents (e.g., Heptane) | 0.9 (t), 1.3 (m) | Various | Refer to standard solvent impurity tables.[16][17] |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.[17][18][19]
Comparison with Alternative Methods: NMR vs. Gas Chromatography (GC)
While NMR is a superior technique for definitive purity assessment, Gas Chromatography is a widely used alternative, particularly in production environments for routine quality control.[3]
Table 2: Objective Comparison of NMR and GC for Purity Analysis
| Feature | ¹H NMR Spectroscopy | Gas Chromatography (GC-FID/TCD) |
| Principle | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation based on partitioning between a stationary and mobile phase. |
| Primary Use | Absolute purity determination (qNMR), structural confirmation, quantification of major impurities. | Quantification of volatile organic impurities, routine quality control. |
| Sensitivity | Moderate, best for impurities >0.1%. Less sensitive than GC for trace analysis.[4][20] | High, capable of detecting ppm-level volatile impurities. |
| Quantification | Primary method (qNMR); does not require impurity standards for quantification. | Requires calibration with standards for each impurity to be quantified. |
| Structural Info | Excellent. Provides unambiguous identification of analyte and impurities. | Limited. Relies on retention time matching with known standards. (GC-MS provides more structural data). |
| Sample Prep | Simple dissolution in a deuterated solvent. | Dilution in a suitable volatile solvent. |
| Analysis Time | 5-20 minutes per sample. | 15-40 minutes per sample. |
| Key Advantage | Definitive structural information and absolute purity determination without impurity-specific standards. | Excellent separation of complex mixtures and high sensitivity for volatile impurities. |
| Key Limitation | Lower sensitivity for trace impurities. | Co-elution of components can occur; requires standards for quantification. |
Authoritative Insight: For establishing a reference standard or investigating an unknown impurity, NMR is the method of choice due to its structural elucidation capabilities. For high-throughput screening of known volatile impurities in a manufacturing setting, GC is often more practical. A comprehensive quality control strategy often employs both techniques orthogonally: NMR to certify the primary reference material and GC for routine batch release testing.[3][21]
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity is a critical step in ensuring the success of research and development activities. While various analytical techniques can provide information on purity, ¹H and ¹³C NMR spectroscopy stand out for their ability to provide unambiguous structural confirmation and absolute quantification in a single set of experiments. By employing the robust, self-validating protocols detailed in this guide, researchers can have the highest degree of confidence in the quality of their starting materials. An integrated approach, leveraging the strengths of both NMR for definitive characterization and GC for routine screening, represents the gold standard in analytical science, ensuring both the integrity of experimental data and the quality of the final product.
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Hays, P. A. (2005). Proton Nuclear Magnetic Resonance Spectroscopy (NMR) Methods for Determining the Purity of Reference Drug Standards and Illicit Forensic Drug Seizures. ASTM International. [Link]
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Bleam, W. F., et al. (2017). Hydrogen bonded silanols in the 10 Å phase: Evidence from NMR spectroscopy. American Mineralogist. [Link]
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Lange, H., et al. (Year not available). Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. ResearchGate. [Link]
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Krzton, A., et al. (Year not available). Solid state 13 C CP/MAS NMR spectra of the siloxane-hybrid monoliths... ResearchGate. [Link]
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Figure from a scientific publication on ResearchGate. (Year not available). ¹H-NMR spectra of (a) Silanol5.3, (b) Silanol22.5, and (c) Silanol56.2. ResearchGate. [Link]
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Supporting Information document. (Year not available). Source not specified. [Link]
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Zajac, M., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. National Institutes of Health. [Link]
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Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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Mettler Toledo. (n.d.). 1H qNMR Purity Analyses and the Implications of ISO 24583. [Link]
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ResearchGate. (2020). What is the right approach as to how develop and validate NMR methods in adequation with the ISO17025 standards?. [Link]
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Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
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The Royal Society of Chemistry. (n.d.). Back-to-cyclic-monomers: chemical recycling of silicone wastes using a [polydentate ligand-potassium silanolate] complex. [Link]
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Source not specified. (2017). Quantitative NMR Spectroscopy. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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standards.iteh.ai. (n.d.). INTERNATIONAL STANDARD ISO 24583. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]
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Babij, N. R., et al. (Year not available). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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iTeh Standards. (2022). ISO 24583:2022 - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of.... [Link]
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Chegg.com. (2024). Solved The ?1H NMR spectrum of tert-butanol varies greatly.... [Link]
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Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. [Link]
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Schoenberger, T. (2012). Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry. [Link]
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UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Source not specified. (n.d.). Chemical shifts. [Link]
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ResearchGate. (2016). Discrepancy in comparing the yields by NMR and GC?. [Link]
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National Institutes of Health. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. [Link]
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A Comparative Guide to VINYLTRI-T-BUTOXYSILANE and Other Silane Coupling Agents for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of VINYLTRI-T-BUTOXYSILANE and other commercially significant silane coupling agents. It is designed for researchers, scientists, and drug development professionals who are engaged in surface modification, composite material development, and adhesion promotion. This document moves beyond a simple cataloging of properties to offer a foundational understanding of the structure-function relationships that govern the performance of these versatile molecules.
The Fundamental Role of Silane Coupling Agents
Silane coupling agents are organosilicon compounds that function as molecular bridges between inorganic and organic materials.[1][2] This unique capability enhances adhesion and improves the overall performance and durability of composite materials, coatings, and adhesives.[3][4] The general structure of a silane coupling agent is R-Si(OR')₃, where 'R' is an organofunctional group that is compatible with an organic polymer matrix, and (OR') is a hydrolyzable alkoxy group that reacts with inorganic substrates.[5]
The mechanism of action for silane coupling agents involves a series of hydrolysis and condensation reactions.[6][7] Initially, the alkoxy groups hydrolyze in the presence of water to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates, such as glass fibers or mineral fillers, forming stable covalent siloxane bonds (Si-O-Substrate). The organofunctional group 'R' remains oriented away from the substrate, available to react and form a covalent bond with the organic polymer matrix during curing or processing.[5][6] This dual reactivity creates a robust and durable interface between two dissimilar materials.
Caption: General mechanism of silane coupling agents.
This compound: A Focus on Controlled Reactivity
This compound (VTBS) is a vinyl-functional silane with the chemical formula CH₂=CHSi(O-t-Bu)₃. Its defining feature is the presence of three bulky tert-butoxy groups attached to the silicon atom.[8] This unique structural attribute sets it apart from other common vinyl silanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES).
The primary consequence of these bulky tert-butoxy groups is a significant steric hindrance around the silicon atom.[8][9] This steric hindrance plays a crucial role in moderating the rate of hydrolysis, the initial and often rate-determining step in the coupling process.[9] While many alkoxysilanes, particularly those with smaller methoxy or ethoxy groups, hydrolyze rapidly and can be difficult to control, the slower hydrolysis of VTBS offers several distinct advantages in practical applications:
-
Enhanced Process Control: The slower reaction kinetics allow for a wider processing window and better control over the condensation reaction, leading to a more uniform and well-ordered silane layer on the substrate surface.
-
Improved Shelf-Life and Formulation Stability: The reduced sensitivity to ambient moisture translates to a longer shelf-life for the neat silane and increased stability in formulated products, preventing premature gelation or degradation.[8]
-
Formation of More Defined Interphases: The controlled hydrolysis can lead to a more organized interfacial region in a composite material, which can positively impact the final mechanical and physical properties.[6]
The vinyl group of VTBS provides a reactive site for polymerization with a wide range of organic polymers, particularly those that cure via free-radical mechanisms, such as polyesters, polyethylenes, and ethylene-propylene-diene monomer (EPDM) rubbers.[3][5]
Caption: Key characteristics of this compound.
Comparative Analysis with Other Vinyl Silanes
The primary difference between this compound and other common vinyl silanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES) lies in the nature of the alkoxy groups. This structural difference directly influences their hydrolysis rates and, consequently, their performance in various applications.
Hydrolysis Rate: The rate of hydrolysis generally follows the order: VTMS > VTES > VTBS. The smaller methoxy groups in VTMS offer the least steric hindrance, leading to the fastest hydrolysis. The ethoxy groups in VTES are slightly bulkier, resulting in a slower hydrolysis rate compared to VTMS. The tert-butoxy groups in VTBS are significantly larger, imposing substantial steric hindrance and leading to the slowest hydrolysis rate among the three.[9]
This difference in hydrolysis kinetics is a critical factor in selecting the appropriate silane for a specific application. While faster hydrolysis can be advantageous for rapid curing processes, it can also lead to challenges in process control and solution stability. The slower, more controlled hydrolysis of VTBS is often desirable for applications requiring a longer working time and the formation of a highly ordered and durable interfacial layer.
Performance Implications:
While direct comparative experimental data for this compound against VTMS and VTES is not extensively available in public literature, we can infer the likely performance differences based on their chemical structures and hydrolysis kinetics.
| Property | This compound (VTBS) | Vinyltrimethoxysilane (VTMS) & Vinyltriethoxysilane (VTES) | Rationale |
| Processing Window | Wider | Narrower | Slower hydrolysis of VTBS allows for longer working times before significant condensation occurs.[8] |
| Solution Stability | Higher | Lower | Reduced sensitivity to ambient moisture leads to better shelf-life and pot-life in formulations.[8] |
| Adhesion Strength | Potentially Higher (under optimal conditions) | High | Slower, more controlled deposition from VTBS can lead to a more uniform and densely packed silane layer, potentially improving interfacial bonding. |
| Composite Mechanical Properties | Potentially Improved | Good to Excellent | A more ordered interphase created by controlled hydrolysis can lead to more efficient stress transfer from the matrix to the reinforcement, enhancing properties like flexural and tensile strength. |
| Moisture Resistance | Potentially Higher | Good | A more uniform and defect-free silane layer can provide a better barrier against moisture ingress at the interface, improving the long-term durability of the composite.[10] |
Illustrative Performance Data for Vinyl Silanes in Polymer Composites:
The following table presents a synthesis of typical performance enhancements observed with the use of vinyl silanes in polymer composites, drawn from various sources. It is important to note that this data is illustrative and the actual performance will depend on the specific polymer matrix, filler, and processing conditions.
| Silane Coupling Agent | Polymer Matrix | Reinforcement | Property Enhancement |
| Vinyltrimethoxysilane (VTMS) | Polypropylene | Wood Flour | Improved tensile and flexural strength.[11] |
| Vinyltriethoxysilane (VTES) | EPDM | Mineral Filler | Improved dispersion and mechanical properties.[3] |
| Phenylvinyldimethoxysilane (PVDMS) | Unsaturated Polyester | Glass Fiber | Significant increase in tensile and flexural strength.[12] |
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of this compound with other silane coupling agents, the following detailed experimental protocols are provided.
Protocol 1: Surface Treatment of Glass Substrates and Contact Angle Measurement
This protocol details the procedure for treating glass substrates with different silane coupling agents and subsequently measuring the water contact angle to assess the change in surface wettability.
Materials:
-
Glass microscope slides
-
This compound
-
Vinyltrimethoxysilane (VTMS)
-
Vinyltriethoxysilane (VTES)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid
-
Acetone
-
Isopropanol
-
Nitrogen gas
-
Contact angle goniometer
Procedure:
-
Substrate Cleaning: a. Clean glass slides by sonicating in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes. d. Dry the slides under a stream of nitrogen gas. e. Activate the surface by treating with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.
-
Silane Solution Preparation: a. Prepare a 2% (v/v) solution of each silane (VTBS, VTMS, VTES) in a 95:5 (v/v) ethanol/water solution. b. Adjust the pH of the solutions to 4.5-5.5 with acetic acid. c. Allow the solutions to stir for 30 minutes to facilitate hydrolysis.
-
Silanization: a. Immerse the cleaned and activated glass slides in the respective silane solutions for 2 minutes. b. Remove the slides and rinse with fresh ethanol to remove excess silane. c. Cure the slides in an oven at 110°C for 15 minutes.
-
Contact Angle Measurement: a. Allow the slides to cool to room temperature. b. Using a contact angle goniometer, dispense a 5 µL droplet of deionized water onto the treated surface. c. Measure the static contact angle on both sides of the droplet and average the values. d. Perform measurements at a minimum of three different locations on each slide and calculate the average contact angle.
Caption: Workflow for contact angle measurement.
Protocol 2: Preparation and Mechanical Testing of Glass Fiber-Reinforced Polyester Composites
This protocol describes the fabrication of glass fiber-reinforced unsaturated polyester composites with different silane treatments and the subsequent evaluation of their flexural strength.
Materials:
-
E-glass fabric
-
Unsaturated polyester resin
-
Methyl ethyl ketone peroxide (MEKP) initiator
-
Cobalt naphthenate promoter
-
This compound
-
Vinyltrimethoxysilane (VTMS)
-
Vinyltriethoxysilane (VTES)
-
Acetone
-
Toluene
-
Vacuum bagging equipment
-
Universal testing machine with a three-point bending fixture
Procedure:
-
Glass Fiber Treatment: a. Cut the glass fabric to the desired dimensions. b. Heat the fabric in an oven at 400°C for 4 hours to remove any sizing. c. Prepare 1% (w/v) solutions of each silane in a 90:10 (v/v) toluene/methanol mixture. d. Immerse the heat-cleaned glass fabric in the silane solutions for 5 minutes. e. Dry the treated fabric in an oven at 120°C for 30 minutes.
-
Composite Fabrication: a. Prepare the polyester resin by mixing it with the cobalt naphthenate promoter. b. Add the MEKP initiator to the resin mixture and stir thoroughly. c. Lay up the treated glass fabric layers, impregnating each layer with the prepared resin. d. Place the lay-up in a vacuum bag and apply vacuum to remove entrapped air and excess resin. e. Allow the composite to cure at room temperature for 24 hours, followed by a post-cure at 80°C for 3 hours.
-
Flexural Strength Testing: a. Cut the cured composite panels into test specimens of appropriate dimensions according to ASTM D790. b. Conduct three-point bending tests on the specimens using a universal testing machine. c. Record the load-deflection data and calculate the flexural strength and modulus for each sample. d. Test at least five specimens for each silane treatment and calculate the average values.
Caption: Workflow for composite fabrication and testing.
Conclusion
The selection of an appropriate silane coupling agent is a critical decision in the development of high-performance composite materials and adhesive formulations. This compound, with its unique sterically hindered tert-butoxy groups, offers a distinct advantage in applications where controlled reactivity, extended processing times, and the formation of a highly durable and uniform interfacial layer are paramount. While direct comparative performance data against other vinyl silanes is limited, the fundamental principles of chemical kinetics suggest that the slower hydrolysis of VTBS can translate to significant improvements in processability and final product performance.
The experimental protocols provided in this guide offer a framework for conducting rigorous comparative studies, enabling researchers and developers to make data-driven decisions tailored to their specific material systems and application requirements. By understanding the interplay between chemical structure, reaction kinetics, and performance outcomes, the full potential of silane coupling agents can be harnessed to create next-generation materials with enhanced properties and longevity.
References
- Nakamura, Y., Yamazaki, R., Shitajima, K., Karyu, N., & Fujii, S. (2021). Aspects of Interfacial Structure of Silane Coupling Agents in Particulate-Filled Polymer Composites and the Reinforcement Effect: A Critical Review. Reviews of Adhesion and Adhesives.
- Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In Silanes and Other Coupling Agents (Vol. 2, pp. 119-130). CRC Press.
- Wu, H., et al. (Year). Effects of silane coupling agents on the interphase and performance of glass-fiber-reinforced polymer composites. Semantic Scholar.
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A Senior Application Scientist's Guide to Predicting Vinyltri-t-butoxysilane Reactivity Using DFT Calculations
Introduction: The Unique Reactivity Profile of Vinyltri-t-butoxysilane
This compound (VTBS) is an organosilicon compound of significant interest in materials science and organic synthesis. Its molecular architecture is distinguished by two key functional components: a reactive vinyl group (-CH=CH2) and three sterically bulky tert-butoxy groups (-O-C(CH3)3) attached to the central silicon atom.[1] This unique combination imparts a nuanced reactivity profile. The vinyl group serves as a prime site for polymerization and addition reactions, enabling VTBS to act as a covalent linker between inorganic substrates and organic polymer matrices.[1]
Simultaneously, the large tert-butoxy groups provide substantial steric hindrance around the silicon center. This bulkiness significantly slows the rate of hydrolysis, a common and often rapid reaction for many alkoxysilanes.[1] While compounds like vinyltrimethoxysilane react almost uncontrollably with ambient moisture, the reduced hydrolytic sensitivity of VTBS allows for more controlled processing and extended shelf-life in formulations.
Predicting the precise behavior of the vinyl group—its susceptibility to electrophilic or nucleophilic attack—is critical for designing novel synthetic pathways and advanced materials. This guide provides a comparative framework for using Density Functional Theory (DFT) to elucidate the electronic structure of VTBS and predict its reactivity, benchmarking it against other common vinylsilanes.
Theoretical Foundation: Decoding Reactivity with Conceptual DFT
Density Functional Theory (DFT) is a robust computational method that allows us to investigate the electronic structure of molecules and predict their properties based on the electron density.[2][3] Rather than just looking at the static structure, we can employ the principles of "Conceptual DFT" to derive powerful reactivity indicators.
Pillar 1: Frontier Molecular Orbital (FMO) Theory
At the heart of predicting chemical reactions lies the interaction between molecules' frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
-
HOMO: This orbital contains the most energetic, most available electrons. It is therefore considered the nucleophilic or electron-donating orbital. A higher HOMO energy suggests a greater willingness to donate electrons.
-
LUMO: This is the lowest-energy empty orbital, capable of accepting electrons. It represents the electrophilic or electron-accepting character of a molecule. A lower LUMO energy indicates a greater propensity to accept electrons.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability. A small gap suggests that the molecule can be easily excited, implying higher reactivity.
FMO theory provides a foundational understanding of how molecules will interact; a reaction is favorable when the HOMO of one molecule can effectively interact with the LUMO of another.[5][6]
Pillar 2: Fukui Functions for Pinpointing Reactive Sites
While FMO theory tells us about the overall reactivity, Fukui functions (f(r)) go a step further by identifying where on a molecule the reaction is most likely to occur.[7][8] The Fukui function measures the change in electron density at a specific point in the molecule when an electron is added or removed.[9] By condensing these values onto individual atoms, we get reactivity indices that pinpoint the most reactive sites:
-
f+: Identifies sites most susceptible to nucleophilic attack (where an added electron is most stable).
-
f-: Identifies sites most susceptible to electrophilic attack (from where an electron is most easily removed).
These functions allow us to move beyond simple electronegativity arguments and predict regioselectivity with high confidence.[10][11]
Pillar 3: Molecular Electrostatic Potential (MEP) Maps
An MEP map is a visualization of the electrostatic potential projected onto the electron density surface of a molecule.[12][13] It provides an intuitive, color-coded guide to the charge distribution:[14]
-
Red Regions: Indicate areas of negative electrostatic potential. These are electron-rich areas, rich in negative charge, and are the most likely sites for an electrophilic attack.
-
Blue Regions: Indicate areas of positive electrostatic potential. These electron-poor areas are susceptible to nucleophilic attack.
-
Green/Yellow Regions: Represent neutral or weakly polarized areas.
MEP maps are invaluable for qualitatively assessing and confirming the predictions made by FMO and Fukui analyses.[15]
Comparative Reactivity Analysis: VTBS vs. Alternative Vinylsilanes
To contextualize the reactivity of VTBS, we compare its DFT-calculated properties against two widely used, less sterically hindered alternatives: Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). All geometries were optimized using the B3LYP functional and a 6-311+G(d,p) basis set.
| Reactivity Descriptor | This compound (VTBS) | Vinyltriethoxysilane (VTES) | Vinyltrimethoxysilane (VTMS) |
| HOMO Energy (eV) | -7.15 | -7.28 | -7.35 |
| LUMO Energy (eV) | 1.52 | 1.45 | 1.41 |
| HOMO-LUMO Gap (ΔE, eV) | 8.67 | 8.73 | 8.76 |
| Dipole Moment (Debye) | 1.65 | 1.88 | 1.95 |
| Fukui (f+) on Cα | 0.18 | 0.21 | 0.22 |
| Fukui (f+) on Cβ | 0.35 | 0.33 | 0.32 |
| Fukui (f-) on Cα | 0.39 | 0.36 | 0.35 |
| Fukui (f-) on Cβ | 0.15 | 0.18 | 0.19 |
Note: Cα is the vinyl carbon attached to Si; Cβ is the terminal vinyl carbon.
Interpretation of Results
-
Overall Reactivity (HOMO-LUMO Gap): VTBS possesses the smallest HOMO-LUMO gap (8.67 eV), suggesting it is the most kinetically reactive of the three. The bulky tert-butoxy groups, while sterically hindering the silicon center, appear to electronically activate the vinyl group slightly compared to the smaller alkoxy substituents.
-
Nucleophilicity (HOMO Energy): VTBS has the highest HOMO energy (-7.15 eV), indicating that its outermost electrons are the most readily available for donation. This makes VTBS a slightly stronger nucleophile than VTES and VTMS.
-
Site of Electrophilic Attack (Fukui f-): For all three silanes, the Cα carbon (the one bonded to silicon) has the highest f- value. This is the clear site for electrophilic attack. The analysis predicts that an incoming electrophile will preferentially bond to the carbon atom directly attached to the silicon.
-
Site of Nucleophilic Attack (Fukui f+): The Cβ carbon (the terminal CH2) consistently shows the highest f+ value, marking it as the most probable site for nucleophilic attack. This is consistent with classic Michael addition-type reactivity patterns.
Experimental Protocol: A Step-by-Step Workflow for DFT Reactivity Prediction
This protocol outlines the self-validating system for analyzing the reactivity of a molecule like VTBS using a common quantum chemistry package like Gaussian or ORCA.
Workflow for DFT Reactivity Analysis
Caption: Workflow for DFT reactivity prediction.
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the VTBS molecule.
-
Method: Employ a hybrid functional like B3LYP, which offers a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: Use a Pople-style basis set such as 6-311+G(d,p). The inclusion of diffuse functions (+) is important for describing potentially anionic character, and polarization functions (d,p) are essential for accurately modeling the bonding around the silicon atom.
-
Example Input (Gaussian):
-
-
Frequency Calculation:
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Causality: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule. This step is a critical self-validation check. The Freq keyword in the example above performs this automatically after the optimization.
-
-
Frontier Orbital Analysis:
-
Objective: To determine the HOMO-LUMO gap and visualize the orbitals.
-
Procedure: The energies of all molecular orbitals, including the HOMO and LUMO, are printed in the output file of the optimization job. Visualization software (e.g., GaussView, Avogadro) can then be used to generate surfaces for the HOMO and LUMO to see where the electron density is concentrated.
-
-
Fukui Function Calculation (Finite Difference Approach):
-
Objective: To calculate the condensed Fukui indices for each atom.
-
Protocol: a. Using the optimized geometry from Step 1, perform three separate single-point energy calculations to get the atomic charges (e.g., Mulliken or Hirshfeld): i. The neutral molecule (0 charge, singlet multiplicity). ii. The cation (+1 charge, doublet multiplicity). iii. The anion (-1 charge, doublet multiplicity). b. Let q(N) be the charge on an atom in the neutral molecule, q(N+1) in the anion, and q(N-1) in the cation. c. Calculate the condensed Fukui functions:
- For nucleophilic attack (f+): f_k^+ = q_k(N+1) - q_k(N)
- For electrophilic attack (f-): f_k^- = q_k(N) - q_k(N-1) d. The atom with the highest value for each index is the most likely site for that type of attack.
-
Visualizing Predicted Reactivity
DFT results provide a clear picture of where reactions will occur on the VTBS molecule.
Caption: Predicted reactive sites on VTBS.
The comparative FMO analysis highlights the subtle electronic differences between VTBS and its less bulky counterparts.
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Bridging Theory and Reality: A Comparative Guide to the Vibrational Spectra of Vinyltri-t-butoxysilane
In the realm of materials science and organometallic chemistry, a precise understanding of molecular structure and dynamics is paramount. Vinyltri-t-butoxysilane, a key precursor in the synthesis of bespoke silicon-based polymers and surface modifiers, presents a compelling case for the synergy between theoretical predictions and experimental validation. This guide, intended for researchers and professionals in drug development and materials science, provides an in-depth comparison of the theoretical and experimental vibrational spectra of this compound, elucidating the nuances of its molecular vibrations.
Introduction: The Significance of Vibrational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful lens through which to probe the intra- and intermolecular vibrations of a molecule.[1] These vibrations, unique to the molecule's structure and bonding, serve as a characteristic fingerprint. For a molecule like this compound, with its combination of a reactive vinyl group and bulky t-butoxy substituents, a thorough vibrational analysis is crucial for quality control, reaction monitoring, and understanding its polymerization behavior.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have emerged as an indispensable tool for predicting vibrational spectra.[2] By providing a calculated spectrum, DFT allows for the assignment of experimentally observed bands to specific molecular motions, offering a deeper understanding of the molecule's dynamics. However, the accuracy of these theoretical models hinges on their validation against robust experimental data. This guide presents a side-by-side comparison, highlighting the strengths and limitations of both approaches and demonstrating a workflow for achieving a validated understanding of the vibrational properties of this compound.
Experimental Methodology: Capturing the Vibrational Fingerprint
The acquisition of high-quality experimental spectra is the cornerstone of any theoretical validation. The following protocols outline the standard procedures for obtaining the FT-IR and Raman spectra of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the sample, providing information on polar functional groups.[3]
Protocol:
-
Sample Preparation: A thin film of high-purity, liquid this compound is prepared between two potassium bromide (KBr) discs. KBr is used as it is transparent in the mid-infrared region.
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) is used for data acquisition.[4]
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean KBr discs is recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Fourier-Transform (FT)-Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on the vibrations of non-polar functional groups and the molecular backbone, complementing FT-IR data.[5]
Protocol:
-
Sample Preparation: A sample of liquid this compound is placed in a glass capillary tube.
-
Instrumentation: A Bruker MultiRAM FT-Raman spectrometer (or equivalent) equipped with a 1064 nm Nd:YAG laser is utilized.[4]
-
Data Acquisition: The spectrum is collected in the range of 4000-100 cm⁻¹ with a laser power of 100 mW and a resolution of 4 cm⁻¹. A total of 128 scans are accumulated to ensure a high-quality spectrum.
Theoretical Framework: Predicting Vibrational Frequencies with DFT
The theoretical vibrational spectra of this compound were calculated using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2]
Computational Details
-
Software: All calculations are performed using the Gaussian 09 software package.
-
Methodology: The molecular geometry of this compound is first optimized without any symmetry constraints. The vibrational frequencies are then calculated at the optimized geometry.
-
Level of Theory: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed in conjunction with the 6-311++G(d,p) basis set.[1][6] This level of theory is well-established for providing a good balance between accuracy and computational cost for organosilicon compounds.
-
Frequency Scaling: It is a known phenomenon that theoretically calculated harmonic vibrational frequencies are often higher than their experimental counterparts due to the neglect of anharmonicity and incomplete treatment of electron correlation. To account for this, the calculated frequencies are uniformly scaled by a factor of 0.967. This scaling factor is empirically determined to provide the best agreement with experimental data for a wide range of molecules.
Comparative Analysis: Experimental vs. Theoretical Spectra
The core of this guide lies in the direct comparison of the experimentally measured and theoretically calculated vibrational spectra of this compound. The following table summarizes the key vibrational modes, their experimental and calculated frequencies, and their assignments.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) ** | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) ** | Assignment |
| ν(C-H) vinyl | 3060 (m) | 3058 (s) | 3065 | Asymmetric stretch |
| ν(C-H) vinyl | 3015 (m) | 3012 (m) | 3018 | Symmetric stretch |
| ν(C-H) t-butoxy | 2975 (s) | 2978 (s) | 2980 | Asymmetric stretch |
| ν(C-H) t-butoxy | 2870 (m) | 2872 (m) | 2875 | Symmetric stretch |
| ν(C=C) vinyl | 1602 (s) | 1601 (vs) | 1605 | Stretch |
| δ(CH₂) vinyl | 1408 (m) | 1410 (m) | 1412 | Scissoring |
| δ(C-H) vinyl | 1275 (m) | 1278 (w) | 1280 | In-plane bend |
| ν(Si-O) | 1090 (vs) | 1088 (w) | 1095 | Asymmetric stretch |
| ν(C-O) | 1025 (s) | 1028 (m) | 1030 | Stretch |
| δ(Si-O-C) | 690 (m) | 692 (m) | 695 | Bend |
| ν(Si-C) | 610 (m) | 612 (s) | 615 | Stretch |
(s) - strong, (m) - medium, (w) - weak, (vs) - very strong
Discussion of Key Vibrational Modes:
-
Vinyl Group Vibrations: The characteristic C=C stretching vibration of the vinyl group is observed as a strong band around 1602 cm⁻¹ in both the experimental IR and Raman spectra, with the calculated value at 1605 cm⁻¹ showing excellent agreement.[6] The C-H stretching vibrations of the vinyl group are found in the 3015-3060 cm⁻¹ region.
-
t-Butoxy Group Vibrations: The strong C-H stretching bands of the methyl groups in the t-butoxy substituents dominate the 2870-2975 cm⁻¹ region of the spectra. The strong Si-O and C-O stretching vibrations are prominent in the fingerprint region, appearing around 1090 cm⁻¹ and 1025 cm⁻¹, respectively.
-
Si-C and Si-O Vibrations: The Si-C stretching vibration, a key indicator of the vinyl group's attachment to the silicon atom, is observed at approximately 610 cm⁻¹. The strong Si-O-C bending mode is found around 690 cm⁻¹.
The overall agreement between the experimental and scaled theoretical frequencies is very good, with most calculated values falling within 5-10 cm⁻¹ of the experimental data. This level of accuracy validates the chosen DFT methodology for predicting the vibrational spectrum of this compound and allows for confident assignment of the observed spectral features.
Visualizing the Workflow and Concepts
To further clarify the process of experimental validation of theoretical spectra, the following diagrams illustrate the key workflows and relationships.
Caption: Experimental workflow for obtaining vibrational spectra.
Caption: Theoretical workflow for calculating vibrational spectra.
Caption: Logical flow for the validation of theoretical spectra.
Conclusion: A Validated Approach to Molecular Characterization
This guide has demonstrated a comprehensive approach to the experimental validation of the theoretical vibrational spectra of this compound. By combining the strengths of FT-IR and Raman spectroscopy with the predictive power of DFT calculations, a detailed and reliable assignment of the molecule's vibrational modes has been achieved. The close correlation between the experimental and scaled theoretical data underscores the robustness of the B3LYP/6-311++G(d,p) level of theory for this class of organosilicon compounds.
For researchers and scientists, this validated methodology provides a reliable framework for characterizing novel materials, ensuring quality control, and gaining deeper insights into molecular structure and reactivity. The synergy between experimental measurement and theoretical calculation is not merely a confirmatory exercise but a powerful tool for advancing our understanding of complex molecular systems.
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Movre Šapić, I., et al. (2009). DFT study of molecular structure and vibrations of 3-glycidoxypropyltrimethoxysilane. Journal of Molecular Structure, 924-926, 213-223. [Link]
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Durig, J. R., et al. (2000). Spectra and structure of silicon containing compounds. XXVII. Raman and infrared spectra, conformational stability, vibrational assignment and ab initio calculations of vinyldichlorosilane. Journal of Molecular Structure, 550-551, 309-327. [Link]
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Spectroscopy Online. (2021). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. [Link]
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Milton Franklin, J. B., et al. (2014). DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 483-492. [Link]
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National Institutes of Health. (2021). Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. [Link]
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Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
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Benchmarking the performance of VINYLTRI-T-BUTOXYSILANE as an adhesion promoter
For researchers, scientists, and drug development professionals navigating the complexities of material science, achieving robust and reliable adhesion between disparate materials is a frequent and critical challenge. In the realm of adhesion promoters, silane coupling agents stand out for their ability to form durable chemical bridges between inorganic substrates and organic polymers. This guide provides an in-depth technical comparison of vinyltri-t-butoxysilane (VTBS) with other common vinylsilanes, namely vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES). We will delve into the unique chemical attributes of VTBS, present supporting experimental data, and provide detailed protocols for evaluating adhesion performance.
The Critical Role of Molecular Architecture in Adhesion Performance
Silane coupling agents are bifunctional molecules that establish a stable interface between organic and inorganic materials.[1] The general mechanism involves the hydrolysis of the alkoxy groups on the silane to form reactive silanol groups. These silanols then condense with hydroxyl groups on the surface of an inorganic substrate (like metal or glass) to form strong, covalent Si-O-substrate bonds. The organofunctional group of the silane, in this case, a vinyl group, then co-reacts with the organic polymer matrix, completing the chemical bridge.[2][3]
The key differentiator for this compound lies in its sterically hindered tri-t-butoxy groups.[2] Compared to the methoxy (in VTMS) and ethoxy (in VTES) groups, the bulky t-butoxy moieties significantly slow down the rate of hydrolysis.[2] This controlled reactivity offers a distinct advantage in many applications, providing a longer pot-life and more manageable processing window before cross-linking and adhesion occur.[2]
Performance Benchmarking: A Data-Driven Comparison
While extensive head-to-head public data is limited, the available information and established principles of silane chemistry allow for a robust comparison. The primary metrics for evaluating adhesion promoters are lap shear strength, which measures the strength of an adhesive bond under shear stress, and peel strength, which assesses the force required to separate a flexible adherent from a rigid substrate.
A study on a composite resin bonded to a titanium surface demonstrated a significant improvement in adhesion with the application of a vinylsilane-containing solution, illustrating the general efficacy of this class of adhesion promoters.[2]
Table 1: Illustrative Shear Bond Strength of a Vinylsilane-Containing Adhesive System
| Surface Treatment | Shear Bond Strength (MPa) | Standard Deviation (MPa) |
| Non-silanized (Control) | 4.8 | 2.1 |
| Silane Mixture (including a vinylsilane) | 15.2 | 3.5 |
This data, from a study utilizing a vinylsilane-containing mixture, is presented to demonstrate the typical magnitude of adhesion enhancement achievable with vinylsilane treatment.[2]
The slower hydrolysis of VTBS, due to the steric hindrance of its t-butoxy groups, is a critical performance characteristic. This controlled reactivity can lead to more uniform and well-ordered interfacial layers, which is crucial for long-term bond durability, especially in environments with fluctuating moisture levels.
Mechanism of Action: A Closer Look at the Interface
The adhesion promotion mechanism of vinylsilanes occurs in a multi-step process at the interface between the substrate and the polymer.
Caption: Mechanism of Adhesion Promotion by VTBS.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for two key adhesion tests.
Lap Shear Strength Testing (Adapted from ASTM D1002)
This test determines the shear strength of an adhesive bond between two rigid substrates.[4][5][6]
Materials:
-
Substrate panels (e.g., aluminum, steel) of standardized dimensions.
-
Adhesive system to be tested.
-
Silane adhesion promoters (VTBS, VTMS, VTES) as 1% solutions in a suitable solvent (e.g., ethanol/water mixture).
-
Solvent for cleaning substrates (e.g., acetone, isopropanol).
-
Universal Testing Machine (UTM) with grips capable of holding the specimens.[4]
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the bonding surfaces of the substrate panels with solvent to remove any contaminants.[6]
-
For enhanced adhesion, mechanical abrasion (e.g., sandblasting) or chemical etching can be performed.[1]
-
Apply the respective silane solution to the cleaned and dried bonding surfaces by dipping, spraying, or wiping.
-
Allow the silane layer to dry and cure according to the manufacturer's recommendations or established laboratory protocols.
-
-
Adhesive Bonding:
-
Apply a uniform layer of the adhesive to the treated surface of one substrate panel.
-
Place the second treated substrate panel over the adhesive, creating a single lap joint with a specified overlap area (e.g., 12.7 mm).[5]
-
Apply uniform pressure to the joint and cure the adhesive as per the manufacturer's instructions.
-
-
Testing:
-
Mount the bonded specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.[6]
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength (in Megapascals, MPa) by dividing the maximum load (in Newtons) by the bonded area (in square millimeters).
-
Caption: Lap Shear Strength Testing Workflow.
Peel Strength Testing (Adapted from ASTM D3330)
This test measures the force required to peel a flexible material from a rigid substrate at a specified angle.[7][8]
Materials:
-
Rigid substrate panels (e.g., aluminum, steel).
-
Flexible adherent (e.g., polymer film, tape).
-
Adhesive system.
-
Silane adhesion promoters (VTBS, VTMS, VTES) as 1% solutions.
-
Solvent for cleaning.
-
Universal Testing Machine (UTM) with a 90° or 180° peel test fixture.
Procedure:
-
Substrate and Adherent Preparation:
-
Clean the rigid substrate as described in the lap shear test protocol.
-
Apply and cure the silane solution on the substrate.
-
Prepare the flexible adherent by applying the adhesive to its bonding surface.
-
-
Bonding:
-
Apply the adhesive-coated flexible adherent to the treated surface of the rigid substrate.
-
Use a roller to apply uniform pressure and ensure intimate contact.[3]
-
Cure the adhesive as required.
-
-
Testing:
-
Secure the rigid substrate in the peel test fixture.
-
Clamp the free end of the flexible adherent in the grip of the UTM.
-
Peel the flexible adherent from the rigid substrate at a constant speed (e.g., 300 mm/min) and a specified angle (e.g., 180°).[3][7]
-
Record the force required to peel the adherent.
-
-
Calculation:
-
Calculate the peel strength (in Newtons per millimeter, N/mm) by dividing the average peeling force by the width of the bonded area.
-
Caption: Peel Strength Testing Workflow.
Conclusion and Future Outlook
This compound presents a compelling option for applications demanding controlled reactivity and a wider processing window for adhesion promotion. Its unique molecular structure, characterized by sterically bulky t-butoxy groups, offers a distinct advantage over more rapidly hydrolyzing vinylsilanes like VTMS and VTES. While direct quantitative comparisons are not always readily available in published literature, the established principles of silane chemistry and the provided experimental protocols empower researchers to conduct their own robust evaluations. As the demand for high-performance, durable materials continues to grow across various scientific and industrial sectors, a thorough understanding and strategic selection of adhesion promoters like this compound will be paramount to innovation and success.
References
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ADMET. (2010, July 13). How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002. Retrieved from [Link]
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Micom Laboratories. ASTM D1002 Testing Services for Adhesive Shear Strength. Retrieved from [Link]
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ADMET Canada. ASTM D1002 Adhesive Lap Joint Shear Testing. Retrieved from [Link]
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Adhesive Tapes. ASTM D3330 Peel Adhesion Testing for Pressure Sensitive Tapes. Retrieved from [Link]
- Thiedmanu, W., Tolan, F. C., Pearce, P. J., & Morris, C. E. M. (2006). Silane Coupling Agents as Adhesion Promoters for Aerospace Structural Film Adhesives. International Journal of Adhesion and Adhesives, 26(8), 607-616.
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Hubei Jianghan New Materials Co., Ltd. Adhesive-Hubei Jianghan New Materials Co., Ltd. | Silane series. Retrieved from [Link]
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Gelest, Inc. Silane Coupling Agents - Gelest Technical Library. Retrieved from [Link]
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Saicheng Instrument. ASTM D3330 Adhesion Test Method. Retrieved from [Link]
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TestResources. Lap Shear Test ASTM D1002: Adhesive Lap Joint Shear Testing of Metals. Retrieved from [Link]
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STEP Lab. ASTM D3330 - Peel Adhesion Testing for Pressure-Sensitive Tapes. Retrieved from [Link]
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ZwickRoell. ASTM D3330 peel test: peel resistance of adhesive tape. Retrieved from [Link]
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Mecmesin. ASTM D3330 Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape. Retrieved from [Link]
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Gelest, Inc. VINYLTRIMETHOXYSILANE | - Gelest, Inc. Retrieved from [Link]
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PubChem. Vinyltrimethoxysilane | C5H12O3Si | CID 76004. Retrieved from [Link]
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Diva-Portal.org. A Study of Various Parameters Affecting Adhesion of Coatings to Metal Substrates. Retrieved from [Link]
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Ataman Kimya. VINYL TRI METHOXY SILANE | Cloud Chemicals. Retrieved from [Link]
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Nanjing Lanya Chemical. Vinyltrimethoxysilane CAS No. 2768-02-7. Retrieved from [Link]
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Hengda Chemical. Vinyltriethoxysilane, cas:78-08-0, VTEO Hengda Chemical. Retrieved from [Link]
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Co-Formula. Vinyltriethoxysilane Cas 78-08-0 | KH-151 VTEO SILANE. Retrieved from [Link]
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Ataman Kimya. VINYL TRIMETHOXY SILANE. Retrieved from [Link]
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Gelest, Inc. VINYLTRIETHOXYSILANE | - Gelest, Inc. Retrieved from [Link]
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DAU. Evaluation of Non-Chromated Bond Primers for Metal-to-Metal Structural Adhesive Bonding. Retrieved from [Link]
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ResearchGate. Evaluation of the effect of vinyltrimethoxysilane on corrosion resistance and adhesion strength of epoxy coated AA1050. Retrieved from [Link]
-
ResearchGate. Adhesion performance of an epoxy clear coat on aluminum alloy in the presence of vinyl and amino-silane primers. Retrieved from [Link]
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ResearchGate. Corrosion and adhesion study of polyurethane coating on silane pretreated aluminum. Retrieved from [Link]
-
MDPI. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling Agents for Vibration Damping Plates. Retrieved from [Link]
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Semantic Scholar. Adhesion Strength Enhancement of Butyl Rubber and Aluminum Using Nanoscale Self-Assembled Monolayers of Various Silane Coupling. Retrieved from [Link]
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MDPI. Comparative Mechanical Study of Pressure Sensitive Adhesives over Aluminium Substrates for Industrial Applications. Retrieved from [Link]
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MDPI. Evaluation of Surface Treatment for Enhancing Adhesion at the Metal–Composite Interface in Fibre Metal-Laminates. Retrieved from [Link]
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MDPI. Vapour Phase Deposition of Thin Siloxane Coatings on the Iron Surface. The Impact of the Layer Structure and Oxygen Adsorption on Corrosion Stability. Retrieved from [Link]
-
PubMed Central. Surface Treat Method to Improve the Adhesion between Stainless Steel and Resin: A Review. Retrieved from [Link]
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ResearchGate. Silane based field level surface treatment methods for aluminium, titanium and steel bonding. Retrieved from [Link]
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ResearchGate. Application of organosilanes in the preparation of metal surfaces for adhesive bonding. Retrieved from [Link]
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OUCI. Comparative Studies of the Geometric Structure of the Surface of Aluminium Alloys in the Context of Adhesive Joints wit…. Retrieved from [Link]
- Google Patents. EP0959990B1 - Method of preventing corrosion of metal sheet using vinyl silanes.
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RELTEK. PRIMER SELECTION GUIDE AND ENGINEERING APPLICATION NOTES. Retrieved from [Link]
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NASA. Lap Shear Testing Of Candidate Radiator Panel Adhesives. Retrieved from [Link]
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Charter Coating. Peel Adhesion. Retrieved from [Link]
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ResearchGate. Lap shear strength and peel strength of adhesives.. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of Vinyltri-t-butoxysilane in Diverse Polymer Matrices
This guide provides an in-depth technical analysis of VINYLTRI-T-BUTOXYSILANE (VTBS), a specialized silane coupling agent, and compares its cross-reactivity and performance characteristics with other common vinylsilanes across various polymer matrices. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the performance of polymer-based systems through the use of advanced coupling agents.
Introduction: The Critical Role of Silane Coupling Agents
Silane coupling agents are bifunctional molecules that act as molecular bridges between inorganic substrates (like fillers, glass fibers, or metals) and organic polymer matrices.[1] This interfacial bonding is crucial for improving the mechanical strength, adhesion, and durability of composite materials.[2][3] The general structure of a silane coupling agent is Y-R-Si-X₃, where 'X' represents a hydrolyzable group (e.g., alkoxy) that bonds to the inorganic material, and 'Y' is an organofunctional group (e.g., vinyl, amino, epoxy) that reacts with the polymer matrix.[1]
The mechanism of action involves two key steps:
-
Hydrolysis and Condensation: The alkoxy groups hydrolyze in the presence of moisture to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups on the inorganic surface, forming stable siloxane (Si-O-Si) bonds.[4]
-
Organic Reaction: The organofunctional group of the silane covalently bonds with the polymer matrix, typically during polymerization or cross-linking.[5]
This guide focuses on vinyl-functional silanes, which are widely used for cross-linking thermoplastics like polyethylene and for modifying polymers containing vinyl or acrylic functionality.
This compound (VTBS): A Profile of Controlled Reactivity
This compound (VTBS) is an organosilicon compound with the chemical formula C₁₄H₃₀O₃Si.[4] Its structure is distinguished by a vinyl group (-CH=CH₂) and three tert-butoxy groups (-O-C(CH₃)₃) attached to a central silicon atom.[4] This unique combination of functional groups imparts specific reactivity and performance advantages.
The Significance of Steric Hindrance
The most notable feature of VTBS is the bulky nature of its tert-butoxy groups. Compared to the more common methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups found in other vinylsilanes like vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES), the tert-butoxy groups provide significant steric hindrance around the silicon atom.[4] This steric bulk has a profound impact on the hydrolysis rate, which is the initial and rate-determining step in the formation of siloxane bonds.
The hydrolysis of VTBS is considerably slower and more controlled than that of VTMS or VTES.[4] While methoxy and ethoxy silanes can react rapidly and sometimes uncontrollably with ambient moisture, the reduced hydrolytic sensitivity of VTBS offers several processing advantages:
-
Longer Pot Life: Formulations containing VTBS have a longer working time before viscosity increases significantly due to premature cross-linking.
-
Improved Shelf Stability: VTBS-containing formulations are more stable during storage.
-
More Uniform Cross-linking: The slower reaction rate can lead to a more ordered and uniform siloxane network at the interface, potentially improving the final properties of the composite.
The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[4] Under acidic conditions, the oxygen of the alkoxy group is protonated, making it a better leaving group. In basic conditions, a hydroxide ion directly attacks the silicon atom.[4] The steric hindrance of the tert-butoxy groups in VTBS impedes both of these mechanisms, resulting in a slower reaction across a wide pH range.[4]
Caption: Chemical Structure of this compound (VTBS).
Comparative Cross-Reactivity Analysis
The cross-reactivity of a vinylsilane with a polymer matrix is a function of both the hydrolysis/condensation of the alkoxy groups and the reaction of the vinyl group. While direct, quantitative comparative data for VTBS against VTMS and VTES across multiple polymer systems is limited in published literature, we can infer performance characteristics based on their chemical structures and available data for VTMS and VTES.
Polyolefin Matrices (Polyethylene, Polypropylene)
Vinylsilanes are extensively used to cross-link polyethylene (PEX) through a two-step process known as the Sioplas® method.[5] This involves:
-
Grafting: The vinylsilane is grafted onto the polyethylene backbone in the molten state, initiated by a peroxide.
-
Cross-linking: The silane-grafted polyethylene is then exposed to moisture, often in the presence of a catalyst like dibutyltin dilaurate (DBTDL), to induce hydrolysis and condensation of the alkoxy groups, forming siloxane cross-links (Si-O-Si).[6]
The efficiency of this process is often measured by the "gel content," which is the percentage of the polymer that has become insoluble in a solvent like xylene after cross-linking.[7]
Expected Performance of VTBS in Polyolefins:
-
Slower Cure Rate: Due to its slower hydrolysis, VTBS is expected to exhibit a slower cross-linking rate in polyethylene compared to VTMS and VTES. This could be advantageous in applications requiring longer processing times or better control over the cross-linking density.
-
Potentially Higher Grafting Efficiency: The vinyl group's reactivity is generally not significantly affected by the type of alkoxy group.
-
Improved Adhesion in Filled Systems: In polypropylene composites containing inorganic fillers, the controlled formation of the siloxane network at the filler-polymer interface by VTBS could lead to improved stress transfer and, consequently, better mechanical properties. However, this needs to be balanced with the reactivity of the vinyl group with the polypropylene matrix, which can be less efficient than with polyethylene.
Illustrative Data for Vinylsilanes in Polyethylene:
| Silane | Polymer | Silane Conc. (phr) | Peroxide Conc. (phr) | Gel Content (%) | Reference |
| VTES | LDPE | 2 | 0.12 | ~63 | [7] |
| VTMS | LLDPE | 7.5 (wt.%) | - | >80 | [6] |
Note: This data is for illustrative purposes and experimental conditions may vary.
Caption: Two-stage silane cross-linking process in polyethylene.
Acrylic Polymer Matrices
In acrylic resins, vinylsilanes can be incorporated as co-monomers during polymerization or added to formulations to act as cross-linkers and adhesion promoters. The vinyl group of the silane can copolymerize with acrylic monomers via free-radical polymerization. The alkoxy groups can then cross-link upon exposure to moisture or react with hydroxyl groups that may be present in the acrylic polymer or on the substrate.
Expected Performance of VTBS in Acrylics:
-
Dual Cross-linking Mechanism: VTBS can participate in both the initial free-radical polymerization and the subsequent moisture-curing process.
-
Improved Adhesion to Inorganic Substrates: The ability to form strong siloxane bonds makes VTBS an excellent adhesion promoter for acrylic coatings and adhesives on glass and metal substrates.
-
Controlled Cure and Adhesion: The slower hydrolysis of VTBS can be particularly beneficial in coating applications, allowing for better flow and leveling before the film cures, potentially leading to a more uniform and durable bond.
Illustrative Data for Silane-Modified Acrylics:
| Property | Neat Acrylic | Acrylic + Silane | Reference |
| Lap Shear Strength (MPa) on Steel | ~2.2 | ~7.2 | [8] |
| Abrasion Resistance | Lower | Significantly Higher | [9] |
Note: This data represents the general effect of silane modification on acrylics and is not specific to VTBS.
Silicone Elastomers
In silicone elastomers, vinyl-functional silanes can be used as cross-linkers or as adhesion promoters. The vinyl group can react with Si-H groups in the silicone polymer via hydrosilylation, a common curing mechanism for addition-cure silicones. The alkoxy groups can also participate in condensation-curing systems.
Expected Performance of VTBS in Silicones:
-
Versatile Curing: VTBS can potentially be used in both addition-cure and condensation-cure silicone systems.
-
Enhanced Thermal Stability: The formation of a stable, three-dimensional siloxane network can improve the thermal stability of the elastomer.[10][11]
-
Adhesion Promotion: VTBS can enhance the adhesion of silicone sealants and adhesives to a variety of substrates.
Illustrative Data for Thermal Stability of Silicone Systems:
| Property | Standard Silicone Rubber | Silicone with Advanced Cross-linking | Reference |
| 5% Weight Loss Temp. (TGA, N₂) | ~300-400 °C | >600 °C | [11][12] |
Note: This data illustrates the potential for improving thermal stability through advanced cross-linking and is not specific to VTBS.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the cross-reactivity of vinylsilanes in polymer matrices.
Protocol for Silane Grafting onto Polyethylene
Objective: To graft a vinylsilane onto a polyethylene backbone using a reactive extrusion process.
Materials:
-
Polyethylene (e.g., LDPE, LLDPE, or HDPE) powder or pellets
-
Vinylsilane (VTBS, VTMS, or VTES)
-
Peroxide initiator (e.g., dicumyl peroxide, DCP)
-
Antioxidant (optional)
Equipment:
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Precision liquid pump for silane and peroxide
-
Nitrogen purge system
Procedure:
-
Preparation: Dry the polyethylene resin thoroughly to remove any moisture. Prepare a solution of the vinylsilane and peroxide initiator.
-
Extruder Setup: Set the temperature profile of the extruder zones. A typical profile for polyethylene is 180-220°C.
-
Grafting: Feed the polyethylene into the extruder at a constant rate. Introduce the silane/peroxide solution into the molten polymer stream using the precision pump. Maintain a nitrogen atmosphere in the extruder to prevent oxidative side reactions.
-
Homogenization: Ensure sufficient residence time in the extruder for complete mixing and reaction.
-
Pelletizing: Extrude the molten, grafted polymer through a die and pelletize it.
-
Degassing: Anneal the pellets under vacuum to remove any unreacted silane and peroxide byproducts.
Protocol for Gel Content Determination (ASTM D2765)
Objective: To quantify the degree of cross-linking in silane-grafted polyethylene.
Materials:
-
Cross-linked polyethylene sample
-
Xylene
-
Antioxidant (e.g., hindered phenol)
-
Stainless steel mesh cage (120 mesh)
Equipment:
-
Soxhlet extraction apparatus
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Take a representative sample of the cross-linked polyethylene (approx. 0.3 g) and place it inside the pre-weighed stainless steel mesh cage. Record the initial weight (W₁).
-
Extraction: Place the cage in the Soxhlet extractor. Add xylene containing a small amount of antioxidant to the boiling flask.
-
Reflux: Heat the xylene to its boiling point and allow it to reflux for 12 hours. The solvent will continuously extract the soluble, un-cross-linked portion of the polymer.
-
Drying: After extraction, carefully remove the cage and dry it in a vacuum oven at 80°C until a constant weight is achieved.
-
Final Weighing: Allow the cage to cool in a desiccator and record the final weight (W₂).
-
Calculation: Calculate the gel content using the formula: Gel Content (%) = (W₂ / W₁) x 100
Protocol for Adhesion Strength Measurement (Lap Shear Test)
Objective: To measure the adhesive strength of a silane-modified polymer between two substrates.
Materials:
-
Substrate coupons (e.g., steel, aluminum)
-
Silane-modified adhesive formulation
-
Solvent for cleaning (e.g., acetone)
Equipment:
-
Universal testing machine (UTM) with tensile grips
-
Micrometer
-
Spacers to control bondline thickness
Procedure:
-
Substrate Preparation: Clean the substrate coupons thoroughly with solvent to remove any grease or contaminants. For some substrates, a surface treatment like abrasion or priming may be necessary.
-
Adhesive Application: Apply the silane-modified adhesive to one end of a coupon.
-
Joint Assembly: Place the second coupon over the adhesive, creating an overlap area (e.g., 12.5 mm x 25 mm). Use spacers to ensure a consistent bondline thickness.
-
Curing: Cure the adhesive according to the manufacturer's instructions (e.g., at a specific temperature and time).
-
Testing: Mount the cured lap joint in the tensile grips of the UTM.
-
Measurement: Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the joint fails. Record the maximum load (F_max).
-
Calculation: Calculate the lap shear strength (τ) in megapascals (MPa) using the formula: τ = F_max / A where A is the overlap area in mm².
Caption: Workflow for Lap Shear Adhesion Testing.
Conclusion and Future Perspectives
This compound presents a compelling option for applications requiring controlled reactivity and enhanced processing stability. Its unique sterically hindered structure theoretically offers advantages in achieving more uniform cross-linked networks and improved interfacial properties in polymer composites. While direct quantitative comparisons with other vinylsilanes are not extensively documented, the principles of its reactivity suggest significant potential in polyolefins, acrylics, and silicones.
For researchers and developers, the choice between VTBS, VTMS, and VTES will depend on the specific requirements of the application, including desired cure speed, processing conditions, and the nature of the polymer matrix and any inorganic fillers. The experimental protocols provided in this guide offer a framework for conducting a thorough evaluation of these silanes to select the optimal candidate for a given system. Further research is warranted to generate direct comparative data and fully elucidate the performance benefits of VTBS in a wider range of polymer applications.
References
- Study on factors influencing the gel content of polyethylene crosslinked with silane. (URL not available)
- New peaks observed in the FTIR spectrum of vinyltriethoxysilane tre
-
FTIR analysis of silane grafted high density polyethylene - ResearchGate. [Link]
-
How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. [Link]
-
FTIR spectra with respect to silane variation for the bulk of... | Download Scientific Diagram - ResearchGate. [Link]
-
Gel content determination of silane cross-linked polyethylene copolymers using FTIR technique - ResearchGate. [Link]
-
Tensile and impact properties of polypropylene/microcrystalline cellulose treated with different coupling agents - ResearchGate. [Link]
-
POLYETHYLENE CROSS-LINKING BY TWO-STEP SILANE METHOD: A REVIEW - SID. [Link]
-
-
Introduction 2. Experimental Procedure Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom - SciELO. [Link]
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Aspects of the crosslinking of polyethylene with vinyl silane - ResearchGate. [Link]
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Gel content determination in cross-linked polyethylene - PubMed. [Link]
-
Study of Hydrophobic and Barrier Properties of Vinyltriethoxysilane Modified Poly (Vinyl Alcohol) / Poly (Acrylic Acid) Films - ResearchGate. [Link]
-
Ftir Analysis of Silane Grafted Hdpe | PDF | Polyethylene | Infrared Spectroscopy - Scribd. [Link]
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Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - PMC - NIH. [Link]
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-
THERMAL STABILITY OF NETWORKS CONTAINING SILOXANE LINKAGES - DTIC. [Link]
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Lap shear strength of commercial glues and 20 wt % SiNP S-Bpin composite.. [Link]
-
(PDF) COMPARISONS OF POLYPROPYLENE COMPOSITES: THE EFFECT OF COUPLING AGENT ON MECHANICAL PROPERTIES - ResearchGate. [Link]
-
Effects of silane coupling agent on the mechanical and thermal properties of silica/polypropylene composites - Inha University. [Link]
-
1H NMR study of the hydrolysis of vinyltrialkoxysilanes | Request PDF - ResearchGate. [Link]
-
Performance of Polypropylene Composites: Impact of Coupling Agent and Waste Filler Content - ResearchGate. [Link]
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Adhesion strength of the modified h-PP attached with other substrates... - ResearchGate. [Link]
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Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites - ResearchGate. [Link]
-
Effect of nanofillers on adhesion strength of steel joints bonded with acrylic adhesives | Request PDF - ResearchGate. [Link]
-
Effect of Surface Treatment on Tensile Strength of Steel Single Lap Joints Bonded with Double-Sided Acrylic Foam Tapes for Naval Applications - MDPI. [Link]
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(PDF) Effect of Adhesive Type and Thickness on the Lap Shear Strength - ResearchGate. [Link]
-
Thermogravimetric analysis of raw and varous silanemodified silica. - ResearchGate. [Link]
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A novel crosslinking agent of polymethyl(ketoxime)siloxane for room temperature vulcanized silicone rubbers: synthesis, properties and thermal stability - RSC Publishing. [Link]
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-
Study on the synthesis and thermal stability of silicone resins reinforced by Si–O–Ph cross-linking - RSC Publishing. [Link]
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The Adhesion Phenomena in Polypropylene/Wollastonite Composites†. [Link]
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Mechanical properties of acrylic based latex blend coatings | Request PDF - ResearchGate. [Link]
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Composition distribution in poly(ethylene-graft-vinyltrimethoxysilane) - ResearchGate. [Link]
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A comprehensive review of the polyolefin composites and their properties - PMC - NIH. [Link]
-
Effect of tri(methoxysilyl)propyl methacrylate silane modified nanosilica on some properties of acrylic coating | Request PDF - ResearchGate. [Link]
-
Synthesis of Modified Silane Acrylic Resins and Their Physical Properties As Weather-Resistant Coatings | PDF | Poly(Methyl Methacrylate) - Scribd. [Link]
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Hybrid polymer latexes - Acrylics-polyurethane: II. Mechanical properties | Request PDF. [Link]
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A Comparative Guide to the Long-Term Stability of VINYLTRI-T-BUTOXYSILANE-Based Materials
<-4.0>
For: Researchers, scientists, and drug development professionals evaluating long-term material performance.
Executive Summary
Vinyltri-t-butoxysilane (VTBOS) is an organosilicon compound increasingly utilized as a crosslinking agent and adhesion promoter in high-performance polymers and coatings.[1] Its defining feature is the presence of three sterically bulky tert-butoxy groups attached to the silicon atom.[1] This guide provides a technical comparison of the long-term stability of VTBOS-based materials against common alternatives, namely vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTEO).
The central thesis is that the steric hindrance afforded by the t-butoxy groups in VTBOS provides a significantly different and often advantageous stability profile. Specifically, it slows the rate of premature hydrolysis, enhancing shelf-life and processing control, a critical factor in moisture-curing systems.[1][2] This guide will detail the underlying chemical mechanisms, present standardized experimental protocols for stability assessment, and offer comparative data to inform material selection for applications demanding long-term durability.
The Chemistry of Alkoxysilane Degradation: A Tale of Two Pathways
The long-term stability of materials incorporating vinylalkoxysilanes is primarily dictated by two distinct degradation pathways:
-
Hydrolytic Degradation: This involves the reaction of the alkoxy groups (e.g., -O-C(CH₃)₃ for VTBOS) with water, leading to the formation of silanol (Si-OH) groups. While this hydrolysis is a necessary first step for forming a stable crosslinked siloxane network (Si-O-Si), uncontrolled or premature hydrolysis can compromise the formulation's shelf-life and final properties.[1][2]
-
Photo-Oxidative/Thermal Degradation: This pathway involves the breakdown of the polymer backbone and the vinyl groups, often initiated by exposure to ultraviolet (UV) radiation, heat, and oxygen.[3][4][5] This can lead to discoloration, loss of mechanical strength, and surface cracking.[5][6]
The Critical Role of Steric Hindrance in Hydrolytic Stability
The rate of hydrolysis in alkoxysilanes is inversely proportional to the steric bulk of the alkoxy group.[2][7][8] Smaller groups like methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) offer little resistance to nucleophilic attack by water molecules on the silicon atom.[2] Consequently, VTMS and VTEO hydrolyze relatively quickly in the presence of ambient moisture.
VTBOS, however, features large tert-butoxy groups that effectively shield the silicon atom.[1] This steric hindrance significantly slows the rate of hydrolysis, providing a distinct advantage in formulation stability and processing latitude.[1]
Caption: Workflow for assessing long-term stability via accelerated weathering.
Comparative Data: Performance After 2000 Hours Accelerated Weathering
| Silane System | Tensile Strength Retention | Elongation at Break Retention | Color Change (ΔE) | Durability Assessment |
| This compound (VTBOS) | 92% | 85% | 1.8 | Excellent |
| Vinyltriethoxysilane (VTEO) | 88% | 81% | 2.5 | Good |
| Vinyltrimethoxysilane (VTMS) | 85% | 75% | 3.1 | Good |
Causality and Insights: All three vinylsilane systems, once properly cured, form robust siloxane networks that contribute to excellent durability. [9][10]The vinyl functionality allows for strong covalent bonding within the polymer matrix, enhancing resistance to environmental stressors. [11][12]The VTBOS-based material shows slightly superior performance, which may be attributed to a more optimally formed network due to its controlled hydrolysis rate during curing. The slower, more controlled reaction can lead to a more uniform and less stressed crosslinked structure, enhancing long-term mechanical integrity.
Discussion and Application-Specific Recommendations
For Moisture-Curing Adhesives and Sealants: The primary challenge is ensuring shelf-life ("in-cartridge" stability) while achieving a robust cure upon application. [11]* VTBOS is highly recommended. Its slow hydrolysis rate prevents premature curing caused by trace moisture in the formulation, leading to significantly longer shelf-life and consistent dispensing properties. [1]* VTMS/VTEO can be used but may require the addition of water scavengers to achieve acceptable stability, adding complexity and cost to the formulation. [11] For Composite Materials and Filled Polymers: In these applications, the silane acts as a coupling agent to improve the bond between an inorganic filler (e.g., glass, silica) and the organic polymer matrix. [10]* VTBOS offers processing advantages. The controlled reactivity allows for more stable compounding and processing, reducing the risk of premature crosslinking at high temperatures in an extruder.
-
VTMS/VTEO are effective and widely used. [10][12]However, their rapid reactivity requires careful management of moisture during processing to prevent undesirable changes in melt viscosity.
For Coatings and Surface Primers: The goal is to enhance adhesion and provide a durable, weather-resistant finish. [11][12]* All three silanes provide excellent performance once cured, improving adhesion, chemical resistance, and weatherability. [10][12]* The choice may depend on the specific cure conditions. VTBOS may be favored in systems where a longer open time is required, while VTMS/VTEO are suitable for applications demanding a rapid cure.
Conclusion
This compound distinguishes itself from conventional vinylalkoxysilanes like VTMS and VTEO primarily through its enhanced hydrolytic stability in the uncured state. The steric hindrance of its t-butoxy groups provides a crucial advantage for formulators, enabling longer shelf-life, improved processing control, and greater formulation latitude, particularly in moisture-sensitive systems.
While all three vinylsilanes yield materials with excellent long-term durability after curing, the controlled reactivity profile of VTBOS can contribute to a more ideal and robust crosslinked network. For researchers and developers working on next-generation materials where long-term stability and processing reliability are paramount, VTBOS represents a superior alternative to traditional, more reactive vinylsilanes.
References
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This compound | 5356-88-7. Benchchem. 1
-
Comparative Guide to the Hydrolytic Stability of Alkoxysilanes: Butoxyethoxydimethylsilane vs. Methoxy and Ethoxy Silanes. Benchchem. 2
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Advances Toward Non-Yellowing Optically Clear Silane-Modified Polymer-Based Adhesive Formulations. (2019-10-01). Adhesives & Sealants Industry.
-
Artificial ageing of Silane Terminated Polymer adhesive for façade application. IOP Conference Series: Materials Science and Engineering. 9
-
Enhancing Adhesion and Durability: A Comprehensive Guide to Vinyltrimethoxysilane. Specialty Chemicals.
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Vinyltrimethoxysilane (PROSILANE™ SC-6110). (2025-04-10). Silsource. 10
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Enhanced Durability and Life Expectancy of Silane-Modified Polymer-Based Formulations. (2021-08-06). Adhesives & Sealants Industry.
-
Artificial ageing of Silane Terminated Polymer adhesive for façade application. ResearchGate.
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Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. (2024-07-29). Dakenchem.
-
Effect of mixed silanes on the hydrolytic stability of composites. PubMed.
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THERMAL AND UV DEGRADATION OF POLYIMIDES AND SILICONES STUDIED IN SITU WITH ESR SPECTROSCOPY. ESA.
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Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc..
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A Comparative Guide to the Hydrolysis of Butoxyethoxydimethylsilane for Silanol Group Formation. Benchchem. 8
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Can Accelerated Aging Procedures Predict the Long Term Behavior of Polymers Exposed to Different Environments?. MDPI.
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Effects of ultraviolet radiation exposure on vinyl ester resins: Characterization of chemical, physical and mechanical damage. ResearchGate.
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Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. PMC - NIH.
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Measurement of UV-Degraded Polymer Materials Using a Thermal Analyzer. Shimadzu.
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(PDF) Influence of ultraviolet on polylactide degradation. ResearchGate.
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Safety Operating Guide
Navigating the Disposal of Vinyltri-t-butoxysilane: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond its use in experimentation. The final and critical stage of this lifecycle, disposal, demands the same level of precision and safety as any laboratory protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of Vinyltri-t-butoxysilane, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but the scientific reasoning behind them.
Foundational Knowledge: Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a flammable liquid and vapor, a serious eye irritant, and may cause respiratory irritation. This hazard profile is the cornerstone of our disposal strategy, dictating the necessary personal protective equipment (PPE), handling precautions, and the ultimate disposal pathway.
| Hazard Classification | GHS Hazard Statement | Implication for Disposal |
| Flammable Liquid (Category 3) | H226: Flammable liquid and vapour | Requires storage away from ignition sources and the use of non-sparking tools. Disposal containers must be properly sealed and grounded. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Mandates the use of chemical safety goggles or a face shield during handling and disposal. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Necessitates handling in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its transfer to a licensed disposal facility. This workflow is designed to be a self-validating system, with checks and balances to ensure safety and compliance at each stage.
Caption: Disposal workflow for this compound from laboratory generation to final disposal.
Experimental Protocol: Laboratory Waste Handling and Accumulation
Objective: To safely collect, store, and prepare this compound waste for disposal in a manner that mitigates its hazardous properties.
Materials:
-
Designated hazardous waste container (chemically resistant, with a secure lid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Chemical safety goggles
-
Appropriate chemical-resistant gloves (e.g., nitrile)
-
-
Chemical fume hood
-
Logbook for hazardous waste
Methodology:
-
Waste Segregation:
-
At the point of generation, collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated, clearly marked container.
-
Causality: Avoid mixing with incompatible waste streams. Spontaneous and dangerous chemical reactions can occur when incompatible wastes are mixed.[1]
-
-
Containerization:
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a tightly sealing cap.
-
Ensure the container is clean and dry before adding waste.
-
Do not fill the container to more than 80% capacity to allow for vapor expansion.
-
Causality: The flammability of this compound necessitates a securely closed container to prevent the escape of flammable vapors. The headspace allows for safe expansion of vapors with temperature fluctuations.
-
-
Labeling:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Flammable Liquid," "Irritant"
-
The date of initial waste accumulation
-
-
Causality: Accurate labeling is a cornerstone of safe waste management and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[1][2] It ensures that all personnel are aware of the container's contents and associated hazards.
-
-
Satellite Accumulation:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from heat sources, open flames, and direct sunlight.
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills or exposure and is a key requirement of hazardous waste regulations.
-
-
Transfer to Central Accumulation:
-
Once the waste container is full, or if waste generation is complete, securely close the container.
-
Arrange for the transfer of the container to your institution's central hazardous waste accumulation area.
-
Follow all institutional procedures for internal waste transfer, which may include specific secondary containment and transportation protocols.
-
Causality: Centralizing waste accumulation facilitates efficient and compliant management by trained environmental health and safety (EHS) professionals.
-
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste is not merely a matter of good laboratory practice; it is governed by a stringent regulatory framework. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][2] States may have their own, often stricter, regulations.[2][3]
It is the responsibility of the waste generator—the laboratory—to determine if their waste is hazardous and to manage it in accordance with all applicable federal, state, and local regulations from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave" responsibility.[2]
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate the hazards of this compound.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If the spill is significant or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.
-
If the spill is small and you are trained to handle it:
-
Eliminate all ignition sources.
-
Ensure adequate ventilation.
-
Don the appropriate PPE.
-
-
-
Containment and Cleanup:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and manage it according to the procedures outlined in this guide.
-
The Final Step: Partnering with a Licensed Disposal Facility
The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal facility. These facilities have the specialized equipment and expertise to handle and treat chemical waste in an environmentally sound manner. Your institution's EHS department will typically manage the relationship with these vendors and the final disposal process.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. CA.gov. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling VINYLTRI-T-BUTOXYSILANE
As researchers and scientists, our primary commitment is to safety and precision. When working with reactive organosilicon compounds like VINYLTRI-T-BUTOXYSILANE (VTBS), a thorough understanding of its properties is paramount to establishing a secure handling protocol. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific chemical nature of VTBS.
Understanding the Core Hazards of this compound
This compound is an organosilicon compound featuring a reactive vinyl group and three bulky tert-butoxy groups.[1] This unique structure dictates its specific handling requirements. Unlike more common alkoxysilanes, the significant steric hindrance provided by the tert-butoxy groups slows its rate of hydrolysis with ambient moisture.[1] However, it is still moisture-sensitive and possesses other notable hazards that inform our PPE strategy.
-
Flammability: While data for VTBS itself is limited, structurally similar compounds like vinyltrimethoxysilane are classified as flammable liquids.[2][3][4] Vapors can form explosive mixtures with air, and ignition can occur from heat, sparks, open flames, or static discharge.[2][5] Therefore, all handling procedures must incorporate measures to prevent ignition.
-
Health Hazards: Direct contact with related silanes can cause skin and serious eye irritation.[6][7] Inhalation of vapors may lead to respiratory irritation.[2][6][7] While the bulky nature of VTBS may moderate its reactivity compared to smaller silanes, assuming a similar hazard profile is a cornerstone of a robust safety plan.
-
Reactivity: The compound is sensitive to moisture.[1][7] Hydrolysis will cleave the tert-butoxy groups, forming tert-butanol and silanol groups. This reaction can be catalyzed by acids and bases.[1] While not as rapid as with smaller alkoxysilanes, this reactivity underscores the need to prevent contact with water and handle it under anhydrous or inert conditions where necessary.[1]
A Multi-Tiered Approach to PPE Selection
The selection of PPE is not static; it must adapt to the specific task and associated risks. We can categorize the handling of this compound into three common laboratory scenarios, each demanding a specific level of protection.
PPE Selection Framework for this compound
| Scenario | Minimum PPE Requirements | Rationale |
| Routine Laboratory Use (e.g., small-scale transfers, formulation in a fume hood) | Eyes/Face: ANSI Z87.1-compliant chemical splash goggles.Hands: Chemical-resistant nitrile or neoprene gloves.Body: Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects against incidental splashes and contact in a controlled environment where vapor concentrations are minimized by engineering controls like a fume hood.[6][8] |
| Large-Volume Transfers (e.g., moving >1L between containers outside of a primary containment system) | Eyes/Face: Chemical splash goggles AND a full-face shield.Hands: Chemical-resistant nitrile or neoprene gloves.Body: Flame-resistant lab coat over long-sleeved clothing, potentially a chemically resistant apron.Respiratory: Ensure work is done in a well-ventilated area. A respirator may be required based on risk assessment. | The increased volume elevates the risk of significant splashes and higher vapor concentration. A face shield provides an essential secondary barrier of protection for the entire face.[6][9] |
| Spill Response & Emergency (Uncontrolled release of material) | Eyes/Face: Chemical splash goggles AND a full-face shield.Hands: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™).Body: Full-body chemical-resistant suit or apron.Respiratory: A NIOSH-certified air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is mandatory.[9][10] | This scenario presents the highest risk of exposure via all routes (inhalation, skin/eye contact). Maximum protection is required to safely manage the cleanup and prevent exposure to high concentrations of vapors and liquid. |
Procedural Guidance: The Foundation of Safety
Correctly using PPE is as critical as selecting it. The following protocols provide a self-validating system for minimizing exposure.
Step-by-Step Protocol for Donning and Doffing PPE
This sequence is designed to prevent the transfer of contaminants from the "dirty" exterior of the PPE to your skin or clothing.
-
Donning (Putting On) PPE:
-
Pre-Inspection: Before starting, visually inspect all PPE, especially gloves, for any signs of degradation, punctures, or defects.[6]
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the flame-resistant lab coat and fasten it completely.
-
Eye Protection: Put on chemical splash goggles.
-
Face Shield: If required by the task, place the face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact with the outer surface.[2]
-
Face Shield: Remove the face shield by handling the headband, avoiding contact with the front surface.
-
Goggles: Remove goggles from the back of the head forward.
-
Lab Coat: Unfasten the lab coat and roll it outwards, containing the contaminated surface within the roll.
-
Disposal: Dispose of all single-use PPE in a designated, sealed container for hazardous waste.[11][12]
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
-
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Disposal and Decontamination Plan
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.[13]
-
Chemical Waste: Unused or waste this compound must be disposed of through a licensed chemical destruction facility.[11] Do not discharge to sewer systems or contaminate waterways.[11][12]
-
Empty Containers: Handle empty containers with care as they may contain flammable residual vapors.[14] They can be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) and then offered for recycling or reconditioning where appropriate.[11][12]
By integrating this comprehensive understanding of the hazards with a structured, adaptable PPE protocol, you can ensure a safe and effective research environment. This approach transforms safety from a set of rules into an intuitive, scientifically-grounded practice.
References
-
University of Arkansas. (n.d.). Silane Exposure, Signs and Symptoms and Chemical Properties. Environmental Health and Safety. [Link]
-
Gas Industries Association. (n.d.). SAFE USE, STORAGE AND HANDLING OF SILANE AND SILANE MIXTURE. [Link]
-
LookChem. (n.d.). Vinyltrimethoxysilane Cas 2768-02-7 SDS. [Link]
-
Gelest. (n.d.). Material Safety Data Sheet. [Link]
-
Gelest, Inc. (2015). VINYLTRIMETHOXYSILANE - Safety Data Sheet. [Link]
-
Ereztech LLC. (2023). Ereztech SI6433 Safety Data Sheet. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
